4-(Hexyloxy)-3-methoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hexoxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJXODUYQQLNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021691 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61096-84-2 | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hexyloxy)-m-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS: 61096-84-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Hexyloxy)-3-methoxybenzaldehyde, a key organic intermediate. We will delve into its physicochemical properties, spectroscopic profile, synthesis, applications, and safety protocols, offering field-proven insights for its practical application in research and development.
Core Chemical Identity and Properties
This compound, a derivative of vanillin, is distinguished by the substitution of a hexyloxy group at the C4 position of the benzene ring. This modification significantly increases its lipophilicity compared to its parent compound, a critical attribute for applications in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 61096-84-2 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₃ | [1][2][3] |
| Molecular Weight | 236.31 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 4-Hexoxy-3-methoxybenzaldehyde, 4-(Hexyloxy)-m-anisaldehyde | [4] |
| Appearance | Solid | [3] |
| Melting Point | 93-94 °C (for a structurally similar compound) | [3] |
| Solubility | Expected to be soluble in common organic solvents like DMF, ethyl acetate, and chloroform. |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of this compound and essential for verifying its identity and purity post-synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aldehyde Proton (CHO): A singlet peak around δ 9.8 ppm.
-
Aromatic Protons: Three peaks in the aromatic region (δ 6.8-7.5 ppm), exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
Hexyloxy Group Protons (-O-C₆H₁₃):
-
A triplet for the methylene group attached to the oxygen (-O-CH₂ -) at approximately δ 4.0 ppm.
-
A series of multiplets for the internal methylene groups (-CH₂-)₄ between δ 1.3-1.8 ppm.
-
A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.
-
-
Methoxy Group Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon framework.
-
Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around δ 190-192 ppm.
-
Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range. The carbons directly attached to oxygen atoms (C-3, C-4) will be the most downfield in this region.
-
Hexyloxy & Methoxy Carbons: Signals corresponding to the six carbons of the hexyloxy chain and the single methoxy carbon will appear in the upfield region (δ 14-70 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.
-
C-O stretching vibrations for the ether linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ .
-
C-H stretching vibrations from the alkyl chain and aromatic ring will be observed around 2850-3100 cm⁻¹ .
-
Synthesis: The Williamson Etherification Approach
The most common and reliable method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction provides a high yield and is a self-validating system when monitored correctly.
Causality and Experimental Choices
-
Reactants: The synthesis starts with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and an alkylating agent, typically 1-bromohexane. Vanillin provides the core benzaldehyde structure, while 1-bromohexane introduces the desired hexyloxy chain.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion, yet mild enough to avoid side reactions with the aldehyde group.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq.) dropwise to the stirred mixture.
-
Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the vanillin spot has been consumed (typically 3-6 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Visualization of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a versatile chemical scaffold for developing novel therapeutic agents. The introduction of the lipophilic hexyloxy chain is a key strategic modification.[5]
-
Modulation of Lipophilicity: The hexyl group significantly increases the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes—a critical factor in drug design for reaching intracellular targets.[5]
-
Anticancer and Antimicrobial Research: Derivatives of 4-(hexyloxy)benzaldehyde have demonstrated promising biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects against pathogenic bacteria and fungi.[5] The mechanism often involves disruption of the cell membrane or induction of apoptosis.[5]
-
Receptor Antagonism: This structural motif has been explored in the development of muscarinic acetylcholine receptor antagonists, highlighting its potential in neuroscience and pharmacology.[5]
Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| WARNING | H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical in a well-ventilated area or inside a chemical fume hood.[3]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][6]
-
Avoid breathing dust or vapor.[3] Do not get in eyes, on skin, or on clothing.[3]
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]
-
The compound is stable under normal conditions.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][7]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][8]
-
On Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[3][8]
-
If Inhaled or Ingested: Move to fresh air. Seek medical attention if you feel unwell.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis via Williamson etherification makes it readily accessible for research. The strategic inclusion of a hexyloxy group imparts significant lipophilicity, rendering it a promising scaffold for the development of new therapeutic agents in areas such as oncology and infectious diseases. Proper adherence to safety and handling protocols is necessary to ensure its safe and effective use in the laboratory.
References
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Matrix Scientific. This compound Safety and Handling. Link
-
CymitQuimica. This compound Product Information. Link
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Fisher Scientific. SAFETY DATA SHEET. Link
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Thermo Fisher Scientific. SAFETY DATA SHEET. Link
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Bio-Connect. Safety Data Sheet. Link
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Thermo Fisher Scientific. SAFETY DATA SHEET (p-Anisaldehyde). Link
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Fisher Scientific. SAFETY DATA SHEET (3-Benzyloxy-4-methoxybenzaldehyde). Link
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Santa Cruz Biotechnology, Inc. 4-Hexyloxy-3-methoxy-benzaldehyde. Link
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BLD Pharm. This compound. Link
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ResearchGate. Spectroscopic (Vibrational, NMR and UV-vis.) and Quantum Chemical Investigations on 4-Hexyloxy-3-methoxybenzaldehyde. Link
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BenchChem. An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Link
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P&S Chemicals. This compound Product Information. Link
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Physicochemical properties of 4-(Hexyloxy)-3-methoxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-(Hexyloxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic aldehyde and a derivative of vanillin, a compound renowned for its broad pharmacological applications and as a versatile chemical intermediate.[1][2][3][4][5] The introduction of a hexyloxy group to the vanillin scaffold significantly modifies its physicochemical properties, such as lipophilicity, which in turn influences its interactions with biological targets and its utility in materials science.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental context to support its application in research and development.
Molecular and Chemical Identity
The foundational step in understanding any chemical compound is to establish its fundamental identity. This compound is systematically derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) through etherification of the phenolic hydroxyl group.
| Identifier | Value | Source |
| Chemical Name | This compound | [6] |
| Synonyms | Vanillin hexyl ether | N/A |
| CAS Number | 61096-84-2 | [6] |
| Molecular Formula | C₁₄H₂₀O₃ | [6] |
| Molecular Weight | 236.31 g/mol | [6] |
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and application. The hexyloxy chain imparts a significant nonpolar character to the molecule, influencing its physical properties compared to its precursor, vanillin.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 149-151 °C at 0.5 mmHg | [7] |
| Density | 1.00 g/cm³ at 20 °C | [7] |
| Refractive Index | 1.529 - 1.531 at 20 °C | [7] |
Solubility Profile
The balance between the polar aldehyde and methoxy groups and the nonpolar hexyloxy chain and benzene ring governs the solubility.
-
Organic Solvents : Due to its significant nonpolar alkyl chain, this compound is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and other nonpolar solvents.[7]
-
Aqueous Solubility : Its solubility in water is anticipated to be low.[7] While aldehydes and ethers can act as hydrogen bond acceptors, the long C6 alkyl chain significantly increases the molecule's hydrophobicity, limiting its miscibility with water.[8]
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is fundamental for verifying the structure and purity of a synthesized compound. The following data represent the expected spectral signatures for this compound, which are critical for its unambiguous identification.
| Technique | Key Features and Expected Peaks | Source |
| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ 9.8-10.0 ppm.Aromatic Protons: Doublets, δ 6.9-7.8 ppm.Oxymethylene Protons (-OCH₂-): Triplet, ~δ 4.0 ppm.Alkyl Chain Protons (-CH₂-): Multiplets, δ 1.3-1.8 ppm.Terminal Methyl Protons (-CH₃): Triplet, ~δ 0.9 ppm. | [7] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal, δ 190-192 ppm.Aromatic Carbons: Signals, δ 114-165 ppm.Oxymethylene Carbon (-OCH₂-): Signal, ~δ 68-70 ppm.Alkyl Chain Carbons: Signals, δ 14-32 ppm. | [7] |
| Infrared (IR) | C=O Stretch (Aldehyde): Strong, sharp band, ~1700 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands, ~2820 cm⁻¹ and ~2720 cm⁻¹.C-O-C Stretch (Ether): Band, 1250-1000 cm⁻¹.Aromatic C=C Stretches: Medium peaks, 1600-1450 cm⁻¹. | [7] |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 236. | [6] |
Expert Interpretation
The confirmation of these spectral features provides a self-validating system for structural integrity. For instance, in ¹H NMR, the downfield singlet at ~9.8 ppm is a definitive marker for the aldehyde proton. The triplet for the oxymethylene protons confirms the ether linkage to the alkyl chain, and its integration (2H) validates the structure. In IR spectroscopy, the strong carbonyl absorption around 1700 cm⁻¹ is a primary indicator of the aldehyde functional group, distinguishing it from its precursor, 4-hydroxy-3-methoxybenzaldehyde, which would also show a broad O-H stretch.
Synthesis and Reactivity
This compound is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromohexane.
Experimental Protocol: Williamson Ether Synthesis
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as N,N-Dimethylformamide (DMF).[9]
-
Reagent Addition : Add 1-bromohexane (1.1 eq.) to the stirred mixture.[9]
-
Reaction Conditions : Heat the mixture to 80-100 °C.[9][10] The choice of this temperature range is a balance between achieving a reasonable reaction rate and preventing potential side reactions or solvent loss.
-
Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC), monitoring the consumption of the more polar vanillin starting material.[9][10]
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. This step quenches the reaction and precipitates the organic product.[10]
-
Extraction : Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate (3x).[9][10]
-
Purification : Combine the organic layers, wash with water and then brine to remove residual impurities and salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9] Further purification can be achieved via column chromatography if necessary.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification.
Applications in Research and Development
The unique combination of a reactive aldehyde, a semi-rigid aromatic core, and a flexible lipophilic chain makes this compound a valuable building block.
-
Medicinal Chemistry : As a vanillin derivative, this compound serves as a scaffold for synthesizing novel therapeutic candidates. The hexyloxy group enhances lipophilicity, which can improve membrane permeability and interaction with biological targets.[1][2] Derivatives have been explored for anticancer and antimicrobial activities.[11]
-
Material Science : It is a crucial precursor in the synthesis of thermotropic liquid crystals.[12] The aldehyde group provides a reactive handle for creating larger, anisotropic molecules like Schiff bases, while the hexyloxy chain contributes the necessary flexibility for forming liquid crystalline phases.[12]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Summary : The compound is classified as a hazardous substance that can cause skin irritation and serious eye irritation.[13][14] It may also cause respiratory irritation and is considered a combustible liquid.[13][14]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes that can cause serious eye irritation.[13][15] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. | Prevents skin contact, which can lead to irritation.[13][15] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors that may cause respiratory irritation.[13] |
Safe Handling and Storage
-
Handling : All manipulations should be performed in a certified chemical fume hood to control vapor exposure.[13]
-
Storage : Store in a cool, dry, and well-ventilated area, away from heat and open flames. Keep the container tightly closed.[13]
-
Disposal : Dispose of waste material as hazardous chemical waste in a designated and properly labeled container, following institutional and local regulations.[13]
Conclusion
This compound is a functionally rich aromatic aldehyde with well-defined physicochemical properties. Its straightforward synthesis from vanillin, combined with its unique solubility and reactivity profile, makes it a highly versatile intermediate. For researchers in drug discovery and materials science, a thorough understanding of its spectral characteristics, handling requirements, and chemical properties is paramount for leveraging its full potential in the development of novel compounds and advanced materials.
References
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An In-depth Technical Guide to 4-(Hexyloxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and hexyloxy substitutions, provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical properties, synthesis, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.
Core Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| Molecular Weight | 236.306 g/mol | [1] |
| CAS Number | 61096-84-2 | [1] |
| Appearance | White to pale yellow solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like ethanol, DMF, and chloroform | General knowledge of similar compounds |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this specific synthesis, the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (vanillin) is deprotonated by a base to form the corresponding phenoxide, which then reacts with 1-bromohexane.[2][6]
Experimental Protocol
Materials:
-
3-Methoxy-4-hydroxybenzaldehyde (Vanillin)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.[6]
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.[2]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 equivalents) dropwise to the reaction mixture.[2][6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[6]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (vanillin) is completely consumed.[2][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[2][6]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[2][6]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of vanillin without causing unwanted side reactions.[6]
-
Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[6]
-
Reaction Temperature: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for NMR:
-
Weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the compound and for quantitative analysis.[8]
HPLC Analysis Workflow:
Caption: HPLC analysis workflow for this compound.[8]
GC-MS Analysis Workflow:
Caption: GC-MS analysis workflow for this compound.[8]
Applications in Drug Development
Derivatives of this compound have shown promise in medicinal chemistry, exhibiting a range of biological activities.[2] The lipophilic hexyloxy chain can enhance the interaction of these compounds with biological membranes, potentially leading to improved efficacy.[2]
-
Anticancer Activity: Structurally related benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against cancer cell lines, often by inducing apoptosis and cell cycle arrest.[2]
-
Antimicrobial Properties: These compounds have also been investigated for their potential as antimicrobial agents against various pathogenic bacteria and fungi.[2]
Further research into the synthesis and biological evaluation of novel this compound derivatives could lead to the discovery of new therapeutic agents.
References
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Hexyloxy)-3-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview of the spectroscopic profile of 4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin. As experimental data for this specific compound is not consolidated in public-facing databases, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally similar molecules. It serves as a practical reference for the identification, characterization, and quality control of this compound, offering interpreted spectra for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside validated experimental protocols for data acquisition.
Introduction and Molecular Overview
This compound is an organic compound derived from vanillin, where the phenolic hydroxyl group is replaced with a hexyloxy ether. This modification significantly increases the lipophilicity of the vanillin backbone, potentially altering its biological activity, solubility, and application profile. Such O-alkylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a parent compound.
Accurate structural confirmation is the cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative method to elucidate the molecular structure, confirm purity, and identify unknown compounds. This guide details the expected spectroscopic signatures of this compound.
Chemical Structure and Properties
-
Molecular Formula: C₁₄H₂₀O₃
-
Molecular Weight: 236.31 g/mol
-
IUPAC Name: this compound
-
Core Structure: Vanillin (4-hydroxy-3-methoxybenzaldehyde) backbone with a C6 alkyl chain.
Below is a diagram of the molecular structure, with atoms numbered for the purpose of NMR assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for the target compound based on established chemical shift principles and analysis of structural analogs.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H₇ (-CHO) | ~9.84 | Singlet (s) | 1H | - |
| H₂ | ~7.43 | Doublet (d) | 1H | J ≈ 1.9 Hz |
| H₆ | ~7.41 | Doublet of Doublets (dd) | 1H | J ≈ 8.3, 1.9 Hz |
| H₅ | ~6.95 | Doublet (d) | 1H | J ≈ 8.3 Hz |
| H₁' (-OCH₂-) | ~4.05 | Triplet (t) | 2H | J ≈ 6.6 Hz |
| H₈ (-OCH₃) | ~3.94 | Singlet (s) | 3H | - |
| H₂' (-CH₂-) | ~1.87 | Quintet (quin) | 2H | J ≈ 6.8 Hz |
| H₃', H₄', H₅' (-CH₂-)₃ | ~1.49 - 1.34 | Multiplet (m) | 6H | - |
| H₆' (-CH₃) | ~0.92 | Triplet (t) | 3H | J ≈ 7.0 Hz |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C₇ (CHO) | ~191.0 |
| C₄ | ~154.5 |
| C₃ | ~149.8 |
| C₁ | ~130.0 |
| C₆ | ~126.5 |
| C₂ | ~111.8 |
| C₅ | ~109.5 |
| C₁' (OCH₂) | ~69.0 |
| C₈ (OCH₃) | ~56.1 |
| C₃' | ~31.6 |
| C₂' | ~29.2 |
| C₄' | ~25.8 |
| C₅' | ~22.6 |
| C₆' (CH₃) | ~14.0 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2955-2855 | C-H Stretch | Hexyloxy Alkane |
| ~2830, ~2730 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1685 | C=O Stretch | Aromatic Aldehyde |
| ~1590, ~1510 | C=C Stretch | Aromatic Ring |
| ~1270, ~1140 | C-O Stretch | Aryl Ether |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 236.1412 | [M]⁺, Molecular Ion (Calculated for C₁₄H₂₀O₃) |
| 235.1334 | [M-H]⁺, Loss of aldehyde proton |
| 151.0497 | [M - C₆H₁₃]⁺, Cleavage of hexyloxy chain (benzylic) |
| 85.0966 | [C₆H₁₃]⁺, Hexyl cation |
Detailed Spectroscopic Analysis and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for elucidating the proton framework of a molecule.
-
Aldehyde Region (δ 9.5-10.5 ppm): A sharp singlet at ~9.84 ppm, integrating to 1H, is the unmistakable signature of the aldehyde proton (H₇). Its downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Aromatic Region (δ 6.8-7.5 ppm): The three aromatic protons exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
H₅ appears as a doublet around ~6.95 ppm, coupled only to H₆.
-
H₂ is a doublet at ~7.43 ppm, showing small meta-coupling to H₆.
-
H₆ appears as a doublet of doublets around ~7.41 ppm, being ortho-coupled to H₅ and meta-coupled to H₂.
-
-
Aliphatic Ether and Methoxy Region (δ 3.5-4.5 ppm):
-
The triplet at ~4.05 ppm (2H) corresponds to the methylene protons (H₁') directly attached to the aromatic oxygen, deshielded by the ether linkage.
-
The sharp singlet at ~3.94 ppm (3H) is characteristic of the methoxy group protons (H₈).
-
-
Alkyl Chain Region (δ 0.8-2.0 ppm): The hexyloxy chain protons give rise to predictable signals. The terminal methyl group (H₆') appears as a triplet around ~0.92 ppm. The remaining methylene groups (H₂' to H₅') appear as a series of multiplets between ~1.34 and ~1.87 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ > 190 ppm): The aldehyde carbonyl carbon (C₇) is highly deshielded and appears as a weak signal around ~191.0 ppm.
-
Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected. The carbons attached to oxygen (C₃ and C₄) are the most downfield (~149-155 ppm). The protonated carbons (C₂, C₅, C₆) appear between ~109-127 ppm, while the carbon bearing the aldehyde (C₁) is found around ~130.0 ppm.
-
Aliphatic Carbons (δ 10-70 ppm): The methoxy carbon (C₈) gives a sharp signal at ~56.1 ppm. The carbons of the hexyloxy chain appear in the upfield region, with the oxygen-attached carbon (C₁') at ~69.0 ppm and the terminal methyl carbon (C₆') at ~14.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in a molecule.[4]
-
C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is the most prominent feature, characteristic of a conjugated aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[4]
-
Aldehyde C-H Stretch: Two weaker bands, known as a Fermi doublet, are expected around ~2830 cm⁻¹ and ~2730 cm⁻¹ . The presence of these bands is a definitive indicator of an aldehyde and helps distinguish it from a ketone.[5]
-
Aromatic C=C Stretches: Medium-intensity bands in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
C-O Ether Stretches: Strong bands around 1270 cm⁻¹ (aryl-alkyl ether) and 1140 cm⁻¹ confirm the ether linkages.
-
Aliphatic C-H Stretches: Multiple bands between 2855-2955 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the hexyloxy group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[6][7]
-
Molecular Ion Peak ([M]⁺): Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should appear at an m/z corresponding to the exact mass of C₁₄H₂₀O₃, which is 236.1412 . This confirms the molecular formula.
-
Key Fragmentation Pathways:
-
Loss of a Hexyl Radical: The most common fragmentation for aryl ethers is the cleavage of the alkyl chain, leading to a resonance-stabilized phenoxy cation. A prominent peak at m/z 151 ([M - C₆H₁₃]⁺) is expected.
-
Alpha-Cleavage: Loss of the aldehydic hydrogen radical can produce a peak at m/z 235 ([M-H]⁺).
-
Alkyl Chain Fragmentation: A peak corresponding to the hexyl cation at m/z 85 is also likely.
-
Experimental Methodologies
The following protocols describe standard procedures for acquiring high-quality spectroscopic data for a small organic molecule like this compound.
General Analytical Workflow
The comprehensive characterization of the compound follows a logical workflow from sample preparation to final structural validation.
Caption: A general workflow for the spectroscopic analysis of an organic compound.
Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring 1D NMR spectra.[8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set a spectral width of ~16 ppm, centered around 6 ppm.
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set a spectral width of ~240 ppm, centered around 120 ppm.
-
Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.
-
Protocol for FT-IR Spectroscopy
This protocol is for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small, solid amount of the compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance.
-
Label the significant peaks with their wavenumber values.
-
Protocol for Mass Spectrometry
This protocol describes analysis by Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[10][11]
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.
-
Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (to promote protonation for positive ion mode).[10]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Processing:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation spectrum to corroborate the proposed structure.
-
References
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]
-
Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. [Link]
-
Fuloria, N.K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]
-
Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IRSpectrum. [Link]
-
ChemistryStudent.com. (2024). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
-
Hidayah, N., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 13(2), 133-141. [Link]
-
Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
-
Springer Nature. Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
-
Rahayu, R., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings, 2349, 020015. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Sharma, P., & Kumar, A. (2014). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Journal of Pharmacy Research, 8(8), 1133-1137. [Link]
-
NC State University Libraries. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]
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- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the ¹H NMR Spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information encoded within the spectrum, grounded in fundamental principles and supported by detailed experimental considerations.
Introduction: The Molecule and the Method
This compound is a derivative of vanillin, a widely used compound in the pharmaceutical, flavor, and fragrance industries. The substitution of the hydroxyl group with a hexyloxy chain significantly alters its lipophilicity, which can influence its biological activity and material properties.
¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By mapping the chemical environments of protons, it provides definitive information on molecular structure, connectivity, and conformation. This guide will dissect the ¹H NMR spectrum of this molecule, explaining the rationale behind peak assignments, chemical shifts, and coupling patterns.
Foundational NMR Principles in Context
To fully interpret the spectrum, a brief review of key principles is necessary. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the aldehyde) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). Conversely, electron-donating groups (like the alkoxy groups) "shield" protons, moving them upfield (to a lower ppm).
Spin-spin coupling, observed as signal multiplicity (singlet, doublet, triplet, etc.), arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity of atoms.
Experimental Protocol: Acquiring a High-Quality Spectrum
The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol represents a robust, field-proven methodology for compounds of this type.
3.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for moderately polar organic molecules and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm).
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher) within a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
3.2. NMR Instrument Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Acquisition Time: ~4 seconds, to ensure good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16 to 32 scans are typically adequate to achieve an excellent signal-to-noise ratio.[1]
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), for reproducibility.[1]
3.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio with minimal loss of resolution, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[1]
-
Integration and Peak Picking: Integrate all signals to determine the relative ratios of protons and perform peak picking to identify the precise chemical shifts.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons. The structure and proton labeling scheme are shown below.
Caption: Molecular structure of this compound with proton labels.
4.1. Aldehyde Region (δ 9.5 - 10.0 ppm)
-
δ ~9.84 ppm (1H, singlet, H-a): The proton of the aldehyde group is the most deshielded proton in the molecule. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy associated with the C=O bond. It appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is highly characteristic of aromatic aldehydes.[1][2]
4.2. Aromatic Region (δ 6.8 - 7.5 ppm)
The three protons on the aromatic ring form an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.
-
δ ~7.42 ppm (1H, doublet of doublets, H-b): This signal corresponds to the proton ortho to the aldehyde group and meta to the hexyloxy group. It is shifted downfield due to the deshielding effect of the adjacent aldehyde.[3] It appears as a doublet of doublets due to coupling with both H-c (ortho-coupling, J ≈ 8.2 Hz) and H-d (meta-coupling, J ≈ 2.0 Hz).[4]
-
δ ~7.40 ppm (1H, doublet, H-d): This proton is ortho to the methoxy group and meta to the aldehyde. Its signal is a doublet because of a small meta-coupling to H-b (J ≈ 2.0 Hz). The electron-donating methoxy group shields this proton relative to H-b.
-
δ ~6.95 ppm (1H, doublet, H-c): This proton is the most shielded of the aromatic protons. It is ortho to the strongly electron-donating hexyloxy group and meta to the methoxy group. This upfield shift is a classic example of the shielding effect of alkoxy substituents on aromatic rings.[1] It appears as a doublet due to ortho-coupling with H-b (J ≈ 8.2 Hz).
4.3. Aliphatic Region (δ 0.8 - 4.2 ppm)
-
δ ~4.06 ppm (2H, triplet, H-f): These are the methylene protons of the hexyloxy group directly attached to the aromatic ring's oxygen atom (-O-CH₂ -). The direct attachment to oxygen causes a significant downfield shift. The signal is a triplet because of coupling to the adjacent methylene protons (H-g).
-
δ ~3.93 ppm (3H, singlet, H-e): This sharp singlet is characteristic of the methoxy group protons (-OCH₃). The integration value of 3H confirms this assignment. It is a singlet because there are no adjacent protons.
-
δ ~1.85 ppm (2H, quintet, H-g): The second methylene group in the hexyl chain. It appears as a quintet (or multiplet) due to coupling with the two protons at H-f and the two protons at H-h.
-
δ ~1.48 ppm (2H, multiplet, H-h): The third methylene group.
-
δ ~1.35 ppm (4H, multiplet, H-i, H-j): The fourth and fifth methylene groups have very similar chemical environments, resulting in overlapping signals that appear as a broad multiplet.
-
δ ~0.91 ppm (3H, triplet, H-k): The terminal methyl group of the hexyl chain. It is the most upfield signal in the spectrum and appears as a triplet due to coupling with the adjacent methylene protons (H-j).
Data Summary
The following table provides a consolidated summary of the ¹H NMR spectral data for this compound in CDCl₃.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | ~9.84 | singlet (s) | 1H | - | Aldehyde (-CHO) |
| H-b | ~7.42 | doublet of doublets (dd) | 1H | J = 8.2, 2.0 | Aromatic C2-H |
| H-d | ~7.40 | doublet (d) | 1H | J = 2.0 | Aromatic C6-H |
| H-c | ~6.95 | doublet (d) | 1H | J = 8.2 | Aromatic C5-H |
| H-f | ~4.06 | triplet (t) | 2H | ~6.5 | -O-CH₂ -(CH₂)₅CH₃ |
| H-e | ~3.93 | singlet (s) | 3H | - | Methoxy (-OCH₃) |
| H-g | ~1.85 | quintet | 2H | ~7.0 | -O-CH₂-CH₂ -(CH₂)₄CH₃ |
| H-h/i/j | ~1.48-1.35 | multiplet (m) | 6H | - | -(CH₂)₃-CH₃ |
| H-k | ~0.91 | triplet (t) | 3H | ~7.0 | -(CH₂)₅-CH₃ |
Conclusion
The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. Each signal in the spectrum can be logically assigned based on established principles of chemical shift and spin-spin coupling. The distinct patterns of the aldehyde, aromatic, and aliphatic protons serve as a unique fingerprint for the molecule, making ¹H NMR an essential tool for its identification, purity assessment, and further study in various scientific applications.
References
-
University of Utah, Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). [Link]
-
Chemistry Stack Exchange. 1H-NMR of vanillin details in Nilered video. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
Floare, C. G., et al. (2009). 1H NMR investigation of self-association of vanillin in aqueous solution. Journal of Physics: Conference Series, 182, 012002. [Link]
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A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Hexyloxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers an in-depth exploration of the ¹³C NMR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative with applications in flavor, fragrance, and pharmaceutical research. By combining empirical data from analogous structures with the foundational principles of NMR spectroscopy, we present a detailed analysis of the chemical shifts, offering a robust framework for spectral assignment and structural verification. This document serves as a practical resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds.
Introduction: The Power of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry, the precise determination of a molecule's carbon framework is paramount. ¹³C NMR spectroscopy provides a direct, non-destructive method for observing the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus, influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy. For complex molecules like this compound, ¹³C NMR is not merely a characterization technique but a critical tool for confirming synthetic outcomes and ensuring isomeric purity.
The interpretation of a ¹³C NMR spectrum hinges on understanding how molecular structure translates into a series of resonance signals. For substituted benzaldehydes, the chemical shifts of the aromatic carbons are governed by the electronic effects (both inductive and resonance) of the substituents, while the carbonyl carbon of the aldehyde group exhibits a characteristic downfield shift.[1][2]
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Caption: Workflow for ¹³C NMR analysis of this compound.
Conclusion
The ¹³C NMR spectrum of this compound can be confidently predicted and assigned through a combination of established NMR principles and comparative analysis with structurally related compounds. The aldehyde, methoxy, and hexyloxy substituents each exert distinct and predictable electronic effects on the benzaldehyde core, resulting in a unique spectral fingerprint. For researchers in synthetic chemistry and drug development, a thorough understanding and application of the methodologies outlined in this guide will ensure the accurate and efficient structural characterization of this and similar molecules. The use of advanced 2D NMR techniques is strongly encouraged for unambiguous assignment and complete structural elucidation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. Retrieved from [Link]
- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters for processing and analyzing NMR spectra.
-
University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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-
ResearchGate. (n.d.). 13C NMR spectrum of vanillin in acetone-d 6 recorded on 400 MHz NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]
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PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
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Chem LibreTexts. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]
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FTIR analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde
An In-Depth Technical Guide to the FTIR Analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the fundamental principles of FTIR spectroscopy as applied to this specific molecule. It offers a validated, step-by-step experimental protocol using Attenuated Total Reflectance (ATR), followed by an in-depth interpretation of the resulting spectrum. Key vibrational modes corresponding to the aldehyde, aromatic, ether, and alkyl functional groups are identified and discussed, grounding the analysis in established spectroscopic principles. The guide aims to serve as an authoritative resource for the characterization, quality control, and structural verification of this compound.
Introduction: The Molecular Profile of this compound
This compound is an aromatic organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. Structurally, it is a derivative of vanillin, where the phenolic hydroxyl group has been etherified with a hexyl chain. This modification enhances its lipophilicity, altering its sensory properties and potential biological interactions. The synthesis of this compound, often achieved via the Williamson ether synthesis from 4-hydroxy-3-methoxybenzaldehyde (vanillin), requires precise characterization to confirm the reaction's success and ensure the final product's purity.[1][2]
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[3] This allows for the rapid and non-destructive identification of key functional groups, making it a cornerstone for structural elucidation and quality assurance in a laboratory setting. This guide provides an expert-level walkthrough of the , from experimental design to detailed spectral interpretation.
The Principles of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that match these natural vibrational modes (e.g., stretching, bending, scissoring). An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), which is proportional to the energy of the radiation.[4]
The resulting spectrum is typically divided into two main regions:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups, such as C=O (carbonyl), C-H (alkyl/aromatic), and O-H (hydroxyl).[4] These peaks are often distinct and serve as the primary indicators for identifying the types of functional groups present.
-
Fingerprint Region (1500-500 cm⁻¹): This area contains a complex pattern of peaks arising from bending vibrations and skeletal vibrations of the entire molecule. While individual peak assignment can be challenging, the overall pattern is unique to a specific compound, making it invaluable for confirming molecular identity by comparison with reference spectra.
For this compound, we anticipate characteristic absorptions from its aldehyde, aromatic ether, and alkyl functionalities.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[3] It is selected here for its speed, ease of use, and high-quality data output.
Materials and Instrumentation
-
Sample: High-purity this compound (solid or viscous liquid).
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond ATR accessory.
-
Software: Instrument control and data analysis software (e.g., OMNIC, Spectrum).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and soft laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a solvent-moistened wipe to remove any residues.
-
Once the crystal is dry and clear, lower the ATR anvil to apply pressure.
-
Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Retract the ATR anvil.
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Sample Measurement:
-
Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).
-
-
Data Processing and Cleaning:
-
The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
After analysis, retract the anvil, and clean the sample from the crystal surface and anvil tip using an appropriate solvent and wipes.
-
Experimental Workflow Diagram
Caption: Workflow for ATR-FTIR Analysis.
Spectral Analysis and Interpretation
The FTIR spectrum of this compound reveals a series of distinct absorption bands that confirm its molecular structure. The analysis proceeds by correlating these bands with the known vibrational frequencies of its constituent functional groups.
Molecular Structure
Caption: Chemical Structure of this compound.
Detailed Peak Assignments
Region 1: C-H Stretching (3100-2800 cm⁻¹)
-
Aromatic C-H Stretch (~3050-3000 cm⁻¹): Weak to medium intensity peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[5]
-
Aliphatic C-H Stretches (~2955, 2930, 2860 cm⁻¹): Strong, sharp absorptions are observed corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the hexyloxy chain.
-
Aldehyde C-H Stretch (~2830 and 2730 cm⁻¹): A key diagnostic feature for aldehydes is the appearance of two weak to medium bands.[6][7] One peak often appears near 2830 cm⁻¹, while the second, more distinct peak near 2730 cm⁻¹ is a result of Fermi resonance and is highly characteristic of the C-H bond of an aldehyde group.[8] Its presence is a strong confirmation of the aldehyde functionality.
Region 2: Carbonyl (C=O) Stretching (~1700-1680 cm⁻¹)
-
Aldehyde C=O Stretch (~1685 cm⁻¹): A very strong and sharp absorption band is observed in this region, which is characteristic of the carbonyl (C=O) stretching vibration.[6] The position at ~1685 cm⁻¹, rather than the typical ~1730 cm⁻¹ for saturated aldehydes, is due to the conjugation of the carbonyl group with the aromatic ring.[7] This electronic effect delocalizes the pi electrons, slightly weakening the C=O bond and lowering its vibrational frequency.
Region 3: Aromatic C=C and C-O Stretching (1600-1000 cm⁻¹)
-
Aromatic C=C Stretches (~1590 and 1510 cm⁻¹): Two or more medium to strong intensity bands appear in this region due to the skeletal C=C stretching vibrations within the benzene ring.[5]
-
Aryl-Alkyl Ether C-O-C Asymmetric Stretch (~1260 cm⁻¹): A very strong and prominent peak is expected here, corresponding to the asymmetric stretching of the Ar-O-C linkage.[9][10] The aromatic ether linkage gives a characteristically strong absorption in the 1300-1200 cm⁻¹ range.
-
Alkyl Ether C-O-C Stretch (~1135 cm⁻¹): Another strong band, typically found for the C-O stretch of the alkyl portion of the ether (O-CH₂), is also present.[11] Phenyl alkyl ethers often show these two distinct C-O stretching bands.[12]
-
Methoxy C-O Stretch (~1025 cm⁻¹): A medium to strong band in this region can be attributed to the C-O stretching of the methoxy (-OCH₃) group attached to the aromatic ring.
Region 4: Fingerprint Region (< 900 cm⁻¹)
-
Aromatic C-H Out-of-Plane Bending (~850-800 cm⁻¹): Peaks in this region are caused by the out-of-plane bending of the C-H bonds on the substituted benzene ring. The exact position can provide information about the substitution pattern (in this case, 1,2,4-trisubstituted).
Data Summary Table
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3050 | Weak-Medium | C-H Stretch | Aromatic C-H |
| ~2955, 2930, 2860 | Strong | Asymmetric & Symmetric C-H Stretch | Aliphatic (Hexyl) CH₂, CH₃ |
| ~2830, 2730 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde (CHO) |
| ~1685 | Very Strong, Sharp | C=O Stretch | Conjugated Aldehyde |
| ~1590, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1465 | Medium | CH₂ Scissoring Bend | Aliphatic (Hexyl) |
| ~1260 | Very Strong | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
| ~1135 | Strong | C-O Stretch | Methoxy & Alkyl Ether |
| ~1025 | Strong | Symmetric C-O-C Stretch | Methoxy Group |
| ~820 | Medium | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic Ring |
Conclusion
The FTIR spectrum of this compound provides a wealth of structural information that is both confirmatory and quantitative. The analysis clearly identifies the signature absorption bands for all key functional groups: the conjugated aldehyde, the aromatic ring, the aryl-alkyl ether linkage, the methoxy group, and the aliphatic hexyl chain. The distinct aldehyde C-H stretches near 2830/2730 cm⁻¹ and the strong conjugated carbonyl peak at ~1685 cm⁻¹ are unequivocal markers for the aldehyde moiety.[8][13] Similarly, the powerful and distinct C-O stretching bands at ~1260 cm⁻¹ and ~1135 cm⁻¹ confirm the presence of the mixed ether structure.[9] This detailed spectroscopic guide serves as a robust framework for researchers to confidently identify, characterize, and assess the purity of this compound, reinforcing the power of FTIR as a primary analytical tool in modern chemistry.
References
- Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.
- Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum?
- Innovatech Labs. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Indonesian Journal of Science & Technology. (2019).
- Benchchem. Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
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- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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- OpenStax adaptation 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Benchchem. Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
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- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- Vertex AI Search. (2025). Ether groups: Significance and symbolism.
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
- ChemicalBook. 4-HEXYLOXY-3-METHOXY-BENZALDEHYDE.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
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Mass spectrometry fragmentation of 4-(Hexyloxy)-3-methoxybenzaldehyde
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Hexyloxy)-3-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a derivative of vanillin with a C6 alkyl chain, its fragmentation is governed by the interplay of its three key functional moieties: the aromatic aldehyde, the methoxy group, and the hexyloxy group. This document elucidates the primary cleavage mechanisms, predicts the resulting fragment ions, and offers a standardized protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The insights presented herein are intended to assist researchers, scientists, and drug development professionals in the structural characterization and identification of this and structurally related compounds.
Introduction: The Structural Context
This compound is an aromatic compound of significant interest due to its structural relationship to vanillin, a widely used flavoring agent. The addition of a hexyl ether linkage modifies its physicochemical properties, making it a valuable subject for study in fields ranging from materials science to pharmacology.[1] Understanding its behavior under mass spectrometric conditions is fundamental for its unambiguous identification and characterization in complex matrices.
Electron Ionization (EI) mass spectrometry is a powerful analytical technique that provides reproducible fragmentation patterns, which serve as a molecular "fingerprint".[2] The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule in predictable ways, offering deep insights into its chemical structure.[3][4] This guide will dissect these fragmentation patterns based on established principles of mass spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the relative stability of the resulting carbocations and neutral radicals. The process begins with the formation of a molecular ion (M⁺•) upon electron impact. The stable aromatic ring ensures that the molecular ion peak is typically observable.[5] From this parent ion, several competing fragmentation pathways emerge, dominated by cleavages associated with the aldehyde and the hexyloxy substituents.
The molecular structure of this compound is depicted below.
Fragmentation Initiated at the Aldehyde Group
Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[6][7]
-
Loss of a Hydrogen Radical (M-1): The most common initial fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical (H•), resulting in a highly stable acylium ion at m/z 221 . This peak is often prominent in the spectrum.[5][6]
-
Loss of a Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of the formyl radical (•CHO). This generates a resonance-stabilized cation at m/z 193 .
-
Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-1]⁺) can lose a neutral molecule of carbon monoxide (CO). This pathway leads to the same ion at m/z 193 .
Fragmentation of the Hexyloxy Side Chain
The long alkyl ether chain provides several key fragmentation pathways, primarily driven by cleavage of the C-O and C-C bonds.[8]
-
Benzylic Cleavage (Loss of Pentyl Radical): The most significant fragmentation of the ether linkage is the cleavage of the C-C bond beta to the aromatic ring (alpha to the ether oxygen), often referred to as benzylic cleavage. This results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable, resonance-stabilized oxonium ion at m/z 151 . This is often the base peak for vanillin-type ethers with longer alkyl chains.[9]
-
McLafferty-type Rearrangement (Loss of Hexene): A characteristic rearrangement for long-chain ethers involves the transfer of a gamma-hydrogen to the ether oxygen, followed by the elimination of a neutral alkene. In this case, a hexene molecule (C₆H₁₂) is lost, generating the radical cation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) at m/z 152 .
-
Alkyl Chain Fragmentation: The hexyl group itself can fragment, leading to a series of carbocations with decreasing mass, such as C₅H₁₁⁺ (m/z 71), C₄H₉⁺ (m/z 57), and C₃H₇⁺ (m/z 43).[5] The hexyl cation itself may be observed at m/z 85 .
Fragmentation Involving the Methoxy Group
Cleavages related to the methoxy group are also possible, though typically less pronounced than the pathways described above.
-
Loss of a Methyl Radical (M-15): The molecular ion can lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 207 .
-
Loss of Formaldehyde (M-30): A rearrangement can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in an ion at m/z 192 .
A proposed overall fragmentation scheme is visualized below.
Summary of Predicted Fragment Ions
The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound. The relative intensity is a qualitative prediction based on the expected stability of the ions.
| m/z | Proposed Ion Structure / Formula | Fragmentation Pathway | Predicted Relative Intensity |
| 222 | [C₁₃H₁₈O₃]⁺• | Molecular Ion (M⁺•) | Medium |
| 221 | [C₁₃H₁₇O₃]⁺ | Loss of H• from aldehyde | High |
| 193 | [C₁₂H₁₇O₂]⁺ | Loss of •CHO | Medium |
| 152 | [C₈H₈O₃]⁺• | Loss of C₆H₁₂ (McLafferty) | Medium-High |
| 151 | [C₈H₇O₃]⁺ | Loss of •C₅H₁₁ (Benzylic) | High (Base Peak) |
| 137 | [C₈H₇O₂]⁺ | Loss of •OC₆H₁₃ | Medium |
| 85 | [C₆H₁₃]⁺ | Hexyl cation | Low |
| 57 | [C₄H₉]⁺ | Butyl cation | Low |
| 43 | [C₃H₇]⁺ | Propyl cation | Low |
Experimental Protocol: GC-MS Analysis
To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This approach ensures the separation of the analyte from any impurities prior to its introduction into the mass spectrometer.
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Separation:
-
Instrument: A standard GC-MS system equipped with an electron ionization source.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Column: Employ a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Compare the experimental fragmentation pattern with the predicted ions in Section 3. Correlate the observed m/z values with the proposed fragmentation pathways to confirm the structure.
-
Conclusion
The mass spectral fragmentation of this compound is a predictable process governed by the established rules of organic mass spectrometry. The primary fragmentation pathways involve cleavages at the aldehyde and hexyloxy functional groups, leading to a characteristic pattern of ions. The expected base peak at m/z 151, resulting from benzylic cleavage, and the prominent [M-1]⁺ ion at m/z 221 are key diagnostic markers for this structure. The experimental protocol provided offers a robust method for obtaining a high-quality mass spectrum for verification. This guide serves as a foundational reference for the analytical characterization of this and related alkoxybenzaldehyde derivatives.
References
- Structural characterization of vanillin derivatives with long alkyl chain and investigation of their electrochemical and thermal properties. (n.d.). ResearchGate.
-
Synthesis of new vanillin derivatives from natural eugenol. (2021). SciSpace. Retrieved from [Link].
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link].
-
Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. (n.d.). PubMed. Retrieved from [Link].
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (n.d.). UHI. Retrieved from [Link].
-
MS/MS spectrum (a) and fragmentation pathway (b) of vanillin. (n.d.). ZPXb. Retrieved from [Link].
-
Vanillin, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link].
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link].
-
Benzaldehyde, 4-(hexyloxy)-. (n.d.). NIST WebBook. Retrieved from [Link].
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link].
-
Mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link].
-
Mass fragmentation pattern of aldehydes. (2022). YouTube. Retrieved from [Link].
-
A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link].
-
Electron ionization time-of-flight mass spectrometry: Historical review and current applications. (2025). ResearchGate. Retrieved from [Link].
-
Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link].
-
Mass Spectroscopy. (2015). Retrieved from [Link].
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An In-depth Technical Guide to the Potential Biological Activity of 4-(Hexyloxy)-3-methoxybenzaldehyde
Introduction: Unveiling the Potential of a Novel Vanillin Derivative
4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of the well-known flavor compound vanillin, stands as a promising candidate for investigation in the realm of drug discovery and development. Vanillin and its derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural backbone of vanillin, a 4-hydroxy-3-methoxybenzaldehyde, offers a versatile scaffold for chemical modification. The introduction of a hexyloxy group at the 4-position, creating this compound, significantly increases the lipophilicity of the molecule. This alteration is hypothesized to enhance its interaction with biological membranes, potentially modulating its bioactivity and offering a novel pharmacological profile compared to its parent compound.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this compound. It details the synthetic route for its preparation and presents a suite of robust, validated experimental protocols to investigate its hypothesized antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. Furthermore, this guide delves into the underlying molecular mechanisms, providing a rationale for the experimental designs and offering insights into the potential signaling pathways this compound may modulate.
Synthesis of this compound: A Practical Approach
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide of vanillin.[6]
General Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1-Bromohexane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium vanillate salt.
-
Alkyl Halide Addition: Add 1-bromohexane (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the vanillin spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[7]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Part 1: Investigation of Antioxidant Activity
Vanillin and its derivatives are known to possess antioxidant properties, primarily due to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.[8] Although the hydroxyl group in this compound is etherified, the overall electron-donating nature of the substituents on the aromatic ring may still confer antioxidant activity. The following assays are recommended to evaluate the radical scavenging potential of the synthesized compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess antioxidant activity.[9]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound dilutions. Include a control (DPPH with methanol) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[11]
Experimental Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Assay: Add a small volume of the test compound dilutions to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value from the concentration-inhibition curve.[12]
Part 2: Evaluation of Anti-inflammatory Potential
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Vanillin derivatives have shown anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[13][14] The following protocol outlines the investigation of the anti-inflammatory activity of this compound in a cellular model.
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of the compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[15][16]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and groups with the test compound at different concentrations plus LPS.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[17]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (e.g., MTT assay): Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity.[18]
Mechanistic Insight: Potential Modulation of Inflammatory Signaling Pathways
The production of NO in LPS-stimulated macrophages is primarily mediated by the inducible nitric oxide synthase (iNOS). The expression of iNOS is regulated by key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][19][20][21] It is plausible that this compound exerts its anti-inflammatory effects by modulating these pathways.
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 3: Assessment of Antimicrobial Activity
The increased lipophilicity of this compound due to the hexyloxy chain may enhance its ability to disrupt bacterial cell membranes, a potential mechanism for antimicrobial action.[14][22][23] Standard broth microdilution methods are recommended to determine the compound's antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).[24][25][26]
Experimental Protocol:
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Broth Microdilution (MIC):
-
In a 96-well plate, perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.[27]
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot and plate it onto an agar medium.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[28]
-
Putative Mechanism: Bacterial Cell Membrane Disruption
The lipophilic hexyloxy chain of this compound could facilitate its insertion into the bacterial cell membrane, leading to disruption of the membrane integrity, leakage of cellular contents, and ultimately cell death.[29][30]
Caption: Workflow for determining MIC and MBC of the compound.
Part 4: Exploring Anticancer Potential
Vanillin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[24] The proposed mechanisms often involve the induction of apoptosis (programmed cell death).[31] The cytotoxic potential of this compound against cancer cells can be evaluated using the following assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][32][33]
Experimental Protocol:
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[34][35]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm.
-
Calculation and IC₅₀ Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.[36]
Mechanistic Hypothesis: Induction of Apoptosis
A potential mechanism for the anticancer activity of this compound is the induction of apoptosis. This can be investigated through further assays such as flow cytometry with Annexin V/propidium iodide staining, and Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.[13][37][38]
Caption: Simplified overview of apoptotic signaling pathways.[39]
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a bioactive molecule. Its structural relationship to vanillin, coupled with its increased lipophilicity, suggests a high probability of possessing significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols detailed in this guide provide a robust and systematic approach to validating these hypotheses.
Should this initial screening reveal promising activity, further studies would be warranted. These could include more in-depth mechanistic investigations, such as Western blotting to probe the effects on specific signaling proteins, and in vivo studies in animal models to assess efficacy and safety. The exploration of this compound and its analogs could pave the way for the development of novel therapeutic agents for a range of diseases.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs for all sources mentioned in this guide.
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The Emergence of a Versatile Moiety: A Technical Guide to 4-(Hexyloxy)-3-methoxybenzaldehyde
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(Hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical progression in the extensive exploration of vanillin and its ethers. This guide will delve into the historical context of vanillin, the primary synthetic routes to this compound, its physicochemical properties, and its emerging applications. The narrative emphasizes the causality behind experimental choices and provides actionable protocols for its synthesis and characterization, grounded in established chemical principles.
Introduction: The Legacy of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of the extract of the vanilla bean.[1] Its pleasant aroma and flavor have made it a globally recognized and widely used compound in the food, beverage, and fragrance industries.[1][2] Beyond its sensory appeal, the molecular structure of vanillin, featuring aldehyde, hydroxyl, and ether functional groups, offers reactive sites that establish it as a valuable building block for more complex molecules in the pharmaceutical and fine chemical industries.[3]
The history of vanillin synthesis is a testament to the evolution of organic chemistry. The first commercial synthesis of vanillin began with eugenol, a compound readily available from clove oil.[4] Today, synthetic vanillin is primarily produced from petrochemical precursors like guaiacol.[1][4] This accessibility has paved the way for the creation of a vast library of vanillin derivatives, each with unique properties and potential applications. This compound is one such derivative, born from the strategic modification of the vanillin scaffold.
The Genesis of this compound: An Outcome of Chemical Exploration
The "discovery" of this compound is not attributed to a single serendipitous moment but rather to the systematic and logical exploration of vanillin's reactivity. The functional groups on the vanillin molecule—aldehyde, hydroxyl, and ether—are prime targets for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or entirely new biological activities.[5] The development of this compound is a direct result of the application of classic organic reactions to this versatile starting material, driven by the continuous search for novel therapeutic agents and functional materials.
The synthesis of this compound is a quintessential example of the Williamson ether synthesis , a robust and widely used method for preparing ethers developed by Alexander Williamson in 1850.[6][7] This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, has been a cornerstone of organic synthesis for over a century and remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers.[7][8]
Synthesis and Mechanism: The Williamson Ether Synthesis in Action
The preparation of this compound from vanillin proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7] The core principle involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, a hexyl halide).
Reaction Mechanism
The mechanism of the Williamson ether synthesis for this compound can be visualized as a concerted, single-step process.
Caption: The Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillin (1.0 equivalent) in the chosen solvent (e.g., DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. The base is crucial for deprotonating the hydroxyl group of vanillin to form the reactive phenoxide.[9]
-
Alkyl Halide Addition: Add 1-bromohexane (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot.[9][10]
-
Work-up: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.[9]
Causality in Experimental Choices
-
Choice of Base: While strong bases like sodium hydride can be used, milder bases like potassium carbonate are often preferred for their ease of handling and to minimize side reactions.[10] For aryl ethers, bases like K₂CO₃, Cs₂CO₃, NaOH, or KOH are typically effective.[11]
-
Choice of Solvent: A polar aprotic solvent like DMF or acetone is ideal as it can dissolve the ionic intermediate (phenoxide) and does not participate in the reaction.[8]
-
Reaction Temperature: Heating is often necessary to achieve a reasonable reaction rate for the SN2 reaction.[10]
-
Use of a Phase Transfer Catalyst: In biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.[10]
Physicochemical Properties and Characterization
While a comprehensive, publicly available dataset for this compound is not readily found, its properties can be inferred from its structure and data on similar compounds.
| Property | Expected Value/Characteristic |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Molecular Formula | C₁₄H₂₀O₃ |
| Molecular Weight | 236.31 g/mol |
| Solubility | Expected to be soluble in organic solvents like chloroform and methanol.[12] |
| Spectroscopic Data | |
| ¹H NMR | Characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the hexyloxy chain, and the methoxy group (~3.9 ppm) would be expected.[13] |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the aldehyde, aromatic carbons, and the carbons of the hexyloxy and methoxy groups would be present.[13] |
| IR | Characteristic absorptions for the C=O stretch of the aldehyde, C-O-C stretching of the ethers, and aromatic C-H and C=C bonds would be observed.[13] |
Applications and Future Directions
The derivatization of vanillin, including the synthesis of compounds like this compound, is a key strategy in drug discovery and materials science.[5] Vanillin and its derivatives have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][14]
The addition of the hexyloxy group to the vanillin scaffold increases its lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic properties. This modification can enhance membrane permeability and potentially lead to improved bioavailability and efficacy.
Future research will likely focus on:
-
Biological Screening: Comprehensive screening of this compound and related long-chain vanillin ethers for various therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain length and other substituents to optimize biological activity.
-
Materials Science: Exploration of these compounds as building blocks for novel polymers and liquid crystals.
Conclusion
This compound represents a logical and valuable extension of the rich chemistry of vanillin. While its "discovery" is intertwined with the broader history of organic synthesis and the exploration of natural product derivatives, its preparation via the robust Williamson ether synthesis is a testament to the enduring power of fundamental chemical reactions. As research continues to unveil the diverse applications of vanillin derivatives, compounds like this compound are poised to play an increasingly important role in the development of new medicines and advanced materials.
References
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Williamson ether synthesis. (2014, March 17). Chemistry Stack Exchange. Retrieved from [Link]
- Method for synthesizing vanillyl alcohol ether. (n.d.). Google Patents.
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
- Ferreira, V., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4436.
- Synthesis of Amyl Vanillyl Ether as Warming Agent from Vanillin. (2016). Jurnal Sains Dasar, 5(1).
- Synthesis of new vanillin derivatives from natural eugenol. (2021). AIP Conference Proceedings, 2349, 020015.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2023). ACS Omega.
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Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Exploring Vanillin: From Natural Origins to Modern Applic
- A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research, 4(1), 266-279.
- Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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Vanillin. (n.d.). In Wikipedia. Retrieved from [Link]
- Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. (2021). Journal of the Science of Food and Agriculture, 101(1), 1-10.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2017). Oriental Journal of Chemistry, 33(4), 2011-2016.
- Understanding 4-Methoxybenzaldehyde: Properties, Uses, and Sourcing with NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. (2015). Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3365-3371.
-
4-hydroxy-3-methoxybenzaldehyde (vanillin). (n.d.). FlavorDB. Retrieved from [Link]
- 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. (2018). Journal of Chemical Technology and Metallurgy, 53(2), 336-345.
-
4-Hydroxy-3-(methoxy-13C)benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Literature review of 4-(Hexyloxy)-3-methoxybenzaldehyde research
An In-depth Technical Guide to the Synthesis, Characterization, and Applications of 4-(Hexyloxy)-3-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a derivative of the naturally occurring compound vanillin, is a versatile molecule with significant potential across multiple scientific disciplines. Its unique molecular architecture, featuring a reactive aldehyde, a methoxy group, and a lipophilic hexyloxy chain on a stable benzene ring, makes it a valuable intermediate in the synthesis of novel compounds. This technical guide provides an in-depth review of the primary synthetic routes, detailed characterization methodologies, and burgeoning applications of this compound. It is intended as a comprehensive resource for researchers, scientists, and drug development professionals engaged in medicinal chemistry, materials science, and industrial applications.
Introduction: The Molecular Scaffolding and Its Significance
This compound (CAS No: 61096-84-2, Molecular Formula: C₁₄H₂₀O₃) is an aromatic aldehyde built upon the vanillin framework.[1] Vanillin itself, or 4-hydroxy-3-methoxybenzaldehyde, is a widely utilized compound in flavorings, pharmaceuticals, and as a chemical intermediate.[2][3] The substitution of the hydroxyl group with a hexyloxy chain via etherification fundamentally alters the molecule's physicochemical properties, particularly its lipophilicity. This modification unlocks a diverse range of applications not readily accessible with its parent compound.
The core structure combines several key functional components:
-
A Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle for a wide array of reactions, including the formation of Schiff bases, hydrazones, and for oxidation or reduction to carboxylic acids and alcohols, respectively.[2][4]
-
A Methoxy Group: This group influences the electronic properties of the aromatic ring and can participate in hydrogen bonding.
-
A Hexyloxy Chain: This six-carbon alkyl ether chain imparts significant lipophilicity, which is crucial for applications requiring interaction with nonpolar environments, such as biological membranes or liquid crystal matrices.[5]
-
An Aromatic Ring: Provides a rigid, planar core, contributing to the molecule's overall stability and serving as a scaffold for functional group orientation.
This guide will explore the synthesis of this molecule, its spectral characterization, and its proven and potential applications in fields demanding sophisticated molecular engineering.
Synthesis and Characterization
The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis.[6] This classic Sₙ2 reaction is efficient for preparing asymmetrical ethers from an alkoxide and a primary alkyl halide.[7][8]
The Williamson Ether Synthesis: A Mechanistic Overview
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][9] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin using a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of a hexyl halide (e.g., 1-bromohexane), displacing the halide and forming the ether linkage. The use of a primary alkyl halide is critical, as secondary or tertiary halides would favor an E2 elimination side reaction.[6][7]
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq.)
-
1-Bromohexane (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)[10]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF.[10]
-
Formation of Phenoxide: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq.) dropwise to the stirred suspension.[10]
-
Reaction: Heat the mixture to 80-100°C and maintain vigorous stirring.[10] The reaction progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the vanillin spot. The reaction is typically complete within 3-6 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This compound is less polar than the starting vanillin and will elute first.
Diagram: Synthesis and Purification Workflow The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Proposed mechanism of membrane interaction for antimicrobial activity.
Materials Science: Liquid Crystal Synthesis
The calamitic (rod-like) shape of this compound makes it an excellent precursor for thermotropic liquid crystals. [11]The rigid benzaldehyde core provides the necessary anisotropy, while the flexible hexyloxy chain influences the melting and clearing points of the resulting material. The aldehyde group is readily condensed with various anilines to form Schiff base (imine) linkages, a common strategy for creating liquid crystalline compounds. [11]These materials are fundamental to display technologies and optical sensors.
Industrial Chemistry: Corrosion Inhibition
Vanillin has been identified as an effective and non-toxic volatile corrosion inhibitor for mild steel. [12][13]It functions as a mixed-type inhibitor, adsorbing onto the metal surface and blocking both anodic and cathodic sites. [14][15]The presence of oxygen atoms in the aldehyde, methoxy, and hydroxyl groups facilitates this adsorption. It is hypothesized that this compound would also be an effective corrosion inhibitor. The longer hexyloxy chain could potentially enhance its performance by increasing the surface area covered by each molecule, forming a more robust hydrophobic barrier against corrosive agents. [16]
Diagram: Molecular Structure and Property Contributions This diagram breaks down the molecule to show how each part contributes to its overall function.
Caption: Relationship between molecular structure and functional properties.
Conclusion and Future Outlook
This compound is a synthetically accessible and highly versatile chemical entity. Its foundation on the readily available vanillin scaffold, combined with the strategic introduction of a hexyloxy group, positions it as a compound of significant interest. While its direct applications are still being explored, the properties of its core structure and related derivatives strongly suggest its potential in:
-
Developing novel therapeutics: Further derivatization of the aldehyde group could lead to libraries of Schiff bases and hydrazones for screening against various cancer cell lines and microbial pathogens.
-
Creating advanced materials: Its utility as a building block for liquid crystals can be expanded to explore new mesophases and materials with tailored optical or electronic properties.
-
Formulating "green" industrial products: Its potential as a bio-based, non-toxic corrosion inhibitor warrants further investigation for applications in metal protection.
Future research should focus on the comprehensive biological evaluation of this specific compound and its derivatives, a deeper exploration of its liquid crystalline properties, and quantitative studies of its efficacy as a corrosion inhibitor on various metals. The insights and protocols provided in this guide aim to serve as a foundational resource for scientists and researchers poised to unlock the full potential of this promising molecule.
References
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Yadav, P., et al. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57-62. [17][18][19]2. Rahayu, R., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings, 2346, 020015. [4][20]3. BenchChem. (2025). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. BenchChem Technical Guides. [5]4. Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Organic Chemistry International, 2012, 892903. [2]5. Unknown Author. (n.d.). Williamson Ether Synthesis. Chemistry LibreTexts. [21]6. Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [6]7. BenchChem. (2025). The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide. BenchChem Technical Guides. [11]8. J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific Tech Center. [9]9. BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S Chemistry. [7]10. Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [8]11. BenchChem. (2025). Application Notes and Protocols for the Spectral Assignment of 4-(Hexyloxy)benzaldehyde. BenchChem Application Notes. [22]12. Vorobyova, V., et al. (2016). 4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor on the atmospheric corrosion of carbon steel. ResearchGate. [13]13. Loto, R. T. (2016). Electrochemical analysis of the corrosion inhibition properties of 4-hydroxy-3-methoxybenzaldehyde on low carbon steel in dilute acid media. Journal of Materials and Environmental Science, 7(9), 3366-3377. [14][15]14. BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde. BenchChem Technical Support. [10]15. Santa Cruz Biotechnology, Inc. (n.d.). 4-Hexyloxy-3-methoxy-benzaldehyde. SCBT. [1]16. Vorobyova, V., et al. (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. [12]17. PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. National Center for Biotechnology Information. [23]18. Wang, C., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4, 57860-57867. [24]19. mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. mVOC Database. [3]20. PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [25]21. Loto, R. T. (2016). Corrosion inhibition properties of the synergistic effect of 4-Hydroxy-3-methoxybenzaldehyde and hexadecyltrimethylammoniumbromide on mild steel in dilute acid solutions. Journal of King Saud University - Engineering Sciences, 30(4). [16]22. ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... ResearchGate. [26]23. FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin). FlavorDB.
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An In-depth Technical Guide to the Safe Handling of 4-(Hexyloxy)-3-methoxybenzaldehyde
This document provides a comprehensive technical overview of the essential safety and handling precautions for 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS No. 5736-94-7). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure the highest standards of operational safety.
Section 1: Compound Profile and Hazard Identification
This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding its specific physicochemical properties and associated hazards is the foundation of safe handling.
1.1 Physicochemical Data
A summary of the key physical and chemical properties is presented below. This data is crucial for designing appropriate storage and handling procedures.
| Property | Value | Reference |
| CAS Number | 5736-94-7 | [1] |
| Synonyms | Benzaldehyde, 4-(hexyloxy)-; p-(Hexyloxy)benzaldehyde | [1] |
| Molecular Formula | C₁₄H₂₀O₃ | Calculated |
| Molecular Weight | 236.31 g/mol | Calculated |
| Physical State | Solid | [2] |
| Appearance | Beige Powder | [2] |
| Melting Point | 60 - 64 °C / 140 - 147.2 °F | [2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1][2] |
1.2 GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards associated with a chemical. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
Section 2: The Hierarchy of Controls: A Risk-Based Approach
Effective safety management extends beyond simply wearing personal protective equipment (PPE). A systematic, risk-based approach, known as the hierarchy of controls, prioritizes the most effective measures first. This methodology is a cornerstone of modern laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this hierarchy translates to the following practical applications:
-
Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Local exhaust ventilation should also be used where appropriate.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling requirements. Wash hands and exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[5]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used consistently.
Section 3: Standard Operating Procedures (SOPs) for Handling
The following protocols provide step-by-step guidance for common laboratory manipulations involving this compound.
SOP 1: Weighing and Transfer of Solid Compound
-
Preparation: Don appropriate PPE, including a lab coat, splash goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[4][6] Ensure the chemical fume hood is operational.
-
Staging: Place an analytical balance, weigh paper or boat, and a sealable receiving container inside the fume hood.
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock container to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Transfer: Transfer the weighed solid into the receiving container.
-
Cleanup: Tightly seal the stock container.[5] Dispose of the used weigh boat and any contaminated materials in a designated hazardous waste container.[1] Wipe down the balance and surrounding surfaces within the fume hood.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.
SOP 2: Storage and Waste Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep it away from strong oxidizing agents and strong bases, which are incompatible materials.[2]
-
Waste Disposal: All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[1] Do not pour down the drain.[8] Follow all local, state, and federal regulations for chemical waste disposal.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical to minimizing harm.
4.1 First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or if respiratory irritation persists, seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[4][5]
4.2 Spill Response
The appropriate response to a spill depends on its scale and the surrounding environment.
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A Theoretical and Spectroscopic Investigation of 4-(Hexyloxy)-3-methoxybenzaldehyde: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Overview of 4-(Hexyloxy)-3-methoxybenzaldehyde
This compound, a derivative of vanillin, is a significant organic compound characterized by a benzaldehyde core with a hexyloxy and a methoxy group attached to the aromatic ring. Its molecular formula is C14H20O3, and it has a molecular weight of 236.306 g/mol [1]. This compound serves as a versatile precursor in various fields, including medicinal chemistry and materials science, owing to its unique structural features. The presence of the aldehyde group provides a reactive site for numerous chemical transformations, while the hexyloxy chain imparts lipophilicity, influencing its physical and biological properties.
Significance in Medicinal Chemistry and Material Science
In the realm of medicinal chemistry, vanillin and its derivatives have garnered considerable interest for their wide array of biological activities.[2][3] The structural framework of this compound makes it a valuable scaffold for the development of novel therapeutic agents.[4] Derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents.[4] The lipophilic hexyloxy group can enhance the interaction of these molecules with biological membranes.[4]
Furthermore, in materials science, this compound is a crucial building block for the synthesis of advanced materials like liquid crystals.[5] The combination of a reactive aldehyde, a semi-rigid phenyl ring, and a flexible hexyloxy chain makes it an ideal candidate for creating diverse liquid crystalline structures, such as Schiff bases and esters.[5]
Objectives and Scope of the Guide
This technical guide provides a comprehensive overview of the theoretical and spectroscopic aspects of this compound. It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and computational analysis. The guide details experimental protocols, presents spectroscopic data, and explains the theoretical underpinnings of its molecular properties through computational studies.
Molecular Structure and Spectroscopic Characterization
Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane.[7][8]
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[7]
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir at room temperature. The base deprotonates the hydroxyl group of vanillin to form the corresponding phenoxide.
-
Nucleophilic Attack: Add 1-bromohexane (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 50-100 °C and allow it to reflux for 1-8 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Caption: Williamson ether synthesis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation of this compound. The expected chemical shifts provide confirmation of the successful synthesis and the purity of the compound.
| ¹H NMR (CDCl₃, 500 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~9.85 | s | 1H | CHO |
| Aromatic Protons | ~7.42 | m | 2H | Ar-H |
| Aromatic Proton | ~6.96 | d | 1H | Ar-H |
| Methylene Protons (OCH₂) | ~4.05 | t | 2H | O-CH₂-(CH₂)₄-CH₃ |
| Methoxy Protons | ~3.93 | s | 3H | OCH₃ |
| Methylene Protons | ~1.85 | m | 2H | O-CH₂-CH₂-(CH₂)₃-CH₃ |
| Methylene Protons | ~1.48 | m | 2H | O-(CH₂)₂-CH₂-(CH₂)₂-CH₃ |
| Methylene Protons | ~1.35 | m | 2H | O-(CH₂)₃-CH₂-CH₂-CH₃ |
| Methylene Protons | ~0.92 | t | 3H | O-(CH₂)₅-CH₃ |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde Carbonyl | ~190.9 | CHO |
| Aromatic Carbon | ~154.0 | C-O(Hexyl) |
| Aromatic Carbon | ~150.0 | C-OCH₃ |
| Aromatic Carbon | ~130.0 | C-CHO |
| Aromatic Carbon | ~126.5 | Ar-CH |
| Aromatic Carbon | ~112.0 | Ar-CH |
| Aromatic Carbon | ~109.5 | Ar-CH |
| Methylene Carbon (OCH₂) | ~69.0 | O-CH₂-(CH₂)₄-CH₃ |
| Methoxy Carbon | ~56.0 | OCH₃ |
| Methylene Carbons | ~31.5, 29.2, 25.7, 22.6 | -(CH₂)₄- |
| Methyl Carbon | ~14.0 | -CH₃ |
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands confirm the structure of this compound.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (aldehyde) | Stretching | ~2839, 2731[9] |
| C=O (aldehyde) | Stretching | ~1689[9] |
| C=C (aromatic) | Stretching | ~1589[9] |
| C-O-C (ether) | Asymmetric Stretching | ~1226[9] |
| C-H (aliphatic) | Stretching | ~2924[9] |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are indicative of the conjugated system present in this compound. For similar vanillin derivatives, absorption maxima are observed in the range of 280-340 nm.[10]
Computational and Theoretical Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[2][3][11] These theoretical studies provide insights into molecular geometry, reactivity, and spectroscopic properties, complementing experimental data.
Methodology for Density Functional Theory (DFT) Calculations
A common approach for DFT calculations on vanillin derivatives involves using the B3LYP functional with a 6-311++G(d,p) basis set.[12] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Protocol for DFT Calculation Setup:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: Based on the optimized geometry, calculate various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbitals.
Molecular Geometry Optimization
The optimized molecular structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available from X-ray crystallography.
Caption: Optimized molecular structure.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests higher reactivity. For similar vanillin derivatives, the HOMO-LUMO gap is around 3.77 eV.[2]
Caption: Frontier molecular orbital energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites. In the MEP of this compound, the regions around the oxygen atoms of the carbonyl and ether groups are expected to be electron-rich (negative potential, typically colored red), making them susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the aldehyde proton, are electron-deficient (positive potential, colored blue), indicating sites for nucleophilic attack.
Caption: MEP map conceptual diagram.
Applications and Future Directions
Role as a Precursor in Drug Discovery
This compound's structural features make it an attractive starting material for the synthesis of various biologically active compounds.[4] The aldehyde group can be readily converted into other functional groups, allowing for the creation of a diverse library of derivatives for screening against various therapeutic targets. Its potential applications in drug discovery are supported by studies on similar vanillin derivatives which have shown antimicrobial and anticancer activities.[2][4]
Potential in Materials Science
The use of this compound as a precursor for liquid crystals is a significant area of research.[5] The synthesis of Schiff bases from this compound by condensation with various amines leads to materials with interesting mesomorphic properties.[5][13] These materials have potential applications in display technologies and optical sensors.
Future Research Perspectives
Future research could focus on the synthesis and biological evaluation of a wider range of derivatives of this compound. In-depth computational studies, including molecular docking and dynamics simulations, could further elucidate the mechanisms of action of these compounds and guide the design of more potent therapeutic agents.[2][11] Additionally, the exploration of its use in the development of novel polymers and other advanced materials remains a promising avenue for investigation.
Conclusion
This compound is a molecule of significant interest with a broad spectrum of potential applications. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and theoretical analysis. The combination of experimental data and computational insights offers a powerful approach to understanding the structure-property relationships of this versatile compound, paving the way for its further exploration in drug discovery and materials science.
References
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Structural Analyses of Vanillin Derivative Compounds and their Molecular Docking with MPro and RdRp Enzymes of COVID-19. (2021-06-09). Available at: [Link]
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In vitro antimicrobial activities, molecular docking and density functional theory (DFT) evaluation of natural product-based vanillin derivatives featuring halogenated azo dyes. (2023-09-26). PubMed. Available at: [Link]
-
Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. PMC. Available at: [Link]
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Structural Analyses of Vanillin Derivative Compounds and Their Molecular Docking with Mpro and Rdrp Enzymes of Covid-19. AMiner. Available at: [Link]
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A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Derivatives. (2025-08-06). Available at: [Link]
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Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025-08-06). Available at: [Link]
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Williamson Ether Synthesis. Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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Williamson Ether Synthesis. Available at: [Link]
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Williamson Ether Synthesis. (2020-10-20). YouTube. Available at: [Link]
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4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
-
Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. ResearchGate. Available at: [Link]
-
4-Allyloxy-3-methoxybenzaldehyde - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
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Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]
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4-hydroxy-3-methoxybenzaldehyde (vanillin). FlavorDB. Available at: [Link]
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A Density Functional Theory Study of 4-OH Aldehydes. MDPI. Available at: [Link]
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Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Available at: [Link]
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A Researcher's Guide to Sourcing and Qualifying 4-(Hexyloxy)-3-methoxybenzaldehyde for Scientific Applications
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS No. 61096-84-2), a key aromatic aldehyde intermediate. We will navigate the commercial supplier landscape, delve into critical quality control specifications, and provide field-proven protocols for in-house verification, ensuring you can confidently source and qualify this reagent for your research and development endeavors.
Chapter 1: The Commercial Landscape for this compound
This compound, a derivative of vanillin, serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring an aldehyde group for reactions like condensation and reductive amination, and a hexyl ether chain that imparts lipophilicity, makes it useful in the synthesis of more complex molecules. Identifying a reliable commercial source is the first critical step in any research campaign.
The market for this chemical is primarily composed of specialty chemical suppliers that cater to research and development quantities, ranging from milligrams to several grams. While large-scale manufacturing may be available through custom synthesis requests, off-the-shelf products are typically found in the catalogs of companies focused on providing a diverse array of building blocks.
Below is a comparative table of several known commercial suppliers. It is important to note that availability and specifications can change, and direct inquiry with the supplier is always recommended.
| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |
| Matrix Scientific | 61096-84-2[1] | Not specified on SDS | Inquire | Supplier of specialty organic chemicals for research. |
| Santa Cruz Biotechnology | 61096-84-2[2] | Not specified | Inquire | Focus on biochemicals for research; advises referring to the Certificate of Analysis for lot-specific data[2]. |
| CymitQuimica | 61096-84-2[3] | Min. 95% | 2500mg | Distributes products for Biosynth; intended for laboratory use only[3]. |
| BLD Pharm | 61096-84-2[4] | Not specified | Inquire | Provides product information and documentation such as NMR and HPLC data upon request[4]. |
| AK Scientific, Inc. | 61096-84-2 | 95% | Inquire | Lists the compound as part of its research chemical portfolio. |
Chapter 2: Qualifying a Supplier and the Importance of the Certificate of Analysis (CoA)
Choosing a supplier extends beyond simply finding the lowest price. For scientific applications, consistency, purity, and comprehensive documentation are paramount. The supplier qualification process is a critical workflow that ensures the material you procure meets the stringent requirements of your experiments.
The Certificate of Analysis (CoA) is the single most important document accompanying your chemical. It provides lot-specific data on the purity and physical properties of the compound. Do not rely solely on the catalog description; always request a lot-specific CoA before purchase or, at minimum, review a typical CoA to understand the supplier's quality standards.
Key Parameters to Scrutinize on a CoA:
-
Purity: This is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is common for this type of research chemical[3]. The chromatogram itself is valuable; look for the presence of significant secondary peaks which would indicate impurities.
-
Identity Confirmation: The CoA should confirm the compound's identity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy. The data should be consistent with the known structure of this compound.
-
Appearance: While seemingly simple, the physical appearance can be a quick indicator of quality. Literature often describes the compound as a colorless to light yellow liquid or oil[5]. A significant deviation, such as a dark brown color, could suggest the presence of degradation products or residual synthesis reagents[5].
-
Date of Analysis: Note the date the analysis was performed to gauge the age of the specific lot.
Chapter 3: In-House Quality Control – A Practical Protocol
While a supplier's CoA is essential, verifying purity in-house provides the ultimate assurance. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely available technique for assessing the purity of volatile and semi-volatile compounds like aromatic aldehydes[6][7]. The principle is straightforward: the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase. The FID then quantifies the amount of each component.
The percent purity is calculated by the area normalization method: the peak area of the main component is divided by the total area of all integrated peaks (excluding the solvent peak) and multiplied by 100[8].
Experimental Protocol: Purity Verification by GC-FID
This protocol is a general-purpose method and should be adapted based on the specific instrumentation and columns available in your laboratory.
1. Objective: To determine the purity of a received lot of this compound using GC-FID.
2. Materials & Instrumentation:
-
Sample: this compound.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar analytes (e.g., a wax-type column like a DB-WAX or HP-INNOWAX)[6].
-
Vials: 2 mL autosampler vials with caps.
3. Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of solvent. This creates a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved.
-
Transfer the solution to a GC vial for analysis.
4. GC-FID Method Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a major component. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Column Flow Rate | 1.0 mL/min | A typical flow rate for standard capillary columns. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | This temperature program allows for the elution of any lower-boiling impurities first, followed by the elution of the main compound at an optimal temperature, and finally, a high-temperature hold to clean the column of any high-boiling residues. |
| Detector Temp. | 300 °C | Ensures that all compounds reaching the detector remain in the gas phase. |
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram, excluding the solvent peak which typically elutes first.
-
Calculate the area percent purity using the formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The result should be compared against the purity stated on the supplier's CoA. A significant discrepancy warrants contacting the supplier.
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The information here is synthesized from representative safety data sheets (SDS)[1].
-
Personal Protective Equipment (PPE): Always wear protective safety goggles, chemical-resistant gloves, and a lab coat[1].
-
Handling: Use the chemical in a well-ventilated area, preferably within a chemical fume hood[1]. Avoid breathing dust or vapor and prevent contact with eyes, skin, or clothing[1].
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[1].
-
Hazards: The toxicological properties of this specific compound have not been fully investigated[1]. However, it should be treated as a potential irritant to the eyes, skin, and respiratory tract[1].
By implementing a rigorous supplier qualification process, performing diligent in-house QC, and adhering to proper safety and handling protocols, researchers can ensure the quality and consistency of their starting materials, paving the way for successful and reproducible scientific outcomes.
References
-
Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography? [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. Retrieved January 11, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography. Retrieved January 11, 2026, from [Link]
Sources
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- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde from Vanillin
Introduction: Leveraging a Bio-Renewable Feedstock for Specialty Chemical Synthesis
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of natural vanilla extract, is a widely available and bio-sourced aromatic aldehyde.[1][2][3] Its inherent chemical functionality makes it an ideal starting material for the synthesis of a variety of value-added derivatives used in the pharmaceutical, fragrance, and materials science sectors. This application note provides a detailed protocol for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde, a key intermediate, through the O-alkylation of vanillin with 1-bromohexane.
This synthesis is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[4][5][6][7][8] The protocol herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible synthesis.
Reaction Principle: The Williamson Ether Synthesis
The conversion of vanillin to this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The mechanism can be broken down into two critical steps:
-
Deprotonation: The phenolic hydroxyl group of vanillin is weakly acidic. In the presence of a suitable base, such as potassium carbonate (K₂CO₃), this proton is abstracted to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane. This backside attack displaces the bromide ion, which is a good leaving group, resulting in the formation of the desired ether linkage in a concerted mechanism.[7][8]
The choice of a primary alkyl halide like 1-bromohexane is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) under basic conditions, which would lead to the formation of hexene as an undesired byproduct.[4][7]
Figure 1: Overall reaction workflow for the synthesis.
Experimental Protocol
This protocol outlines the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Vanillin | C₈H₈O₃ | 152.15 | 5.00 g | 32.86 | Starting material |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 6.0 mL (7.18 g) | 43.50 | Alkylating agent (1.3 equiv) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.81 g | 49.29 | Base (1.5 equiv) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction solvent |
| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | - | Extraction/Chromatography |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (5.00 g, 32.86 mmol) and anhydrous potassium carbonate (6.81 g, 49.29 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. Using a syringe, add 1-bromohexane (6.0 mL, 43.50 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 500 mL beaker containing 150 mL of cold deionized water. A precipitate or oily layer may form.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of the Product
The crude product, a pale yellow oil or solid, can be purified by either recrystallization or column chromatography.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[9]
-
Crystallization: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution.[9]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[9][10]
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture and dry under vacuum.[9]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with petroleum ether or hexanes.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.[10]
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | Not Applicable |
| Mobile Phase/Solvent | Hexanes:Ethyl Acetate | Ethanol/Water |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity | >99% | >98.5% |
| Time Consumption | High (several hours) | Moderate (requires cooling time) |
| Solvent Consumption | High | Low to moderate |
| Data based on typical outcomes for similar compounds.[10] |
digraph "Purification Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];Crude [label="Crude Product\n(from work-up)"]; Choice [label="Purification Method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recryst [label="Recrystallization"]; ColChrom [label="Column Chromatography"]; Final [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude -> Choice; Choice -> Recryst [label="High throughput\nGram scale"]; Choice -> ColChrom [label="Highest purity\nSmall scale"]; Recryst -> Final; ColChrom -> Final;
}
Figure 2: Decision workflow for product purification.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 40-42 °C (Literature)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.84 (s, 1H, -CHO), 7.43 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 6.97 (d, J=8.2 Hz, 1H, Ar-H), 4.08 (t, J=6.6 Hz, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃), 1.85 (quint, J=6.8 Hz, 2H, -CH₂-), 1.49 (m, 2H, -CH₂-), 1.36 (m, 4H, -CH₂CH₂-), 0.92 (t, J=7.0 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 190.9, 154.0, 149.8, 130.1, 126.5, 112.1, 109.4, 69.1, 56.0, 31.5, 29.1, 25.7, 22.6, 14.0.
-
FTIR (KBr, cm⁻¹): 2935, 2860 (C-H stretch), 1680 (C=O aldehyde), 1585, 1508 (C=C aromatic), 1265, 1135 (C-O ether).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; insufficient base; wet reagents/solvent. | Ensure anhydrous conditions. Check base activity. Increase reaction time or temperature and monitor by TLC. |
| "Oiling Out" During Recrystallization | Solution is too concentrated; cooling too rapidly; high impurity level. | Reheat to dissolve the oil. Add a small amount of additional hot solvent (ethanol). Allow to cool more slowly.[9][10] |
| Low Recovery from Recrystallization | Too much solvent used for dissolution; crystals washed with warm solvent. | Use the minimum amount of hot solvent required. Always wash collected crystals with ice-cold solvent.[9][10] |
| Poor Separation in Column Chromatography | Incorrect eluent polarity; column overloading. | Optimize the eluent system using TLC first to achieve an Rf value of 0.2-0.4 for the product. Do not load more than 5% of the silica gel weight with crude material.[9][10] |
Safety and Handling
-
Vanillin: May cause serious eye irritation.[11][12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[11]
-
1-Bromohexane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle in a fume hood and keep away from ignition sources.[13][14] Wear appropriate PPE.
-
Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid dust inhalation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood with appropriate gloves.
All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.[11][14]
References
-
Vertex AI Search Result[15]
-
ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
MDPI. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Harper College. Experiment 06 Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
-
ResearchGate. (2020). Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane. [Link]
-
University of Central Florida. Williamson Ether Synthesis. [Link]
-
Harper College. (2012). 1-Bromohexane Safety Data Sheet. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2022). Predicted mechanism for O-alkylated reactions of vanillin (I). [Link]
-
University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]
-
FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]
-
PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. [Link]
-
ScienceLab.com. (2005). Vanillin MSDS. [Link]
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- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. gold-chemistry.org [gold-chemistry.org]
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The Synthetic Versatility of 4-(Hexyloxy)-3-methoxybenzaldehyde: A Guide for Organic Synthesis
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of the naturally occurring vanillin, emerges as a highly versatile intermediate for researchers, medicinal chemists, and materials scientists. The presence of a reactive aldehyde, a nucleophilic ether linkage, and an electron-rich aromatic core provides a trifecta of functionalities for a diverse range of chemical transformations.
This technical guide offers an in-depth exploration of the applications of this compound in organic synthesis. It provides field-proven insights and detailed, self-validating protocols for its synthesis and its subsequent use in the creation of advanced materials and biologically relevant scaffolds.
Physicochemical Properties
A foundational understanding of the properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 61096-84-2 | [1] |
| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |
| Molecular Weight | 236.31 g/mol | [2][3] |
| Appearance | Expected to be a crystalline solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMF, chloroform) and insoluble in water. | Inferred |
Application Note 1: Synthesis of this compound
Core Application: Preparation of the title compound from a readily available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, forming an ether linkage through the SN2 reaction of an alkoxide with an alkyl halide.[4][5]
Causality of Experimental Choices:
-
Starting Material: Vanillin is an inexpensive, renewable, and structurally ideal precursor.[6]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide. It is preferred for its ease of handling and removal compared to stronger, more hazardous bases like sodium hydride.[7]
-
Alkylating Agent (1-Bromohexane): As a primary alkyl halide, 1-bromohexane is an excellent substrate for the SN2 reaction, minimizing the potential for the competing E2 elimination reaction that can occur with secondary or tertiary halides.[8]
-
Solvent (DMF): Anhydrous N,N-Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the rate of the SN2 reaction.[7]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 1-bromohexane (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the vanillin spot has been consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be assessed by TLC, and its structure confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected spectroscopic data would be analogous to that of 4-(hexyloxy)benzaldehyde, with additional signals corresponding to the methoxy group.[9]
Caption: Williamson Ether Synthesis Workflow.
Application Note 2: Synthesis of Schiff Base Liquid Crystals
Core Application: this compound serves as a crucial building block for the synthesis of thermotropic liquid crystals, particularly calamitic (rod-like) mesogens.[10] The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases (imines). The resulting linear, rigid imine linkage is highly conducive to the formation of liquid crystalline phases.[11]
Causality of Experimental Choices:
-
Molecular Design: The molecular structure, consisting of a rigid aromatic core (from the benzaldehyde and aniline moieties) and a flexible terminal chain (the hexyloxy group), is a classic design for promoting the anisotropy required for liquid crystallinity.[10] The additional methoxy group can influence the electronic properties and packing of the molecules, thus altering the mesophase behavior compared to non-methoxylated analogues.
-
Reaction Conditions: The condensation reaction is typically catalyzed by a small amount of a weak acid, such as glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2] Refluxing in ethanol provides the necessary thermal energy for the reaction and subsequent dehydration to proceed efficiently.
Experimental Protocol: Schiff Base Condensation for Liquid Crystal Synthesis
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-ethoxyaniline, 4-cyanoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen substituted aniline in a minimal volume of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction's completion using TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often crystallize or precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain the liquid crystalline material.
Self-Validation: The resulting compound's identity and purity should be confirmed by spectroscopic analysis and melting point determination. Its liquid crystalline properties, including transition temperatures and mesophase identification, are then characterized using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[12]
Caption: Schiff Base Synthesis Workflow.
Application Note 3: Synthesis of Chalcones for Biological Screening
Core Application: The aldehyde group of this compound is a key reactant in the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones).[13] Chalcones are a class of compounds extensively studied for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][14][15] The α,β-unsaturated ketone moiety is a critical pharmacophore responsible for much of this activity.[14]
Causality of Experimental Choices:
-
Reaction Type: The Claisen-Schmidt condensation is a reliable and high-yielding method for forming the carbon-carbon double bond of the chalcone scaffold.[13]
-
Base Catalysis: A strong base like potassium hydroxide deprotonates the α-carbon of the acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the chalcone.[7]
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve the reactants and the base catalyst.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone)
-
Potassium Hydroxide (KOH)
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask placed in an ice bath, dissolve potassium hydroxide (1.2 eq.) in methanol.
-
To this cooled solution, add the substituted acetophenone (1.0 eq.) and stir for 15-20 minutes.
-
Slowly add a solution of this compound (1.0 eq.) in methanol to the reaction mixture with continuous stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Collect the precipitated crude chalcone by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
Self-Validation: The structure of the synthesized chalcone should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic signals for the α,β-unsaturated ketone system (e.g., doublets for the vinylic protons in ¹H NMR with a large coupling constant, ~15 Hz, indicating a trans configuration) will validate the success of the condensation.[13] The purified compounds can then be submitted for biological screening assays.
Caption: Claisen-Schmidt Condensation Workflow.
References
-
P&S Chemicals. This compound. [Link]
-
Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17(2), 241-246. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
Benmekhbi, L., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(3), 1395-1403. [Link]
-
Padma, et al. (2016). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 6(2), 241-245. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Singh, G. D., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(5), 6222-6242. [Link]
-
Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 26(23), 7175. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025). [Link]
-
FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]
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The Versatile Virtuoso: 4-(Hexyloxy)-3-methoxybenzaldehyde as a Strategic Building Block in Modern Medicinal Chemistry
Introduction: Beyond a Simple Aldehyde
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the myriad of available synthons, 4-(Hexyloxy)-3-methoxybenzaldehyde has emerged as a particularly valuable and versatile scaffold. Its unique structural features—a reactive aldehyde functionality, a lipophilic hexyloxy tail, and an electron-donating methoxy group on a phenyl ring—provide a trifecta of properties that can be strategically exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this powerful building block. We will delve into its synthesis, explore its role in the construction of bioactive molecules, and elucidate the structure-activity relationships that govern its utility in targeting a range of debilitating diseases.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for predicting its influence on the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₃ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| CAS Number | 61096-84-2 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 45-48 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF, DMSO) |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the aldehydic proton around 9.8 ppm, aromatic protons between 7.0 and 7.4 ppm, a triplet for the oxymethylene protons (-OCH₂-) of the hexyloxy group around 4.0 ppm, a singlet for the methoxy protons at approximately 3.9 ppm, and signals for the aliphatic protons of the hexyl chain between 0.9 and 1.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 191 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon of the methoxy group will appear around 56 ppm, and the carbons of the hexyloxy group will be observed in the upfield region.
-
IR Spectroscopy: Key infrared absorption bands include a strong C=O stretch for the aldehyde at approximately 1680 cm⁻¹, C-O stretching vibrations for the ether linkages, and C-H stretching for the aromatic and aliphatic moieties.
Core Synthetic Protocols
The primary utility of this compound lies in its role as a precursor. The following protocols detail its synthesis and a common subsequent transformation into biologically relevant Schiff bases.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This foundational synthesis creates the title compound from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The Williamson ether synthesis is a robust and widely used method for the formation of ethers.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide. Its use minimizes the risk of side reactions that can occur with stronger bases.
-
Solvent (DMF): Anhydrous N,N-dimethylformamide is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack on the 1-bromohexane.[3]
Experimental Workflow:
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of vanillin (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Formation of Phenoxide: Stir the mixture vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide is crucial for the subsequent nucleophilic attack.
-
Alkylation: Add 1-bromohexane (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 70-80°C and maintain stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Protocol 2: Synthesis of Schiff Bases from this compound
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. The formation of Schiff bases (imines) through condensation with primary amines is a common and high-yielding transformation that introduces structural diversity and often imparts significant biological activity.[4]
Causality Behind Experimental Choices:
-
Catalyst (Glacial Acetic Acid): A catalytic amount of acid is often used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. It also aids in the dehydration step to form the imine.
-
Solvent (Ethanol): Ethanol is a good solvent for both the aldehyde and many primary amines, and its boiling point is suitable for refluxing the reaction to drive it to completion.
Experimental Workflow:
Caption: General workflow for the synthesis of Schiff bases from this compound.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask. In a separate vessel, dissolve the desired primary amine (1.0 eq.) in absolute ethanol.
-
Reaction Initiation: Add the amine solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Progression: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solution can be concentrated and cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The unique combination of the lipophilic hexyloxy chain and the hydrogen-bonding capable methoxy group makes this compound an attractive starting point for the synthesis of various classes of therapeutic agents.
As a Precursor for Novel Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents. The lipophilic hexyloxy tail can enhance membrane permeability, allowing the molecule to reach intracellular targets more effectively. The benzaldehyde core can be elaborated into various heterocyclic systems known to possess cytotoxic activity.
Structure-Activity Relationship (SAR) Insights:
-
Alkoxy Chain Length: The length of the alkoxy chain at the 4-position can influence anticancer activity. A hexyloxy group often provides a good balance of lipophilicity for cell penetration without being excessively greasy, which could lead to poor solubility.
-
Methoxy Group: The methoxy group at the 3-position can participate in hydrogen bonding with target proteins and can also influence the electronic properties of the aromatic ring, which can affect binding affinity.[5]
-
Schiff Base Derivatives: Condensation with various amines to form Schiff bases introduces a diverse range of functionalities that can interact with biological targets. The imine bond itself can be a key pharmacophoric element. Schiff bases derived from substituted benzaldehydes have been shown to induce apoptosis in cancer cells.[6][7]
Example Application: Synthesis of Tubulin Polymerization Inhibitors
A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent anticancer agents that act by inhibiting tubulin polymerization.[8][9] While not directly starting from the hexyloxy derivative, the synthesis of these compounds often involves a substituted methoxybenzaldehyde, highlighting the importance of this core structure. The hexyloxy group could be incorporated to potentially enhance the activity of these compounds.
Caption: Proposed mechanism of action for benzaldehyde-derived anticancer agents targeting tubulin polymerization.
A Key Building Block for TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. Antagonists of TRPV1 are being actively pursued as a new class of analgesics. The pharmacophore of many TRPV1 ligands, including the natural agonist capsaicin, features a 4-hydroxy-3-methoxybenzyl group (a vanilloid moiety).[8] this compound represents a lipophilic and synthetically versatile surrogate for this vanilloid headgroup in the design of novel TRPV1 antagonists.
Structure-Activity Relationship (SAR) Insights:
-
The Vanilloid Headgroup: The 4-alkoxy-3-methoxybenzyl moiety is a key recognition element for the TRPV1 receptor. The methoxy group is believed to form important hydrogen bonds within the receptor's binding pocket.
-
The Lipophilic Tail: The hexyloxy group can be considered part of the "A-region" of the TRPV1 pharmacophore, contributing to the overall lipophilicity of the molecule, which is important for receptor binding and membrane interactions.[10] The length and nature of this alkyl chain can be tuned to optimize potency and pharmacokinetic properties.[11][12][13]
Synthetic Strategy:
This compound can be reduced to the corresponding alcohol, which can then be converted to a halide or other leaving group. This allows for its coupling to a suitable "B-region" linker and "C-region" tail to construct a complete TRPV1 antagonist.
Caption: General synthetic approach for TRPV1 antagonists using the 4-(Hexyloxy)-3-methoxybenzyl scaffold.
Development of Kinase Inhibitors
While direct synthesis of kinase inhibitors from this compound is not widely reported, its structural motifs are present in known kinase inhibitors. For instance, the synthesis of the EGFR inhibitor Gefitinib has been achieved starting from methyl 3-hydroxy-4-methoxybenzoate, a closely related precursor.[14] This suggests that this compound could serve as a valuable starting material for novel EGFR or other kinase inhibitors. The 4-alkoxy-3-methoxyphenyl moiety can be found in the hinge-binding region of some kinase inhibitors.
Potential Synthetic Route to an EGFR Inhibitor Scaffold:
A plausible synthetic route could involve the conversion of this compound to a quinazoline core, a common scaffold in EGFR inhibitors.[9][15][16][17]
Conclusion: A Building Block of Strategic Importance
This compound is far more than a simple aromatic aldehyde. Its carefully balanced combination of a reactive handle, a lipophilic tail, and a methoxy group provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Its demonstrated utility in the development of anticancer agents, TRPV1 antagonists, and its potential as a precursor for kinase inhibitors underscores its strategic importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their quest for the next generation of life-saving medicines.
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Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025). Fujita Health University. Available at: [Link]
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A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). eLife, 11, e79599. Available at: [Link]
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Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 4-(Hexyloxy)-3-methoxybenzaldehyde as a Precursor for Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schiff bases, defined by their characteristic azomethine (-C=N-) group, are a critical class of compounds in medicinal chemistry and materials science.[1] Their synthesis is often achieved through the condensation of a primary amine with an aldehyde.[2] This guide focuses on 4-(Hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative, as a key precursor. The presence of the methoxy group and a lipophilic six-carbon hexyloxy chain makes this molecule a versatile building block for creating novel compounds with potentially enhanced biological activity and unique physicochemical properties.[1] This document provides a comprehensive overview of its properties, detailed synthesis protocols, characterization methods, and known applications to support advanced research and development.
Precursor Profile: this compound
The foundational step in any synthesis is a thorough understanding of the starting material. The hexyloxy group (-O-(CH₂)₅CH₃) significantly increases the lipophilicity of the vanillin core, which can be a crucial factor for enhancing bioavailability and cell membrane permeability of the final Schiff base derivatives.[1]
Physicochemical & Safety Data
| Property | Value | Reference / Source |
| Molecular Formula | C₁₄H₂₀O₃ | PubChem |
| Molecular Weight | 236.31 g/mol | PubChem |
| CAS Number | 14566-63-3 | PubChem |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | 45-48 °C | Supplier Data |
| Solubility | Soluble in common organic solvents like ethanol, methanol, chloroform.[3] Insoluble in water.[4] | [3][4] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate PPE.[5] | [5] |
Synthesis of Schiff Bases: Principles and Protocols
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. It begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a transient carbinolamine intermediate.[6] This intermediate then undergoes dehydration, a step that is typically the rate-determiner and is often catalyzed by a mild acid, to yield the stable imine (Schiff base).[4][7]
Protocol 1: Conventional Synthesis via Acid-Catalyzed Reflux
This robust and widely-used method is suitable for a broad range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary amine) (1.0-1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol with stirring.
-
Amine Addition: To this solution, add 10 mmol of the chosen primary amine (e.g., aniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Reflux: Attach the condenser and reflux the mixture with continuous stirring for 2-6 hours at 60-70°C.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate.[8] Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from hot ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain the final product.
Experimental Workflow Diagram
Caption: General experimental workflow for Schiff base synthesis.
Mechanistic Insight: The Role of Acid Catalysis
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The acid catalyst plays a dual, pH-dependent role.
-
Protonation of Carbonyl: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine.[10]
-
Facilitating Dehydration: The carbinolamine intermediate's hydroxyl group is protonated, converting it into a good leaving group (-OH₂⁺). This facilitates the rate-determining elimination of water to form the stable C=N double bond.[4]
It is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt, inhibiting the initial addition step and shutting down the reaction.[4]
Reaction Mechanism Diagram
Caption: Acid-catalyzed mechanism of Schiff base formation.
Characterization and Validation
Confirming the successful synthesis and purity of the Schiff base is a critical final step. Spectroscopic methods provide definitive structural evidence.
| Technique | Precursor (Aldehyde) Signature | Schiff Base (Product) Signature | Rationale |
| FT-IR | Strong C=O stretch (~1700 cm⁻¹).[5] Weak C-H aldehyde stretch (~2720, 2820 cm⁻¹).[5] | Disappearance of C=O and N-H (from amine) bands. Appearance of a strong C=N (imine) stretch at ~1608-1675 cm⁻¹ .[11][12] | The carbonyl group is consumed and a new imine functional group is formed. |
| ¹H NMR | Sharp singlet for the aldehydic proton (CHO) at δ 9.8-10.0 ppm .[5] | Disappearance of the aldehyde proton signal. Appearance of a new singlet for the imine proton (CH=N) at δ 8.4-8.5 ppm .[11][13] | The chemical environment of the key proton changes significantly upon imine formation. |
| ¹³C NMR | Signal for the carbonyl carbon (C=O) in the downfield region at δ 190-192 ppm .[5] | Disappearance of the carbonyl signal. Appearance of a new imine carbon (C=N) signal around δ 160-165 ppm . | Indicates the conversion of the sp² carbonyl carbon to an sp² imine carbon. |
Applications in Drug Development & Research
Schiff bases derived from vanillin and its analogues are widely explored for their diverse biological activities. The incorporation of the hexyloxy group can modulate these properties, making this compound a precursor of significant interest.
-
Antimicrobial Agents: Vanillin-derived Schiff bases have demonstrated significant activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Studies have shown potent inhibition against ESBL-producing bacteria like E. coli and K. pneumoniae.[15]
-
Anticancer & Cytotoxic Activity: Many Schiff base compounds are investigated for their anticancer properties.[16] Their mechanism often involves interaction with cellular processes or DNA.
-
Antioxidant Properties: The phenolic hydroxyl group, when present in the amine precursor or the aldehyde itself, can contribute to the antioxidant capacity of the resulting Schiff base.[16]
-
Materials Science: The elongated molecular structure imparted by the hexyloxy chain makes these compounds candidates for the development of liquid crystals.[1]
The synthesis of a library of Schiff bases from this precursor allows for the exploration of structure-activity relationships, guiding the development of more potent and selective therapeutic agents.[8]
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Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Introduction and Scientific Context
4-(Hexyloxy)-3-methoxybenzaldehyde is an aromatic aldehyde significant in the fragrance, flavor, and pharmaceutical industries. As a derivative of vanillin, its precise quantification is critical for quality control, stability studies, and pharmacokinetic analysis. The inherent chemical properties of this analyte—specifically the aldehyde functional group and its moderate polarity—present challenges for direct analysis, often leading to poor chromatographic peak shape, low sensitivity, or thermal instability.
Chemical derivatization addresses these challenges by covalently modifying the analyte to produce a derivative with properties more suitable for analysis by modern chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization are to:
-
Increase volatility and thermal stability for GC analysis.[1]
-
Enhance detector response by introducing a chromophore (for UV-Vis), a fluorophore (for fluorescence detection), or an electron-capturing group (for Electron Capture Detection - ECD).[1][2]
-
Improve ionization efficiency for mass spectrometry.[3]
This document provides a comprehensive guide to validated derivatization protocols for this compound, explaining the rationale behind methodological choices to empower researchers to achieve robust and reproducible quantification.
Strategic Selection of an Analytical Approach
The optimal derivatization strategy is dictated by the available instrumentation and the specific analytical objective (e.g., trace analysis vs. purity assessment). The two primary pathways are GC-MS and HPLC, each requiring a tailored derivatization approach.
Caption: Decision workflow for selecting a derivatization strategy.
Comparative Overview of Derivatization Strategies
| Strategy | Target Functional Group | Primary Reagent(s) | Analytical Platform | Advantages | Considerations |
| Oximation | Aldehyde | PFBHA | GC-MS, GC-ECD, HPLC-UV | Excellent for trace aldehyde analysis; creates thermally stable oximes; highly sensitive for ECD.[4][5] | Reagent can be moisture-sensitive; may produce syn/anti isomers, potentially splitting peaks.[6] |
| Fluorescent Labeling | Aldehyde | Dansyl Hydrazine | HPLC-FLD, LC-MS | Extremely high sensitivity and selectivity with fluorescence detection.[7] | Requires optimization of reaction pH and temperature; excess reagent must be separated chromatographically.[8] |
| Silylation | Active Hydrogens (-OH, -COOH) | BSTFA, MSTFA (+TMCS) | GC-MS | Highly effective for polar compounds with hydroxyl or carboxyl groups.[9][10][11] | Not directly reactive with the target analyte's aldehyde or ether groups; requires anhydrous conditions.[1] |
Protocol 1: GC-MS Quantification via PFBHA Oximation
This is the most recommended method for sensitive and specific quantification of aldehydes using gas chromatography. The reaction involves the nucleophilic addition of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to the carbonyl carbon of the aldehyde, forming a stable oxime ether derivative. The pentafluorobenzyl group makes the derivative highly responsive to electron capture detection (ECD) and provides characteristic mass fragments for mass spectrometry (MS).[12]
Caption: Experimental workflow for PFBHA derivatization.
Materials & Reagents
-
This compound analytical standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined screw caps
Step-by-Step Methodology
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 2, 5, 10 µg/mL) by serially diluting the stock solution.
-
Dissolve the unknown sample in hexane to achieve a concentration within the calibration range.
-
-
Derivatization Reaction:
-
Prepare the derivatizing reagent: Dissolve PFBHA in pyridine to a concentration of 10-15 mg/mL. This should be prepared fresh.
-
In a 2 mL reaction vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the PFBHA/pyridine solution to the vial.[13]
-
Cap the vial tightly and vortex briefly.
-
Incubate the vial in a heating block or water bath at 60 °C for 30 minutes to drive the reaction to completion.[13]
-
-
Liquid-Liquid Extraction:
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Transfer the final dried hexane extract to an autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC Column | SLB™-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm df) | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of analytes. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the derivative without thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A starting temperature below the solvent boiling point, followed by a ramp to elute the high-boiling derivative.[13] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 50-550) and/or SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
Protocol 2: HPLC-FLD Quantification via Dansyl Hydrazine Derivatization
For analysts requiring enhanced sensitivity and selectivity without GC, HPLC with fluorescence detection (FLD) is an excellent alternative. This protocol utilizes dansyl hydrazine, which reacts with the aldehyde functional group to form a highly fluorescent hydrazone derivative. Dansyl derivatives are well-known for their strong fluorescence, enabling detection at very low concentrations.[7][14]
Materials & Reagents
-
This compound analytical standard
-
Dansyl Hydrazine
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)
-
Sodium Acetate Buffer (pH 4.5)
-
Deionized Water (HPLC grade)
Step-by-Step Methodology
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.
-
Prepare working standards by diluting the stock solution with acetonitrile.
-
Dissolve or dilute the unknown sample in acetonitrile.
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of dansyl hydrazine in acetonitrile.
-
Prepare a 2% (w/v) TCA solution in acetonitrile to act as a catalyst.
-
In a reaction vial, combine 50 µL of the standard/sample, 50 µL of the dansyl hydrazine solution, and 10 µL of the TCA catalyst solution.
-
Cap the vial, vortex, and incubate at 60 °C for 30 minutes in the dark (dansyl derivatives can be light-sensitive).
-
After incubation, cool the mixture to room temperature. The sample is now ready for direct injection or can be diluted with the mobile phase if necessary.
-
-
HPLC-FLD Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized sample onto the HPLC system.
-
Recommended HPLC-FLD Parameters
| Parameter | Value | Rationale |
| HPLC Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) | Standard reverse-phase chemistry is effective for separating the relatively nonpolar dansyl derivatives. |
| Mobile Phase | A: Sodium Acetate Buffer (10 mM, pH 4.5) B: Acetonitrile | A buffered aqueous-organic mobile phase provides good peak shape and separation. |
| Gradient | 50% B to 95% B over 15 min, hold for 5 min, re-equilibrate | A gradient elution is necessary to elute the strongly retained derivative and clear the column of excess reagent. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Fluorescence λex | ~340 nm | Excitation wavelength for the dansyl fluorophore.[14] |
| Fluorescence λem | ~520 nm | Emission wavelength for the dansyl fluorophore.[14] |
Concluding Remarks
The derivatization of this compound is an essential step for achieving reliable and sensitive quantification in complex matrices. For GC-MS based workflows, oximation with PFBHA is a robust and highly sensitive method that enhances volatility and provides excellent mass spectral characteristics.[13] For laboratories equipped with HPLC-FLD, derivatization with a fluorescent tag like dansyl hydrazine offers an orthogonal approach with exceptional sensitivity.[7] The choice between these protocols should be based on available instrumentation, required detection limits, and matrix complexity. By understanding the chemical principles behind each method, researchers can effectively optimize their analytical workflow and ensure the generation of high-quality, trustworthy data.
References
-
Cajka, T. et al. (2005). Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid phase microextarction. Journal of Chromatography A. Available at: [Link]
-
U.S. Environmental Protection Agency. Measurement of Carbonyl Compounds from Stationary Source Emissions by a PFBHA-GC-ECD Method. EPA National Service Center for Environmental Publications. Available at: [Link]
-
Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench Protocols. Available at: [Link]
-
Proestos, C. et al. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation. Food Chemistry. Available at: [Link]
-
Cancho, B. et al. (2000). Determination of aldehydes in drinking water using pentafluorbenzylhydroxylamine derivatization and solid phase microextarction. Journal of Chromatography A. Available at: [Link]
-
Jeleń, H. H. et al. (2007). Chromatogram of a mixture of PFBHA derivatized aldehydes; the ECD... ResearchGate. Available at: [Link]
-
Beaudry, F. et al. (2007). Development of a LC-ESI/MS/MS Assay for the Quantification of Vanillin Using a Simple Off-Line Dansyl Chloride Derivatization Reaction to Enhance Signal Intensity. Biomedical Chromatography. Available at: [Link]
-
Katayama, M. et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Analyst. Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Phenomenex Technical Tip. Available at: [Link]
-
Proestos, C. et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods. Available at: [Link]
-
Restek. GC Derivatization. Restek Chromatography Products. Available at: [Link]
-
Wang, Y. et al. (2023). Determination of Vanillin and Ethyl Vanillin in Milk Powder by High Performance Liquid Chromatography (HPLC) with Pre-Column Fluorescence Derivatization. Analytical Letters. Available at: [Link]
-
Sleno, L. et al. (2017). Offline derivatization LC-MS/MS method for simultaneous estimation of vanillin and vanillic acid in guinea pig plasma. Bioanalysis. Available at: [Link]
-
Santa-Maria, I. et al. (2011). Derivatization for liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Chen, Y. et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a LC-ESI/MS/MS assay for the quantification of vanillin using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reduction of 4-(Hexyloxy)-3-methoxybenzaldehyde
For correspondence:
Abstract
This technical guide provides detailed protocols for the chemical reduction of 4-(Hexyloxy)-3-methoxybenzaldehyde to its corresponding primary alcohol, (4-(Hexyloxy)-3-methoxyphenyl)methanol. This transformation is a critical step in the synthesis of various compounds of interest in medicinal chemistry and drug development. We present two robust and scalable methods: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. This document offers in-depth procedural details, mechanistic insights, and characterization data to support researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of this compound Reduction
This compound is a key aromatic aldehyde intermediate, valued for its structural motif which is present in a variety of biologically active molecules. The reduction of its aldehyde functionality to a primary alcohol is a fundamental transformation that unlocks a plethora of subsequent chemical modifications. The resulting (4-(Hexyloxy)-3-methoxyphenyl)methanol serves as a crucial building block in the synthesis of novel therapeutic agents, signaling pathway modulators, and other compounds of pharmaceutical relevance.
The selection of an appropriate reduction methodology is paramount to ensure high yield, purity, and compatibility with other functional groups within the molecule. This guide details two effective strategies, each with distinct advantages, to facilitate this pivotal synthetic step.
Mechanistic Considerations: Pathways to Alcohol Synthesis
The conversion of an aldehyde to a primary alcohol fundamentally involves the addition of a hydride equivalent to the carbonyl carbon. The two protocols presented herein achieve this through different mechanistic pathways.
Nucleophilic Addition: The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that functions as a source of hydride ions (H⁻). The reduction proceeds via a two-step mechanism.[1] The first step is the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[1][2] The subsequent protonation of this intermediate, typically during an aqueous workup, yields the final primary alcohol.[1]
Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.
Catalytic Hydrogenation: A Surface-Mediated Process
Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst. Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, weakening the respective C=O π-bond and H-H bond. This facilitates the stepwise addition of hydrogen atoms across the carbonyl group, ultimately yielding the primary alcohol.
Caption: General Workflow for Catalytic Hydrogenation.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction in Methanol
This protocol offers a straightforward and highly chemoselective method for the reduction, suitable for a wide range of laboratory scales.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), reagent grade
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes. Caution: Addition may cause gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Continue adding acid until the pH is ~6-7.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude (4-(Hexyloxy)-3-methoxyphenyl)methanol can be further purified by column chromatography on silica gel.
| Parameter | Value |
| Solvent | Methanol |
| Reducing Agent | Sodium Borohydride |
| Stoichiometry (Aldehyde:NaBH₄) | 1 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Workup | Acidic quench, Extraction |
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon
This method is advantageous for its clean reaction profile and ease of product isolation, as the catalyst is easily removed by filtration.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Reaction flask (e.g., three-neck flask)
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Setup: To a reaction flask containing a stir bar, add this compound (1.0 eq.) and the chosen solvent (Ethanol or Ethyl acetate, 20 mL per gram of aldehyde).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a hydrogenation apparatus with controlled pressure is recommended.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the product.
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | H₂ gas |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Workup | Filtration |
Characterization of (4-(Hexyloxy)-3-methoxyphenyl)methanol
The successful synthesis of the target alcohol can be confirmed by standard analytical techniques. While specific data for the hexyloxy derivative is proprietary, the expected spectral characteristics can be inferred from closely related analogs such as 4-methoxyphenylmethanol.[3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the newly formed benzylic methylene protons (CH₂OH), the methoxy group protons, and the protons of the hexyloxy chain. The benzylic methylene protons will appear as a singlet, typically in the range of δ 4.5-4.7 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the correct number of carbon atoms. The benzylic carbon (CH₂OH) signal is expected around δ 65 ppm.[4]
-
IR Spectroscopy: Infrared spectroscopy will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde, which is typically observed around 1680-1700 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of (4-(Hexyloxy)-3-methoxyphenyl)methanol.
Troubleshooting and Safety Considerations
-
Incomplete Reaction (NaBH₄ method): If the reaction does not go to completion, consider adding an additional portion of NaBH₄. Ensure the starting material is fully dissolved before adding the reducing agent.
-
Pyrophoric Catalyst (Hydrogenation): Used Pd/C can be pyrophoric. Always handle it in a wet state and dispose of it according to institutional safety guidelines.
-
Hydrogen Safety: Hydrogen gas is highly flammable. Perform catalytic hydrogenation in a well-ventilated fume hood and away from ignition sources.
-
Handling of Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.
Conclusion
The reduction of this compound to (4-(Hexyloxy)-3-methoxyphenyl)methanol is a key transformation in synthetic organic and medicinal chemistry. The protocols detailed in this application note, utilizing either sodium borohydride or catalytic hydrogenation, provide reliable and efficient methods for achieving this conversion. The choice between the two methods will depend on factors such as scale, available equipment, and the presence of other functional groups in more complex substrates.
References
-
(4-methoxyphenyl)methanol NMR, IR, MASS. (2014, April 8). Retrieved from [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Retrieved from [Link]
-
Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved from [Link]
-
Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. Retrieved from [Link]
-
4-Methoxybenzyl alcohol. PubChem. Retrieved from [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved from [Link]
Sources
Application Notes and Protocols for the Oxidation of 4-(Hexyloxy)-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 4-(Hexyloxy)-3-methoxybenzaldehyde Oxidation
This compound is an aromatic aldehyde derivative of vanillin, a compound renowned for its role as a flavorant and a versatile chemical intermediate.[1][2] The strategic placement of a hexyloxy group in place of the hydroxyl function imparts increased lipophilicity, a feature often sought in medicinal chemistry to improve membrane permeability and bioavailability of drug candidates. The primary and most valuable transformation of this aldehyde is its oxidation to the corresponding carboxylic acid, 4-(hexyloxy)-3-methoxybenzoic acid.[3][4]
This benzoic acid derivative represents a key building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5] Its structural motifs are found in compounds developed for a range of therapeutic areas, including anti-inflammatory, analgesic, and cardiovascular agents.[5] Therefore, efficient and reliable protocols for the oxidation of this compound are of paramount importance to researchers in synthetic chemistry and drug development.
This guide provides an in-depth analysis of robust oxidation methodologies, detailing not just the procedural steps but also the underlying chemical principles that govern the choice of reagents and conditions.
Core Methodologies for the Oxidation to 4-(Hexyloxy)-3-methoxybenzoic acid
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like this compound, which contains an ether linkage that could be susceptible to cleavage under harsh conditions, the choice of oxidant and reaction conditions is critical. We will explore two highly effective and widely adopted methods: the Pinnick Oxidation and Phase Transfer Catalyzed Permanganate Oxidation.
Pinnick Oxidation: The Gold Standard for Mild and Selective Aldehyde Oxidation
The Pinnick oxidation is celebrated for its mild reaction conditions and exceptional tolerance for a wide array of functional groups, making it a preferred method in modern organic synthesis.[6][7] It utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic conditions, generates the active oxidizing species, chlorous acid (HClO₂).[6]
Causality of Experimental Design:
-
Active Oxidant: The reaction is buffered, typically with a dihydrogen phosphate salt, to maintain a slightly acidic pH. This promotes the formation of chlorous acid, the key oxidant, from sodium chlorite.[6]
-
Solvent System: A mixture of a tertiary alcohol like tert-butanol and water is commonly employed. The aqueous component is necessary to dissolve the inorganic salts (chlorite and buffer), while the organic co-solvent ensures the solubility of the aldehyde substrate.
-
Scavenging Side Reactions: A significant challenge is the formation of hypochlorous acid (HOCl) as a byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as reacting with the starting aldehyde or product. To mitigate this, a scavenger is added. 2-Methyl-2-butene is an excellent choice as it readily reacts with HOCl to form a non-reactive halohydrin, effectively removing it from the reaction mixture.[7]
Caption: Mechanism of the Pinnick Oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL per 1 mmol of aldehyde).
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (approx. 10 eq.) followed by sodium dihydrogen phosphate (NaH₂PO₄, approx. 10 eq.). Finally, add sodium chlorite (NaClO₂, approx. 10 eq.) portion-wise at room temperature. Note: The addition of NaClO₂ can be exothermic; for larger-scale reactions, cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Extraction: Acidify the mixture to pH ~2-3 with 1M HCl. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to afford pure 4-(hexyloxy)-3-methoxybenzoic acid.[7]
Phase Transfer Catalyzed (PTC) Permanganate Oxidation
For a robust, high-yield oxidation, potassium permanganate (KMnO₄) is a powerful and cost-effective choice. However, KMnO₄ is soluble in water, while the aldehyde substrate is soluble in organic solvents. Phase Transfer Catalysis (PTC) elegantly solves this immiscibility problem.[8]
Causality of Experimental Design:
-
The Phase Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used.[9] The lipophilic cation (Q⁺, e.g., Bu₄N⁺) pairs with the permanganate anion (MnO₄⁻) in the aqueous phase, forming an ion pair (Q⁺MnO₄⁻) that is soluble in the organic phase.
-
The Reaction Locus: This ion pair transports the oxidant into the organic solvent (e.g., toluene or ethyl acetate), allowing it to react directly with the dissolved aldehyde.[8]
-
Reaction Driving Force: As the permanganate is consumed in the organic phase, the catalyst returns to the aqueous phase to transport more oxidant, creating a continuous catalytic cycle that drives the reaction to completion with high efficiency.[9][10]
Caption: Phase Transfer Catalysis (PTC) Workflow.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene (e.g., 20 mL per 1 g of aldehyde).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approx. 2.0-3.0 eq.) in water.
-
Reaction: Add the aqueous KMnO₄ solution to the organic solution and stir the resulting biphasic mixture vigorously at room temperature. The purple color of the permanganate will gradually be discharged and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction typically takes 1-4 hours.
-
Quenching and Work-up: Once the purple color has vanished, quench the reaction by adding a small amount of ethanol or a saturated solution of sodium bisulfite to destroy any excess permanganate.
-
Isolation: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with toluene. Separate the layers of the filtrate.
-
Extraction and Purification: Extract the organic layer with a 10% aqueous sodium bicarbonate solution. Combine all aqueous layers and acidify to pH ~2 with concentrated HCl. The product, 4-(hexyloxy)-3-methoxybenzoic acid, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[8][9]
Comparative Analysis of Oxidation Methods
| Method | Key Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Room Temp, t-BuOH/H₂O | 70-95% | Excellent functional group tolerance, mild conditions, reliable.[6][7] | Requires a scavenger, reagents can be more costly than permanganate.[7] |
| PTC Oxidation | KMnO₄, Phase Transfer Catalyst (e.g., TBAB) | Room Temp, Toluene/H₂O | >90% | High yield, inexpensive reagents, simple work-up.[8][11] | KMnO₄ is a very strong oxidant and may not be suitable for highly sensitive substrates; MnO₂ waste. |
Applications in Drug Discovery and Development
The product of these oxidation reactions, 4-(hexyloxy)-3-methoxybenzoic acid , is not merely a synthetic endpoint but a valuable starting point for further molecular elaboration. As a benzoic acid derivative, it serves as a crucial intermediate in the synthesis of APIs.[5]
-
Scaffold for API Synthesis: The carboxylic acid handle is readily converted into esters, amides, and other functional groups, allowing for its incorporation into larger, more complex drug molecules. It is a precursor for compounds targeting inflammatory and analgesic pathways.[5]
-
Structure-Activity Relationship (SAR) Studies: The hexyloxy group provides a lipophilic tail that can be systematically varied (e.g., by changing the alkyl chain length) to probe interactions with biological targets and optimize pharmacokinetic properties.
-
Intermediate for Heterocyclic Chemistry: The molecule can be used in the construction of complex heterocyclic systems, which are foundational structures in many modern pharmaceuticals.[5]
The reliable synthesis of this key intermediate via the protocols described herein empowers researchers to accelerate drug discovery programs and develop novel therapeutic agents.
References
-
Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde. BenchChem.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde. BenchChem.
- Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (n.d.). RSC Publishing.
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
- Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research.
- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016). Journal of Chemical and Pharmaceutical Research.
- Sustainable Oxidations under Phase-Transfer Catalysis Conditions. (2015). Organic Process Research & Development.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
-
Synthesis of 4-hexyloxy benzoic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
- Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents.
- BenchChem. (2025).
- Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. (1978). PubMed.
- Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. Soil Science.
- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. (2005). PubMed.
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Vanillin. (2016). American Chemical Society. Retrieved January 11, 2026, from [Link]
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The Architect's Molecule: Crafting Liquid Crystals from 4-(Hexyloxy)-3-methoxybenzaldehyde
Introduction: The Molecular Blueprint of Mesophases
In the pursuit of advanced materials, the precise molecular architecture of organic compounds is the wellspring of novel functionalities. Among these, thermotropic liquid crystals, substances that exhibit phases of matter intermediate between crystalline solids and isotropic liquids, are paramount for their applications in display technologies, sensors, and smart materials. The unique properties of these materials are not accidental but are the direct consequence of deliberate molecular design. Calamitic (rod-like) liquid crystals, the most prevalent class, are typically composed of a rigid core, flexible terminal chains, and linking groups that dictate the molecule's overall anisotropy and, consequently, its mesomorphic behavior.
This application note delves into the pivotal role of 4-(Hexyloxy)-3-methoxybenzaldehyde , a derivative of vanillin, as a versatile and strategic building block in the synthesis of advanced liquid crystalline materials. Its structure is a masterful convergence of features: a reactive aldehyde for facile formation of various linkages, a semi-rigid phenyl ring contributing to the molecular core, a flexible hexyloxy chain to influence phase transitions, and a lateral methoxy group that subtly modulates the molecule's shape and intermolecular interactions. We will explore the synthesis of Schiff base and azo-linked liquid crystals derived from this precursor, providing detailed, field-proven protocols and elucidating the causal relationships between molecular structure and the resulting mesomorphic properties.
Core Tenet: The Influence of Molecular Structure on Liquid Crystalline Properties
The liquid crystalline state is a delicate balance of molecular order and mobility. The introduction of a lateral methoxy group, as in this compound, is a key design element. This substitution can increase the breadth of the molecule, which may disrupt the packing efficiency required for highly ordered smectic phases, thereby favoring the formation of nematic phases[1]. The length of the terminal alkoxy chain, in this case, the hexyloxy group, also plays a crucial role. Longer chains tend to promote smectic phases due to increased van der Waals interactions, while shorter chains often lead to nematic phases. The interplay between the lateral methoxy group and the terminal hexyloxy chain in derivatives of this compound allows for the fine-tuning of the resulting mesomorphic properties.
Synthesis of a Representative Schiff Base Liquid Crystal
Schiff base linkages (-CH=N-) are a cornerstone in the synthesis of liquid crystals due to the straightforward condensation reaction between an aldehyde and a primary amine. This reaction is high-yielding and produces a rigid, linear imine bond that contributes favorably to the stability of the mesophase.
Protocol 1: Synthesis of (E)-N-(4-(Hexyloxy)-3-methoxybenzylidene)-4-butylaniline
This protocol details the synthesis of a representative Schiff base liquid crystal from this compound and 4-butylaniline. The choice of 4-butylaniline as the amine component is to introduce an additional flexible alkyl chain, further influencing the mesomorphic behavior.
Materials:
-
This compound
-
4-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound and 4-butylaniline in a minimal volume of absolute ethanol.
-
To this solution, add a catalytic amount (2-3 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.
-
For further purification, recrystallize the product from a suitable solvent, such as ethanol or an ethanol/chloroform mixture, to obtain the pure Schiff base liquid crystal.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a Schiff base liquid crystal.
Synthesis of a Representative Azo Liquid Crystal
Azo linkages (-N=N-) are another important functional group in the design of liquid crystals. They provide a linear and rigid connection between aromatic rings and can exhibit photoisomerization, making them suitable for photoswitchable materials. The synthesis typically involves a diazotization reaction followed by a coupling reaction.
Protocol 2: Synthesis of an Azo Liquid Crystal from 4-(Hexyloxy)-3-methoxyaniline
This protocol outlines a general procedure for synthesizing an azo liquid crystal. Note that this starts from the corresponding aniline, which can be synthesized from this compound through a series of standard organic reactions (e.g., oxime formation followed by reduction).
Materials:
-
4-(Hexyloxy)-3-methoxyaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol (or other coupling agent)
-
Sodium Hydroxide (NaOH)
-
Ice bath
-
Beakers and stirring equipment
Procedure:
Step 1: Diazotization
-
Dissolve 4-(Hexyloxy)-3-methoxyaniline in a mixture of concentrated HCl and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining a low temperature is critical as diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
Step 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring. A brightly colored azo compound will precipitate.
-
Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete reaction.
-
Collect the precipitated azo dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualization of Azo Synthesis Workflow
Caption: General workflow for azo liquid crystal synthesis.
Characterization and Data Presentation
The successful synthesis of a liquid crystalline material must be followed by a thorough characterization of its mesomorphic properties. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The onset temperature of the peak corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Polarized Optical Microscopy (POM): POM is used for the qualitative identification of liquid crystalline phases. When viewed between crossed polarizers, each mesophase exhibits a characteristic optical texture. For example, nematic phases often show a "schlieren" texture, while smectic phases can display "focal-conic" or "mosaic" textures.
Expected Mesomorphic Properties
The following table summarizes the expected mesomorphic properties of a representative Schiff base liquid crystal synthesized from this compound and 4-butylaniline. These values are based on trends observed for structurally similar compounds with lateral methoxy groups[1].
| Transition Type | Heating/Cooling | Transition Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystal → Nematic | Heating | ~ 75-85 | ~ 20-30 |
| Nematic → Isotropic | Heating | ~ 100-110 | ~ 0.5-1.5 |
| Isotropic → Nematic | Cooling | ~ 98-108 | ~ -0.5 to -1.5 |
| Nematic → Crystal | Cooling | ~ 50-60 | ~ -18 to -28 |
Note: These are estimated values and can vary depending on the purity of the compound and the specific experimental conditions.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor in the synthesis of thermotropic liquid crystals. The strategic placement of the hexyloxy tail and the lateral methoxy group allows for a nuanced control over the resulting mesomorphic properties. The straightforward and high-yielding nature of Schiff base formation makes this an accessible route for the creation of a wide library of liquid crystalline materials. Further exploration into different amine coupling partners and the synthesis of more complex structures, such as those containing azo linkages, will undoubtedly lead to the discovery of novel materials with tailored properties for a range of advanced applications. The protocols and insights provided in this note serve as a robust foundation for researchers and scientists in the ongoing development of the next generation of liquid crystalline materials.
References
-
Al-Mutabagani, L. A., Alshabanah, L. A., Gomha, S. M., & Ahmed, H. A. (2021). Synthesis, Thermal and Optical Characterizations of New Lateral Organic Systems. Crystals, 11(7), 811. [Link]
Sources
Antimicrobial activity of 4-(Hexyloxy)-3-methoxybenzaldehyde derivatives
An In-Depth Technical Guide to the Antimicrobial Evaluation of 4-(Hexyloxy)-3-methoxybenzaldehyde Derivatives
Introduction: The Therapeutic Potential of a Versatile Scaffold
Benzaldehyde and its derivatives are a well-established class of compounds recognized for their broad-spectrum biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The core structure, particularly when derived from natural sources like vanillin (4-hydroxy-3-methoxybenzaldehyde), offers a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. The introduction of a hexyloxy group at the 4-position and a methoxy group at the 3-position creates the parent compound, this compound. This modification enhances lipophilicity, which can be a critical factor in a compound's ability to penetrate microbial cell membranes.
However, the true potential lies in the creation of a diverse library of derivatives from this parent scaffold. By modifying the aldehyde functional group, researchers can systematically tune the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives, with a focus on Schiff bases and related analogues. The methodologies described herein are designed to be robust and self-validating, providing researchers in drug discovery and medicinal chemistry with the tools to explore this promising class of antimicrobial agents.
PART 1: Synthesis of this compound and its Derivatives
The journey to evaluating antimicrobial activity begins with the chemical synthesis of the target compounds. The primary routes involve an initial Williamson etherification to produce the parent aldehyde, followed by condensation reactions to generate a library of diverse derivatives.
Synthesis of the Parent Compound: this compound
The most direct method for synthesizing the parent compound is the Williamson etherification. This reaction involves the nucleophilic substitution of a hexyl halide by the phenoxide ion of vanillin, formed in the presence of a mild base.[2][3]
Protocol 1: Williamson Etherification
-
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-Bromohexane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of vanillin (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30-45 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 70-80°C and maintain stirring for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
-
-
Characterization: The identity and purity of the synthesized compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][3]
Diversification: Synthesis of Schiff Base Derivatives
Schiff bases, formed by the condensation of an aldehyde with a primary amine, represent a facile method for generating structural diversity. Aroyl hydrazone derivatives, formed from hydrazides, have been shown to possess enhanced antimicrobial activity compared to their parent aldehydes.[4]
Protocol 2: General Synthesis of Schiff Base/Aroyl Hydrazone Derivatives
-
Materials:
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the selected amine or hydrazide derivative (1.0 equivalent) in ethanol.
-
Add the amine/hydrazide solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-6 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the mixture. The solid product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If a precipitate does not form, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
-
Characterization: Confirm the structure of each new derivative via FT-IR (observing the C=N imine stretch), NMR, and Mass Spectrometry.[5][6]
PART 2: Protocols for In Vitro Antimicrobial Susceptibility Testing
A standardized and rigorous evaluation of antimicrobial activity is crucial for obtaining reproducible and comparable results. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Preparation of Materials
-
Test Organisms: A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant S. aureus (MRSA)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
-
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.
-
Reagents: Test compounds, Dimethyl sulfoxide (DMSO), Resazurin sodium salt solution (0.02% w/v), appropriate positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup (96-well microtiter plate):
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row (e.g., Column 1). This creates an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, and repeat across the plate to Column 10. Discard 100 µL from Column 10.
-
This creates a range of decreasing concentrations of the test compound. Wells in Columns 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to each well from Column 1 to Column 11. The final volume in these wells will be 200 µL.
-
Column 11 (Growth Control): Contains broth and inoculum, but no test compound.
-
Column 12 (Sterility Control): Contains 200 µL of broth only, with no compound or inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination:
-
After incubation, add 20 µL of resazurin indicator solution to each well and incubate for an additional 2-4 hours.[7]
-
Visually assess the plate. A color change from blue (resazurin) to pink (resorufin) indicates cell viability.
-
The MIC is defined as the lowest concentration of the compound at which no color change is observed, meaning microbial growth has been inhibited.[7]
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is an extension of the MIC assay and determines the concentration required to kill the microorganisms.
-
Following the MIC determination (before adding resazurin), take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no visible colony growth on the agar plate, indicating a ≥99.9% kill rate.[7]
PART 3: Mechanism of Action & Structure-Activity Insights
While a definitive mechanism for this compound derivatives is still under investigation, evidence from related benzaldehydes points towards the disruption of the microbial cell membrane as a primary mode of action.[8][9]
Proposed Mechanism: Membrane Disruption
The lipophilic nature of the hexyloxy chain facilitates the compound's intercalation into the lipid bilayer of the microbial cell membrane. The aldehyde or imine functionality can then interact with membrane proteins or lipids, leading to:
-
Loss of Membrane Integrity: Increased permeability causes leakage of essential intracellular components like ions, proteins, and nucleic acids.[9]
-
Disruption of Membrane Potential: The compound can dissipate the proton motive force, which is critical for ATP synthesis and transport processes.[10]
-
Inhibition of Membrane-Bound Enzymes: Key enzymes involved in respiration and cell wall synthesis may be inhibited.
Structure-Activity Relationship (SAR) Considerations
By synthesizing and testing a library of derivatives, researchers can establish key SAR trends:
-
Alkoxy Chain Length: The length of the alkyl chain at the 4-position influences lipophilicity. A hexyloxy group often represents a good balance for membrane interaction without being excessively insoluble.
-
Substituents on the Aromatic Ring: The presence and position of electron-donating groups like methoxy and hydroxyl can modulate the electronic properties and hydrogen bonding capacity of the molecule, often enhancing activity.[4]
-
The Imine Moiety: Converting the aldehyde to a Schiff base or aroyl hydrazone generally increases antimicrobial potency.[4][11] Aromatic or heterocyclic substituents introduced via the amine/hydrazide can provide additional binding interactions with microbial targets.
PART 4: Data Presentation
Quantitative data from antimicrobial testing should be summarized in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Example of Antimicrobial Activity Data Summary
| Compound ID | R-Group (from Schiff Base) | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli |
| Parent-01 | (Aldehyde) | 128 | 256 | 256 | >256 |
| Deriv-02 | Phenyl | 64 | 128 | 128 | 256 |
| Deriv-03 | 4-Hydroxyphenyl | 32 | 64 | 64 | 128 |
| Deriv-04 | 2-Pyridyl | 64 | 64 | 128 | 128 |
| Cipro | (Control) | 0.5 | 1 | 0.25 | 0.5 |
Conclusion and Future Directions
This compound serves as a highly promising and synthetically tractable scaffold for the development of new antimicrobial agents. The protocols detailed in this guide provide a robust framework for the synthesis of diverse derivatives and their systematic evaluation against clinically relevant pathogens. The general trend of increased potency upon conversion to Schiff base and aroyl hydrazone derivatives highlights a fruitful avenue for further exploration.
Future work should focus on expanding the derivative library to include a wider range of heterocyclic and substituted aromatic moieties to refine SAR models. Promising candidates identified through these in vitro screens should be advanced to cytotoxicity testing against mammalian cell lines to assess their therapeutic index, followed by in vivo efficacy studies in appropriate animal models of infection.
References
- BenchChem. (2025). An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry.
- BenchChem. (2025). Performance Benchmark: 4-(Hexyloxy)benzaldehyde-Based Polymers in Drug Delivery and Antimicrobial Applications.
- International Journal of Multidisciplinary Research and Scientific Technology. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).
- MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025-08-06).
- National Institutes of Health (NIH). (2021-09-13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.
- Royal Society of Chemistry. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- MDPI. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
- ResearchGate. (2010-10). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde.
- National Institutes of Health (NIH). (n.d.). Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- PubMed. (2023-07-04). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus.
- National Institutes of Health (NIH). (n.d.). Mechanisms of Bactericidal Action of Cinnamaldehyde against Listeria monocytogenes and of Eugenol against L. monocytogenes and Lactobacillus sakei.
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Application and Protocols for the Synthesis of Corrosion Inhibitors from 4-(Hexyloxy)-3-methoxybenzaldehyde
Authored by: A Senior Application Scientist
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous sectors. The economic and safety implications of unchecked corrosion necessitate the development of effective protective measures. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]
Schiff bases, synthesized through the condensation of an aldehyde or ketone with a primary amine, have emerged as a particularly promising class of organic corrosion inhibitors.[2][3][4] Their efficacy is largely attributed to the presence of the azomethine group (-C=N-), along with heteroatoms (such as nitrogen and oxygen) and π-electrons, which serve as active centers for adsorption onto metal surfaces.[4][5]
This technical guide focuses on the synthesis and evaluation of corrosion inhibitors derived from 4-(hexyloxy)-3-methoxybenzaldehyde. The incorporation of a hexyloxy group enhances the hydrophobicity and surface coverage of the resulting inhibitor, thereby augmenting its protective capabilities. This document provides a comprehensive overview of the synthetic pathways, mechanisms of action, and detailed protocols for the evaluation of these novel corrosion inhibitors, tailored for researchers and professionals in materials science and chemical engineering.
The Role of this compound as a Precursor
This compound, a derivative of vanillin, serves as an excellent foundational molecule for the synthesis of advanced corrosion inhibitors. Its structure offers several key advantages:
-
The Aldehyde Functional Group: Provides a reactive site for the formation of Schiff bases.
-
The Methoxy and Hexyloxy Groups: These electron-donating groups increase the electron density on the benzene ring, which enhances the molecule's ability to adsorb onto the metal surface.[4]
-
The Lipophilic Hexyloxy Chain: The long alkyl chain contributes to the formation of a dense, hydrophobic protective layer on the metal, effectively repelling corrosive aqueous media.
The synthesis of this compound itself is typically achieved via the Williamson ether synthesis, starting from the more readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).[6]
Synthesis of a Model Corrosion Inhibitor: A Schiff Base Derivative
The following section outlines the synthesis of a representative Schiff base corrosion inhibitor from this compound and a suitable primary amine, such as ethanolamine.
Reaction Pathway
The synthesis involves a condensation reaction between this compound and ethanolamine to yield the corresponding Schiff base.
Caption: General reaction scheme for the synthesis of a Schiff base corrosion inhibitor.
Detailed Experimental Protocol: Synthesis of (E)-2-((4-(hexyloxy)-3-methoxybenzylidene)amino)ethan-1-ol
Materials:
-
This compound
-
Ethanolamine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add ethanolamine (1 equivalent) dropwise while stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting Schiff base may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base inhibitor.
-
Characterize the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure.
Mechanism of Corrosion Inhibition
The synthesized Schiff base inhibitor protects the metal surface through adsorption, a process that can be classified as either physisorption or chemisorption.[1]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the formation of a coordinate bond between the lone pair of electrons on the heteroatoms (N, O) of the inhibitor and the vacant d-orbitals of the metal atoms.
The protective film formed by the inhibitor acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][3]
Caption: Mechanism of action of the Schiff base corrosion inhibitor.
Evaluation of Corrosion Inhibition Performance
To ascertain the effectiveness of the synthesized inhibitor, a series of electrochemical and gravimetric tests are performed.
Electrochemical Evaluation Protocols
Electrochemical measurements are conducted using a standard three-electrode cell setup, comprising a working electrode (the metal specimen, e.g., mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[7][8][9]
1. Potentiodynamic Polarization (Tafel Plots)
-
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on the anodic and cathodic reactions.
-
Procedure:
-
Immerse the three-electrode setup in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
2. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the charge transfer resistance (R_ct) and the properties of the inhibitor film.[9]
-
Procedure:
-
Use the same three-electrode setup and allow the system to reach a steady OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). An increase in R_ct indicates effective inhibition.
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Gravimetric (Weight Loss) Method
-
Objective: To determine the corrosion rate and inhibition efficiency over a longer duration.[2][3]
-
Procedure:
-
Prepare pre-weighed metal coupons of known dimensions.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1), dry, and reweigh them.
-
-
Corrosion Rate (CR) Calculation: CR (mm/year) = (K * W) / (A * T * D) Where:
-
K = constant (8.76 x 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) Calculation: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Performance Data Summary
The following table summarizes typical performance data for Schiff base corrosion inhibitors derived from vanillin analogues.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE%) from Potentiodynamic Polarization | Inhibition Efficiency (IE%) from EIS | Inhibition Efficiency (IE%) from Weight Loss |
| 50 | 85.2 | 87.5 | 84.1 |
| 100 | 90.8 | 92.1 | 89.7 |
| 200 | 94.5 | 95.3 | 93.6 |
| 400 | 96.2 | 97.1 | 95.8 |
Note: The data presented are representative and may vary depending on the specific Schiff base, corrosive medium, and experimental conditions.
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-performance corrosion inhibitors. The resulting Schiff bases demonstrate excellent inhibitive properties, attributable to their strong adsorption on metal surfaces, forming a robust protective barrier. The detailed protocols provided in this guide offer a systematic approach for the synthesis and comprehensive evaluation of these inhibitors. Further research can focus on optimizing the molecular structure of the Schiff bases, for instance, by varying the amine component, to achieve even greater corrosion protection in diverse industrial applications.
References
-
A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). NACE International. Retrieved January 11, 2026, from [Link]
-
A NEW ELECTROCHEMICAL APPROACH FOR EVALUATION OF CORROSION INHIBITORS IN NEUTRAL AQUEOUS SOLUTIONS. (1997). OnePetro. Retrieved January 11, 2026, from [Link]
-
Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 11, 2026, from [Link]
-
Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. (2021). KoreaScience. Retrieved January 11, 2026, from [Link]
-
Evaluation of corrosion inhibitors. (n.d.). ASM International. Retrieved January 11, 2026, from [Link]
-
Adsorption characteristics and inhibition effect of two Schiff base compounds on corrosion of mild steel in 0.5 M HCl solution: experimental, DFT studies, and Monte Carlo simulation. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved January 11, 2026, from [Link]
-
Adsorption and anti-corrosion characteristics of vanillin Schiff bases on mild steel in 1 M HCl. (2020). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Inhibition behaviour of Schiff base compund on the corrosion of mild steel in hydrochloric acid solution. (2024). AIP Publishing. Retrieved January 11, 2026, from [Link]
-
Inhibition of Carbon Steel Acid Corrosion Using Vanillin. (2010). University of Thi-Qar Journal of Science. Retrieved January 11, 2026, from [Link]
-
Schiff Bases as Corrosion Inhibitors: A Comprehensive Review of Synthesis, Mechanisms, and Applications. (2021). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Degradation of a schiff-base corrosion inhibitor by hydrolysis, and its effects on the inhibition efficiency for steel in hydrochloric acid. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Computational investigations on Furan-Schiff base as corrosion inhibitor for iron. (2023). AIP Publishing. Retrieved January 11, 2026, from [Link]
-
4-Hydroxy-3-methoxybenzaldehyde as a volatile inhibitor on the atmospheric corrosion of carbon steel. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. (2015). Journal of Forensic Chemistry and Toxicology. Retrieved January 11, 2026, from [Link]
-
Corrosion inhibition properties of the synergistic effect of 4-Hydroxy-3-methoxybenzaldehyde and hexadecyltrimethylammoniumbromide on mild steel in dilute acid solutions. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (2021). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). UNIMAS Institutional Repository. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2013). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). Borneo Journal of Resource Science and Technology. Retrieved January 11, 2026, from [Link]
-
4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. (2018). Journal of Chemical Technology and Metallurgy. Retrieved January 11, 2026, from [Link]
-
2,4-dihydroxybenzaldehyde based Schiff base derivatives as an effective corrosion inhibitor for steel corrosion in 1 M hydrochloric acid solution. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. j-cst.org [j-cst.org]
- 3. Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base -Corrosion Science and Technology | Korea Science [koreascience.kr]
- 4. Adsorption characteristics and inhibition effect of two Schiff base compounds on corrosion of mild steel in 0.5 M HCl solution: experimental, DFT studies, and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dl.astm.org [dl.astm.org]
- 8. onepetro.org [onepetro.org]
- 9. pubs.acs.org [pubs.acs.org]
Analytical methods for the quantification of 4-(Hexyloxy)-3-methoxybenzaldehyde
An In-Depth Guide to the Quantitative Analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, these notes delve into the theoretical underpinnings and practical applications of the primary analytical techniques. The protocols provided herein are designed to be robust, reproducible, and validated, ensuring the highest level of scientific integrity.
Introduction to this compound and the Imperative for its Quantification
This compound, a derivative of vanillin, is a compound of interest in various fields, including organic synthesis, materials science, and drug development. Its specific chemical structure, featuring a hexyl ether linkage, imparts distinct physicochemical properties that necessitate accurate and reliable quantitative analysis. The precise determination of its concentration is paramount for a multitude of applications, including:
-
Purity Assessment: Ensuring the quality and purity of synthesized batches.
-
Stability Testing: Evaluating the degradation of the compound under various storage conditions.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this aldehyde.
This guide will focus on the two most powerful and widely adopted analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
Reverse-phase HPLC with UV detection stands as a cornerstone for the analysis of aromatic aldehydes like this compound.[1] The underlying principle of this technique is the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[1] This separation mechanism is particularly well-suited for moderately polar and non-volatile compounds.[2]
Causality in Method Development: Why These HPLC Parameters?
-
C18 Column: The choice of a C18 column is dictated by the hydrophobic nature of the hexyl chain in this compound, which allows for strong retention and good separation from more polar impurities.
-
Mobile Phase Gradient: A gradient elution, starting with a higher proportion of a weak solvent (water) and gradually increasing the concentration of a strong solvent (acetonitrile), is employed to ensure the efficient elution of the analyte while maintaining good resolution from other components in the sample matrix.
-
Acidified Mobile Phase: The addition of a small amount of formic acid (0.1%) to the mobile phase serves to protonate the silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent protonation state.
-
UV Detection at 280 nm: The benzaldehyde moiety in the molecule contains a chromophore that absorbs UV light. A wavelength of 280 nm is often chosen as it provides a good balance of sensitivity and selectivity for this class of compounds.
Detailed HPLC Protocol
Objective: To quantify this compound using a validated reverse-phase HPLC method.
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
This compound analytical standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 280 nm[1] |
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.[1]
-
HPLC Workflow Visualization
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification
GC-MS is an exceptionally sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[1] For aldehydes like this compound, derivatization is often employed to enhance their volatility and thermal stability, leading to improved chromatographic performance.[1]
The Rationale Behind Derivatization in GC-MS
The aldehyde functional group can be prone to degradation at the high temperatures used in the GC injector and column. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative. This derivatization step offers several advantages:
-
Increased Volatility: The resulting derivative has a lower boiling point, allowing for analysis at lower GC oven temperatures.
-
Improved Thermal Stability: The oxime is less susceptible to thermal degradation than the parent aldehyde.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative amenable to sensitive detection by electron capture detection (ECD) or by providing characteristic fragment ions in mass spectrometry.
Detailed GC-MS Protocol
Objective: To identify and quantify this compound using GC-MS following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole)
-
Autosampler
Materials:
-
This compound analytical standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent[1]
-
Pyridine
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Inlet Temperature | 250 °C[3] |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[1] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.[3] |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in hexane.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with hexane.[1]
-
-
Sample Preparation:
-
Dissolve the sample in hexane to achieve an estimated concentration within the calibration range.[1]
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.[1]
-
Cap the vials and heat at 60 °C for 30 minutes.[1]
-
After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.[1]
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
-
Analysis:
-
Inject the derivatized standards and samples onto the GC-MS system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the selected ion for the derivatized standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
GC-MS Workflow Visualization
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation and Comparative Data
Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose.[3] Key validation parameters that should be assessed for both HPLC and GC-MS methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparative Overview of Analytical Techniques:
| Feature | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning of a volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase.[2] |
| Applicability | Highly suitable for non-volatile and thermally stable compounds.[2] | Excellent for volatile and semi-volatile compounds; derivatization extends applicability.[1] |
| Sensitivity | Good | Excellent, especially in SIM mode. |
| Specificity | Good, dependent on chromatographic resolution. | Excellent, due to mass fragmentation patterns. |
| Sample Preparation | Simple filtration. | More complex due to the derivatization step. |
| Throughput | High | Moderate |
Conclusion
The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC is often the method of choice for routine quality control and purity assessment due to its simplicity and high throughput.[2] GC-MS, on the other hand, offers unparalleled sensitivity and specificity, making it ideal for trace-level analysis and confirmatory identification.[3] The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of these analytical methods in a research or industrial setting.
References
- Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde - Benchchem.
- GC-MS method validation for the analysis of 4-(Hexyloxy)benzaldehyde. - Benchchem.
- Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods - Benchchem.
Sources
HPLC method development for 4-(Hexyloxy)-3-methoxybenzaldehyde
An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 4-(Hexyloxy)-3-methoxybenzaldehyde
Abstract
This application note provides a comprehensive guide for the development and validation of a simple, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The narrative follows a logical, science-driven approach, moving from initial parameter selection to method optimization and full validation according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Challenge
This compound is an aromatic aldehyde derivative with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structure, featuring a non-polar hexyloxy tail and a polar benzaldehyde head, presents a moderate analytical challenge requiring a well-optimized chromatographic method to ensure accurate and reliable quantification. The development of a robust, stability-indicating HPLC method is critical for purity testing, stability studies, and quality control throughout the lifecycle of any product containing this compound.
This guide eschews a rigid template, instead presenting a narrative of the method development process as it would be undertaken in a modern analytical laboratory. We will explore the causal relationships behind each experimental choice, grounding our decisions in established chromatographic theory and authoritative guidelines.
Analyte Properties and Initial Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.
| Property | Value / Observation | Source | Significance for HPLC Method Development |
| Molecular Formula | C₁₃H₁₈O₂ | [1][2] | Provides the basic chemical identity. |
| Molecular Weight | 206.28 g/mol | [1][2] | Relevant for preparing standard solutions of known molarity. |
| Structure | A benzaldehyde ring with a methoxy group and a hexyloxy ether linkage. | [1][2] | The significant nonpolar alkyl chain suggests strong retention on a reverse-phase column. The aromatic ring provides a strong chromophore for UV detection. |
| Solubility | Expected to have low water solubility but good solubility in organic solvents like acetonitrile (ACN) and methanol (MeOH). | [1] | Dictates the choice of diluent for sample and standard preparation to ensure compatibility with the mobile phase. |
| UV Absorbance | The benzaldehyde chromophore is expected to have a strong absorbance maximum (λmax) in the UV range, likely between 250-300 nm, similar to related structures like 4-methoxybenzaldehyde. | [3][4] | Enables sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector. |
Based on these properties, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for this moderately non-polar analyte.[5] A C18 stationary phase, which is highly hydrophobic, will be the starting point for our development.[6][7]
Part 1: HPLC Method Development Strategy
Our strategy is a systematic, multi-step process designed to efficiently arrive at a robust and optimized method.
Caption: A systematic workflow for RP-HPLC method development.
Experimental Protocol: Initial Screening
Objective: To determine the optimal detection wavelength (λmax) and the approximate elution conditions.
Instrumentation and Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Analyte: this compound standard.
Step-by-Step Protocol:
-
Wavelength Selection:
-
Prepare a ~10 µg/mL solution of the analyte in the sample diluent.
-
Inject the solution and acquire a UV spectrum from 200-400 nm using the PDA detector.
-
Identify the wavelength of maximum absorbance (λmax). For this compound, a λmax is anticipated around 275 nm. This wavelength will be used for all subsequent analyses to ensure maximum sensitivity.
-
-
Scouting Gradient Run:
-
Prepare a ~100 µg/mL solution of the analyte in the sample diluent.
-
Set up a fast, broad gradient to quickly determine the retention time.
-
Inject 5 µL of the sample solution and run the following gradient:
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
| Flow Rate: 1.0 mL/min, Column Temperature: 30°C, Detection: λmax (e.g., 275 nm) |
Optimization and Final Method
Causality Behind Optimization: The scouting run revealed that the analyte elutes at approximately 75% ACN. This high organic content confirms the non-polar nature of the molecule. An isocratic method is preferable for routine QC due to its simplicity, robustness, and faster re-equilibration times. We will therefore develop an isocratic method based on this observation.
Optimization Steps:
-
Isocratic Hold: Based on the scouting run, an isocratic mobile phase of Water:ACN (25:75 v/v) was tested. This provided good retention (k' > 2) and peak shape.
-
Flow Rate Adjustment: The flow rate was maintained at 1.0 mL/min to balance analysis time with backpressure.
-
Temperature Control: The column temperature was set to 30°C to ensure consistent retention times and minimize viscosity fluctuations.
Final Optimized Isocratic HPLC Method:
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Water:Acetonitrile (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector Wavelength | 275 nm |
| Run Time | 8 minutes |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Expected Retention Time | ~ 5.5 minutes |
Part 2: Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures .
Caption: Key parameters for HPLC method validation as per ICH Q2(R1).
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis on the day of the experiment.
Protocol:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution (~100 µg/mL).
-
Calculate the parameters below. The system is deemed ready if all criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Specificity (Forced Degradation)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
Protocol:
-
Expose a solution of this compound (~100 µg/mL) to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug substance at 80°C for 48 hours, then dissolve.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed sample and all stressed samples.
-
Evaluation: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2). Use a PDA detector to assess peak purity of the analyte peak in the stressed samples.
Linearity and Range
Purpose: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
Protocol:
-
Prepare a stock solution of the analyte standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration, such as 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy (% Recovery)
Purpose: To determine the closeness of the test results to the true value.
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Evaluation: The method is accurate if the mean recovery is within 98.0% to 102.0% for each level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
Evaluation: The method is precise if the %RSD is ≤ 2.0% for both repeatability and intermediate precision.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28°C and 32°C).
-
Mobile Phase Composition: ± 2% organic (e.g., ACN at 73% and 77%).
-
-
Evaluation: The method is robust if the system suitability criteria are still met and the results do not significantly deviate from the nominal conditions.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for this compound. The final isocratic method is simple, rapid, and demonstrates suitability for its intended purpose. The comprehensive validation protocol, designed according to ICH Q2(R1) guidelines, ensures that the method is accurate, precise, specific, and reliable for routine quality control and stability testing. By explaining the causality behind each decision, this guide serves not only as a protocol but also as an educational tool for analytical scientists.
References
- Chrom Tech, Inc. (2025).
- Benchchem. (2025). Physical and chemical properties of 4-(Hexyloxy)benzaldehyde.
- Sigma-Aldrich. Developing HPLC Methods.
- Benchchem. (2025).
- NIST. Benzaldehyde, 4-(hexyloxy)-.
- NIST. Benzaldehyde, 4-methoxy- UV/Visible spectrum.
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Topic: GC-MS Analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of reaction products originating from 4-(Hexyloxy)-3-methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate derived from vanillin, is a versatile building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Monitoring its chemical transformations is critical for reaction optimization, impurity profiling, and quality assurance. We present a detailed protocol focusing on the Knoevenagel condensation as a representative reaction, followed by a robust GC-MS method for the separation and identification of reactants, products, and potential byproducts. The causality behind experimental choices, data interpretation, and method validation principles are discussed to ensure scientific rigor and trustworthy results.
Introduction: Significance and Analytical Strategy
This compound serves as a valuable precursor in organic synthesis, largely due to the reactivity of its aldehyde functional group.[1] The presence of the methoxy and hexyloxy groups on the aromatic ring influences the aldehyde's reactivity and imparts lipophilic character to its derivatives, a desirable trait in drug design. Consequently, reactions such as condensations, oxidations, and reductive aminations are commonly performed on this substrate.
To effectively monitor these reactions, a powerful analytical technique is required that can separate complex mixtures and provide definitive structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for this purpose. It combines the high-resolution separation capability of gas chromatography with the unparalleled identification power of mass spectrometry, making it a gold standard for the analysis of volatile and semi-volatile organic compounds.[3][4][5] This guide will demonstrate the application of GC-MS to provide clear, actionable insights into the reaction chemistry of this compound.
Featured Reaction: The Knoevenagel Condensation
To illustrate the analytical workflow, we focus on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[6][7][8] This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.[9][10]
Reaction Principle: The reaction proceeds via a base-catalyzed mechanism. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product.[6][10]
Caption: Simplified mechanism of the Knoevenagel condensation.
Protocol 2.1: Synthesis of 2-(4-(Hexyloxy)-3-methoxybenzylidene)malononitrile
This protocol describes the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), absolute
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (10 mmol) and malononitrile (12 mmol) in 15 mL of ethanol, add anhydrous K₂CO₃ (0.5 mmol).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Upon completion, pour the reaction mixture into 50 mL of cold deionized water.
-
Extract the aqueous mixture three times with 25 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. A sample of this crude mixture is now ready for GC-MS analysis.
GC-MS Analysis: Protocols and Methodology
A robust analytical method is crucial for ensuring data integrity. The following protocols are designed to be self-validating and provide high-quality, reproducible results.[11][12]
Protocol 3.1: Sample Preparation for GC-MS
-
Accurately weigh approximately 10 mg of the crude reaction product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity ethyl acetate. This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to prepare a final sample concentration of approximately 50-100 µg/mL in an autosampler vial.
-
Rationale: This concentration range is typically suitable for modern GC-MS systems, preventing detector saturation while ensuring adequate sensitivity for minor components.
-
Protocol 3.2: Optional Derivatization for Polar Analytes
For reactions that may yield polar byproducts (e.g., hydrolysis back to a phenol) or for quantitative analysis of polar compounds, derivatization is often necessary to improve volatility and thermal stability.[13][14][15] Silylation is a common and effective technique.[15]
Procedure (Silylation with BSTFA):
-
Evaporate 100 µL of the stock solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
Expertise Note: BSTFA is a powerful silylating agent suitable for hydroxyl and carboxylic acid groups. Pyridine acts as a catalyst and solvent.[15] This step should be performed if the chromatogram shows significant peak tailing for any component of interest.
-
GC-MS Instrumentation and Parameters
The choice of instrumental parameters is critical for achieving the desired separation and sensitivity.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity in Electron Ionization (EI) mode. |
| Injector | Split/Splitless | |
| Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Temperature | 280 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity 5% phenyl-methylpolysiloxane column is an excellent general-purpose choice for separating compounds with varying polarity, like those in our reaction mixture.[16] |
| Oven Program | ||
| Initial Temp | 100 °C, hold for 2 min | Allows for solvent focusing and separation of any very volatile components. |
| Ramp Rate | 15 °C/min to 300 °C | A moderate ramp rate provides a good balance between separation efficiency and total run time. |
| Final Hold | Hold at 300 °C for 5 min | Ensures that all high-boiling point compounds are eluted from the column. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates consistent and extensive fragmentation. |
| Source Temperature | 230 °C | Reduces analyte condensation and contamination within the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion transmission efficiency and prevents contamination. |
| Scan Range | 40 - 550 m/z | Covers the molecular weights of expected reactants and products and their characteristic fragments. |
| Solvent Delay | 3.0 min | Prevents the high concentration of the injection solvent from reaching and saturating the detector. |
Data Analysis and Interpretation
Caption: General workflow for reaction monitoring by GC-MS.
Expected Results
The Total Ion Chromatogram (TIC) will display peaks corresponding to each separated component of the mixture. By analyzing the mass spectrum of each peak, we can identify the compounds.
| Compound Name | Expected Retention Time (Approx.) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Malononitrile (Starting Material) | Early Eluting | 66.06 | 66 (M⁺), 65, 40 |
| This compound (Starting Material) | Mid Eluting | 236.31 | 236 (M⁺), 207, 151 (Base Peak), 123, 95 |
| 2-(4-(Hexyloxy)-3-methoxybenzylidene)malononitrile (Product) | Late Eluting | 284.35 | 284 (M⁺), 255, 199 (Base Peak) |
Interpreting Mass Spectra
A. This compound (Starting Material) The fragmentation is driven by the aldehyde and ether functionalities.
-
m/z 236 (M⁺): The molecular ion peak.
-
m/z 151 ([M-C₆H₁₃]⁺): The base peak, resulting from the characteristic alpha-cleavage of the hexyloxy side chain, leaving a stable benzylic cation.
-
m/z 207 ([M-C₂H₅]⁺): Loss of an ethyl radical from the hexyl chain via McLafferty-type rearrangement.
-
m/z 123, 95: Further fragmentation of the aromatic core.
B. 2-(4-(Hexyloxy)-3-methoxybenzylidene)malononitrile (Product) The product is a larger, more conjugated system.
-
m/z 284 (M⁺): The molecular ion peak.
-
m/z 199 ([M-C₆H₁₃]⁺): The base peak, resulting from the same alpha-cleavage of the hexyloxy chain as the starting material. This is a highly diagnostic fragment.
-
m/z 255 ([M-C₂H₅]⁺): Loss of an ethyl radical from the hexyl chain.
Caption: Key fragmentation pathways for the Knoevenagel product.
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Compound is too polar for direct analysis. | 1. Replace the injector liner and trim the first few cm of the column. 2. Perform derivatization (Protocol 3.2) to mask polar functional groups.[17] |
| Poor Separation / Co-elution | 1. Oven temperature ramp is too fast. 2. Incorrect column phase for the analytes. | 1. Decrease the oven ramp rate (e.g., to 10 °C/min) to improve resolution. 2. Consider a more polar column (e.g., DB-WAX) if compounds are very similar in polarity. |
| Low Sensitivity / No Peaks | 1. Sample concentration is too low. 2. Injector or ion source is dirty. 3. Leak in the system. | 1. Prepare a more concentrated sample. 2. Perform routine maintenance: clean the ion source, replace the liner and septum. 3. Perform a leak check, especially around the injector and column fittings. |
| Inconsistent Retention Times | 1. Fluctuation in carrier gas flow rate. 2. Leaks in the system. | 1. Ensure the gas supply is stable and the electronic pneumatic control (EPC) is functioning correctly. 2. Check for leaks. |
Conclusion
This application note details a systematic approach for the analysis of this compound reaction products, using the Knoevenagel condensation as a practical example. The provided GC-MS method is robust, reliable, and capable of providing clear identification of the starting materials and major products based on their chromatographic retention times and mass spectral fragmentation patterns. By understanding the rationale behind the protocol design and data interpretation, researchers can confidently apply and adapt this methodology to monitor a wide range of synthetic transformations, accelerating research and development in the chemical and pharmaceutical sciences.
References
-
Title: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Taylor & Francis Online URL: [Link]
-
Title: Knoevenagel condensation of aromatic aldehydes with malononitrile Source: ResearchGate URL: [Link]
-
Title: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Semantic Scholar URL: [Link]
-
Title: GC Derivatization Source: University of Colorado Boulder URL: [Link]
-
Title: Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry Source: UND Scholarly Commons URL: [Link]
-
Title: Analytical Validation Quick Reference Guide Source: ChromSolutions URL: [Link]
-
Title: Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity Source: MDPI URL: [Link]
-
Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]
-
Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: IJARIIE URL: [Link]
-
Title: A Guide to Derivatization Reagents for GC Source: Restek URL: [Link]
-
Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics, Inc. URL: [Link]
-
Title: Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines Source: ACS Publications URL: [Link]
-
Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]
-
Title: Derivatization in Gas Chromatography (GC) Explained Source: Phenomenex URL: [Link]
-
Title: GCMS Section 6.11.4 - Fragmentation of Aldehydes Source: Whitman College URL: [Link]
-
Title: Williamson Ether Synthesis Source: Chemistry Steps URL: [Link]
-
Title: Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors Source: Oxford Academic URL: [Link]
-
Title: Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines Source: ResearchGate URL: [Link]
-
Title: Williamson ether synthesis (done wrong) Source: YouTube URL: [Link]
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
-
Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Williamson ether synthesis (video) Source: Khan Academy URL: [Link]
-
Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: scirp.org URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes Source: CORE URL: [Link]
-
Title: C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]
-
Title: Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-hydroxy-3-methoxy benzaldehyde Source: PrepChem.com URL: [Link]
-
Title: Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Source: ACS Publications URL: [Link]
-
Title: Reduction of Imines and Reductive Amination of Aldehydes and Ketones Source: Thieme Connect URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. gcms.cz [gcms.cz]
- 12. environics.com [environics.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Hexyloxy)-3-methoxybenzaldehyde by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(Hexyloxy)-3-methoxybenzaldehyde using column chromatography. It is designed to be a practical resource, moving beyond procedural steps to explain the underlying principles and provide robust troubleshooting strategies for common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process in a direct question-and-answer format.
Q1: Why is my product, this compound, not separating from its impurities? The spots are overlapping on the TLC plate.
A1: Poor separation is a common issue that typically points to a suboptimal mobile phase (eluent) composition or improper column setup.
-
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase. If the eluent is too polar, all compounds, including your product and impurities, will travel quickly up the column with little interaction with the silica, resulting in poor separation. Conversely, if the eluent is not polar enough, all compounds may remain adsorbed to the silica gel.
-
Solutions:
-
Optimize the Mobile Phase with TLC: The most critical step is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate before running the column. The ideal eluent should give your target compound, this compound, an Rf value between 0.2 and 0.4.[1]
-
Actionable Advice: Start with a non-polar solvent system like Hexane:Ethyl Acetate (9:1 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate.[1][2] Test various ratios (e.g., 8:2, 7:3) until you see clear separation between the spot corresponding to your product and the impurity spots.
-
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution is highly effective. Start with a low-polarity eluent to wash out non-polar impurities (like residual 1-bromohexane).[1][3] Then, gradually increase the polarity of the eluent to release your product from the column, leaving more polar impurities (such as unreacted 4-hydroxy-3-methoxybenzaldehyde) adsorbed to the silica.[1][3]
-
Check Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample flow unevenly, causing poor separation.[1] Always pack the column using a slurry method to ensure a uniform and dense bed.[4]
-
Q2: My product is not coming off the column. What should I do?
A2: This indicates that the eluent is not polar enough to displace your compound from the silica gel.
-
Causality: this compound has polar functional groups (aldehyde and ether) that can interact strongly with the polar silanol groups on the surface of the silica gel. A non-polar solvent will not be able to effectively compete for these interaction sites and elute your compound.
-
Solutions:
-
Gradually Increase Eluent Polarity: If you are running the column, you can start to gradually increase the percentage of the more polar solvent in your eluent mixture (e.g., from 10% ethyl acetate in hexane to 15%, then 20%).[1][2] Monitor the fractions by TLC to see when the product begins to elute.
-
Stability Check: In rare cases, highly sensitive compounds can decompose on acidic silica gel.[5] While this compound is generally stable, if you suspect degradation, you can test its stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5] If it is unstable, consider using deactivated silica gel or a different stationary phase like alumina.[5]
-
Q3: My final yield of purified product is very low. What are the likely causes?
A3: Low recovery can result from several factors, from sample loading to fraction collection.
-
Causality: Product loss can occur mechanically (e.g., premature elution, broad elution band) or due to irreversible adsorption to the stationary phase.
-
Solutions:
-
Minimize the Initial Sample Band: The sample should be loaded onto the column in the most concentrated form possible and in a minimal volume of solvent.[2][6] A wide starting band will lead to broad, dilute fractions and poor separation, making it difficult to isolate the pure product without significant loss. Consider dry loading if your compound is not very soluble in the initial eluent.[6]
-
Avoid "Tailing": If your compound elutes over a large number of fractions (tailing), it can be difficult to collect it all without including impurities. Tailing can be caused by using a solvent in which the compound is not very soluble or by overloading the column.[5] Increasing the polarity of the eluent once the product starts to elute can help to sharpen the band and improve recovery.[5]
-
Thorough Fraction Monitoring: Be meticulous with TLC analysis of your collected fractions. The product may be spread across more fractions than anticipated. Combine only the fractions that show a single, pure spot corresponding to your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: If synthesized via the Williamson ether synthesis, the most common impurities are unreacted starting materials and by-products.[1][4]
-
Unreacted 4-hydroxy-3-methoxybenzaldehyde (Vanillin): This is significantly more polar than the product and will have a much lower Rf on TLC.
-
Unreacted 1-Bromohexane: This is a non-polar impurity and will have a very high Rf, often running with the solvent front.[1]
-
Hexene: A potential by-product from the elimination of 1-bromohexane, which is also very non-polar.[4]
Q2: How do I properly select and prepare the solvent system for my column?
A2: The selection of the solvent system is paramount for successful purification. The goal is to find a balance of solvent polarities that separates your target compound from its impurities.[7]
-
Use TLC for Screening: Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[2][8]
-
Target an Rf Value: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4 on the TLC plate.[1] This range generally provides the best separation on a column.
-
Solvent Miscibility and Purity: Ensure your chosen solvents are miscible and use high-purity (HPLC or ACS grade) solvents to avoid introducing impurities during the purification process.[8]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is an alternative method for applying your sample to the column. It is particularly useful when your crude product has poor solubility in the starting eluent or when you need to ensure a very narrow starting band for a difficult separation.[6]
-
Procedure: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[6] This powder is then carefully added to the top of the packed column.[6]
Q4: Can the silica gel be reused after a column run?
A4: While technically possible to regenerate silica gel, it is generally not recommended for high-purity applications in research and pharmaceutical development.[9]
-
Reasoning: Strongly adsorbed impurities from a previous run may not be completely removed during regeneration and could contaminate your next purification. Given that silica gel is relatively inexpensive, using fresh material for each purification is the best practice to ensure the integrity and reproducibility of your results.
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Purification of this compound
| Purpose | Solvent System (v/v) | Typical Ratios | Rationale & Expected Outcome |
| Initial TLC Screening | Hexane / Ethyl Acetate | 9:1, 8:2, 7:3 | To find an optimal Rf of 0.2-0.4 for the product.[1] |
| Isocratic Elution | Hexane / Ethyl Acetate | 8:2 or 7:3 | For simple purifications where impurities are well-separated from the product. |
| Gradient Elution | Hexane / Ethyl Acetate | Start: 95:5 -> End: 70:30 | To first elute non-polar impurities (e.g., 1-bromohexane) then the product, leaving polar impurities (e.g., vanillin) on the column.[1][3] |
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Select Column: Choose a glass column with a diameter such that the silica gel height is about 10-15 times the diameter.
-
Prepare Slurry: In a beaker, mix silica gel (230-400 mesh) with the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5) until a pourable, milkshake-like consistency is achieved.[4]
-
Pack: With the column stopcock closed, add a small plug of cotton or glass wool, followed by a thin layer of sand. Pour the silica slurry into the column.
-
Settle and Compact: Open the stopcock to drain the solvent, continuously tapping the side of the column to ensure the silica packs into a uniform bed. Add more eluent as needed, never allowing the top of the silica bed to run dry.[2]
-
Finalize: Once the bed is settled and stable, add a protective layer of sand on top of the silica gel.[2]
Protocol 2: Running the Column & Fraction Collection
-
Load Sample: Using one of the methods described (wet or dry loading), apply the crude sample to the top of the silica bed.
-
Elute: Carefully add the eluent to the column. Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions). Maintain a constant level of solvent above the silica bed at all times.
-
Monitor: Collect fractions of a consistent size (e.g., 10-20 mL). After collecting several fractions, spot them on a TLC plate alongside your crude mixture and a reference standard (if available) to track the elution of your product.[4]
-
Isolate Product: Once the TLC analysis shows which fractions contain the pure product, combine them. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. (n.d.). BenchChem.
- Common impurities in 4-(Hexyloxy)benzaldehyde and their removal. (n.d.). BenchChem.
- Technical Support Center: Purification of Crude 4-(Hexyloxy)benzaldehyde. (n.d.). BenchChem.
- Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde. (n.d.). BenchChem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How To Choose Solvent System For Column Chromatography? (2025, January 17). Chemistry For Everyone.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome. (n.d.). E3S Web of Conferences.
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Technical Support Center: Recrystallization of 4-(Hexyloxy)-3-methoxybenzaldehyde
An advanced guide to the purification of 4-(Hexyloxy)-3-methoxybenzaldehyde through recrystallization, designed for chemistry professionals. This document provides in-depth, experience-based protocols and troubleshooting solutions to common challenges encountered during the crystallization process.
As a key intermediate in the synthesis of advanced materials such as liquid crystals, the purity of this compound is paramount.[1] Recrystallization is a powerful and cost-effective technique for achieving high purity on both laboratory and industrial scales.[2] This guide provides a comprehensive resource for researchers, offering detailed protocols and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly from Williamson ether synthesis, typically contains unreacted starting materials such as 4-hydroxybenzaldehyde and the hexyl halide (e.g., 1-bromohexane).[3] A significant impurity to consider is 4-(hexyloxy)-3-methoxybenzoic acid, which forms due to the atmospheric oxidation of the aldehyde group. This acidic impurity can interfere with subsequent reactions and should be removed.[4][5]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6][7] For this specific compound, ethanol or a mixed solvent system of ethanol/water are excellent starting points.[2] Mixtures of hexanes/ethyl acetate have also been used successfully.[8] A preliminary solvent screen with a small amount of crude material is always recommended to determine the optimal choice.[8][9]
Q3: What level of purity can I expect from a single recrystallization?
A3: A single, well-executed recrystallization can significantly improve purity, often achieving >98.5%.[2] However, the final purity depends on the initial impurity profile. If the crude material is heavily contaminated, a second recrystallization or an alternative purification method like column chromatography might be necessary to remove persistent impurities.[8]
Q4: My compound is an aldehyde. Are there any special precautions I should take during recrystallization?
A4: Yes. Aldehydes are susceptible to oxidation.[4] To prevent the formation of the corresponding carboxylic acid during the heating process, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, although it is not strictly necessary for this compound. More importantly, a pre-recrystallization wash with a dilute basic solution, such as 5% sodium bicarbonate, can effectively remove any pre-existing acidic impurities.[4][10]
Recrystallization Workflow & Decision Making
The following diagram illustrates the key steps and decision points in the recrystallization process for this compound.
Caption: Recrystallization workflow for this compound.
Core Experimental Protocol: Recrystallization from Ethanol/Water
This protocol details a mixed-solvent recrystallization, a robust method for purifying this compound.[2][3]
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flask
-
Heating Plate with Stirring
-
Büchner Funnel and Filtration Flask
-
Filter Paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely with gentle heating and stirring.[3]
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise while swirling the flask. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.[3]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until the solution becomes clear again.[3] This ensures you are at the precise saturation point without being supersaturated, which could lead to premature precipitation.[11]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) to remove any adhering mother liquor containing impurities.[8][10]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the product's melting point to remove any residual solvent.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out: The compound separates as a liquid instead of a solid. | The solution is too concentrated, or it was cooled too quickly.[3] The boiling point of the solvent may be higher than the melting point of the solute.[2] | Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol) to decrease the concentration. Allow the solution to cool much more slowly to promote crystal formation over oiling.[3][12] |
| No Crystals Form: The solution remains clear even after cooling in an ice bath. | Too much solvent was used, resulting in an unsaturated solution.[12] The solution is supersaturated and requires a nucleation site to begin crystallization.[12] | If too much solvent: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then attempt to cool again.[13] For supersaturation: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If available, add a tiny "seed crystal" of the pure compound.[12][13] |
| Poor Recovery / Low Yield: Very little product is collected after filtration. | Too much solvent was used for dissolution.[13] The solution was not cooled sufficiently before filtration.[10] Too much cold solvent was used for washing the crystals.[10] | Use the minimum amount of hot solvent necessary for dissolution.[2] Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time before filtering.[3] Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Product is Colored: The final crystals have a yellow or brown tint. | Colored impurities are present in the crude material. | If the color is significant, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[10] |
Solvent Selection Logic
Choosing the right solvent is the most critical step in recrystallization.[6][9] The following diagram outlines the logical process for selecting a suitable single or mixed solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
ChemBK. (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]
-
NMPPDB. (n.d.). 4-hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
- Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde.
-
Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]
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Technical Support Center: Identifying Impurities in 4-(Hexyloxy)-3-methoxybenzaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting common impurities encountered during its synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to resolve challenges effectively.
The predominant synthetic route to this compound is the Williamson ether synthesis, a robust and widely used SN2 reaction.[1][2] This involves the O-alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a hexyl halide, typically 1-bromohexane, in the presence of a base. While straightforward in principle, this reaction is often accompanied by side reactions and incomplete conversions that lead to a variety of impurities.
Troubleshooting Guide: From Unexpected Results to Confirmed Identities
This section addresses specific experimental issues in a direct question-and-answer format to guide you through the process of identifying unknown contaminants in your product.
Q1: My final product purity is low after synthesis and a simple work-up. What are the most likely impurities I should be looking for?
Low purity in the crude product is common and typically stems from three main sources: unreacted starting materials, byproducts from competing reactions, and subsequent degradation or oxidation products.
The most common impurities are:
-
Unreacted Starting Materials : 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 1-bromohexane are frequently present due to incomplete reaction.[3][4]
-
E2 Elimination Byproduct : The base used to deprotonate the vanillin can also promote an E2 elimination reaction with 1-bromohexane, yielding 1-hexene .[3][5] This is particularly favored at higher reaction temperatures.[5]
-
C-Alkylation Products : The phenoxide intermediate is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, impurity).[1][6] This can lead to isomers such as 2-hexyl-4-hydroxy-3-methoxybenzaldehyde.
-
Dialkylated Product : A small amount of 1,2-dimethoxy-4-(hexyloxymethyl)benzene could form if the aldehyde is inadvertently reduced and the resulting alcohol is etherified, though this is less common.
-
Oxidation Product : The aldehyde functional group is susceptible to oxidation, which would form 4-(hexyloxy)-3-methoxybenzoic acid .[7]
Q2: I'm analyzing my product by ¹H NMR and see several unexpected signals. How can I tentatively assign these peaks to specific impurities?
¹H NMR is a powerful tool for identifying impurities by recognizing their characteristic chemical shifts and splitting patterns. Here’s a guide to interpreting anomalous peaks in your spectrum (run in CDCl₃):
| Impurity | Characteristic ¹H NMR Signals (Approximate δ, CDCl₃) | Rationale |
| This compound (Product) | 9.85 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.1 (t, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃), 1.8-0.9 (m, 11H, hexyl chain) | This is your reference spectrum. The aldehyde proton at ~9.85 ppm is highly diagnostic. |
| Unreacted Vanillin | 9.8 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 6.1 (s, 1H, Ar-OH), 3.95 (s, 3H, -OCH₃) | The key differentiator is the broad singlet for the phenolic -OH proton. Its presence confirms unreacted starting material.[8] |
| Unreacted 1-Bromohexane | 3.4 (t, 2H, -CH₂Br), 1.9 (m, 2H), 1.5-1.3 (m, 6H), 0.9 (t, 3H) | The triplet at ~3.4 ppm is characteristic of the methylene group attached to the bromine. |
| 1-Hexene | 5.8 (m, 1H, =CH-), 5.0 (m, 2H, =CH₂), 2.1 (q, 2H, allyl -CH₂-), 1.4-1.3 (m, 4H), 0.9 (t, 3H) | The presence of signals in the olefinic region (5-6 ppm) is a strong indicator of the E2 elimination byproduct.[3] |
| C-Alkylated Isomer | Will show a phenolic -OH peak. The aromatic region will have a different splitting pattern (e.g., two singlets or doublets instead of the typical pattern for the 1,2,4-trisubstituted product). The hexyl chain signals will be present. | C-alkylation disrupts the symmetry and substitution pattern of the aromatic ring, leading to a distinct aromatic fingerprint.[6] |
Q3: My GC-MS analysis shows several unexpected components. How can I use this data to identify them?
GC-MS is ideal for separating and identifying volatile components in your reaction mixture.
-
Low Boiling Point Impurities : A peak eluting very early in the chromatogram is likely 1-hexene , the volatile elimination byproduct. Its mass spectrum will show a molecular ion (M⁺) at m/z = 84.
-
Unreacted Starting Materials :
-
1-Bromohexane will elute before the main product and will have a characteristic mass spectrum showing isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) at m/z = 164 and 166.
-
Vanillin is more polar and will have a longer retention time than 1-bromohexane but shorter than the product. Its M⁺ will be at m/z = 152.[9]
-
-
Product and Isomers :
-
This compound (product) will have a molecular ion at m/z = 222.
-
C-alkylated isomers will have the same molecular weight (222) but will typically have a slightly different retention time on the GC column, often eluting very close to the main product.
-
Q4: My reaction yield is low, and I suspect significant side reactions. What is the most direct way to confirm the formation of elimination vs. C-alkylation byproducts?
To definitively distinguish between these pathways, a combined analytical approach is best.
-
GC-MS Analysis : This is the most direct method to confirm the E2 elimination. Search specifically for a peak with a mass spectrum matching 1-hexene (M⁺ = 84). The relative area of this peak can give you a semi-quantitative idea of the extent of this side reaction.
-
HPLC Analysis : This is superior for separating the non-volatile aromatic compounds. An optimized HPLC method can separate the desired O-alkylated product from both unreacted vanillin and any C-alkylated isomers.[10] The isomers will have the same mass but different retention times.
-
Fraction Collection and NMR : If you observe a significant impurity peak near your product in the HPLC or GC, you can perform preparative chromatography to isolate the impurity. A subsequent ¹H NMR analysis of the isolated fraction will provide the structural confirmation needed to distinguish a C-alkylated isomer from other potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions in this synthesis, and what factors promote them?
The synthesis of this compound via Williamson ether synthesis is primarily an SN2 reaction.[11] However, it faces two main competitors: E2 elimination and C-alkylation.
Caption: Main reaction pathways and competing side reactions.
-
E2 Elimination : This pathway is favored by high temperatures and strong, sterically hindered bases.[5] While 1-bromohexane is a primary halide and less prone to elimination than secondary or tertiary halides, the reaction can still be significant if conditions are not optimized.[11]
-
C-Alkylation : The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, especially the solvent.[5][6] Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and increasing the likelihood of C-alkylation.[6]
Q2: How can I adjust my experimental conditions to minimize the formation of these impurities?
Minimizing impurities starts with carefully controlling the reaction conditions.
| Parameter | Recommendation to Minimize Impurities | Rationale |
| Temperature | Maintain a moderate reaction temperature (e.g., 80-100 °C).[2][12] Avoid excessive heating. | Higher temperatures significantly favor the E2 elimination side reaction over the SN2 substitution.[5] |
| Base | Use a moderately strong, non-hindered base like potassium carbonate (K₂CO₃). Ensure it is anhydrous and finely powdered. | Very strong bases (e.g., NaH) can more aggressively promote elimination.[13] Anhydrous conditions are crucial as water will quench the reactive phenoxide.[12] |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2][5] | These solvents effectively solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the oxygen highly nucleophilic and favoring O-alkylation.[13] |
| Alkyl Halide | Use a primary alkyl halide (1-bromohexane or 1-iodohexane). | Primary halides are much less sterically hindered and therefore strongly favor the SN2 pathway over E2 elimination compared to secondary or tertiary halides.[14][15] |
| Monitoring | Monitor the reaction closely using Thin-Layer Chromatography (TLC). | Stop the reaction as soon as the starting vanillin is consumed to prevent potential degradation or further side reactions from prolonged heating.[12] |
Q3: What is a robust analytical workflow for routine purity analysis of this compound?
A multi-step workflow ensures comprehensive and reliable purity assessment.
Caption: Recommended workflow for purity analysis.
-
TLC : Use as a rapid initial screen to check for the disappearance of starting material and the presence of major non-volatile impurities.
-
GC-MS : Employ to screen for and identify volatile impurities like 1-hexene and residual 1-bromohexane.
-
HPLC-UV : This is the primary quantitative technique. Develop a gradient method to separate the product from unreacted vanillin, the benzoic acid derivative, and any C-alkylated isomers.[16]
-
¹H NMR : Use for final structural confirmation of the bulk material and for identifying any major unknown impurities that were flagged by chromatography.
Protocols and Methodologies
Protocol 1: General Analytical Workflow for Impurity Identification
-
Initial Assessment : Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate) and run a TLC plate (e.g., using a 5:1 Hexane:Ethyl Acetate mobile phase) alongside standards of vanillin and 1-bromohexane.[17] This confirms reaction progress.
-
Volatiles Screen : Dilute the crude sample in dichloromethane or ethyl acetate and inject it into a GC-MS to screen for 1-hexene and residual 1-bromohexane.
-
Quantitative Analysis : Prepare a standard solution of the crude product (e.g., 1 mg/mL in acetonitrile) and analyze by reverse-phase HPLC with UV detection (e.g., at 280 nm or 310 nm). This will quantify the main product against unreacted vanillin and other aromatic impurities.
-
Structural Confirmation : If a significant unknown peak is detected, purify the bulk material using column chromatography and obtain a ¹H NMR spectrum of the purified product to confirm its identity and the absence of impurities.
Protocol 2: Purification by Column Chromatography
This method is effective for removing polar impurities like unreacted vanillin.
-
TLC Optimization : First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[17] Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.[4]
-
Column Packing : Prepare a slurry of silica gel in the least polar eluent (e.g., 98:2 hexanes:ethyl acetate) and pack it into a chromatography column, ensuring no air bubbles are trapped.[3]
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting with the low-polarity solvent system. The non-polar hexene and 1-bromohexane will elute first, followed by the desired product.
-
Gradient Elution : Gradually increase the polarity of the eluent (by increasing the percentage of ethyl acetate) to elute the more polar impurities, such as unreacted vanillin.
-
Fraction Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- Benchchem. (n.d.). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal.
- Semantic Scholar. (2022).
- Royal Society of Chemistry. (2019).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- PubMed. (2024).
- Royal Society of Chemistry. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- National Institutes of Health (NIH). (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-(Hexyloxy)benzaldehyde.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- MDPI. (2021). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Exporter China. (2024).
- Environmental Protection Agency (EPA). (n.d.).
- ResearchGate. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- ResearchGate. (n.d.). GC-MS analysis of purified vanillin.
- CABI Digital Library. (n.d.). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
- Semantic Scholar. (n.d.).
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.).
- ACS Publications. (n.d.).
- Thermo Fisher Scientific. (n.d.). Extraction of Vanillin From a Cola Soft Drink Using SOLA with Analysis by GC-MS.
- Reddit. (2015). Williamson ether synthesis trouble, 2.0.
- ChemBK. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde.
- (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- PharmaXChange.info. (2011).
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Benchchem. (n.d.). Identifying and removing impurities from 4-Hydroxy-3-methylbenzaldehyde.
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- Francis Academic Press. (n.d.).
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- (n.d.).
- (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
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- FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin).
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- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
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Technical Support Center: Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which is commonly achieved via the Williamson ether synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and resolve common side reactions and experimental challenges.
Overview: The Williamson Ether Synthesis Approach
The synthesis of this compound typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a 1-hexyl halide, such as 1-bromohexane. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of ether synthesis known as the Williamson ether synthesis.[1][2] The process begins with the deprotonation of the phenolic hydroxyl group on vanillin by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of the 1-hexyl halide, displacing the halide and forming the desired ether linkage.[3]
While robust, this reaction is susceptible to competing pathways that can lower the yield and complicate purification. This guide will focus on troubleshooting these issues.
Issue 2: Formation of Significant Side Products
Q: My reaction worked, but I have multiple side products that are difficult to separate. What are they and how can I avoid them?
A: This is the most common challenge and is central to optimizing the Williamson ether synthesis. The two primary side reactions are E2 elimination and C-alkylation. [1][4]
-
E2 Elimination of 1-Hexyl Halide:
-
What is it? The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the bromine on the 1-hexyl halide, leading to the formation of 1-hexene and eliminating HBr. This is a classic E2 elimination pathway. [5][4] * Why does it happen? This side reaction is favored by higher reaction temperatures. While heat is needed to drive the SN2 reaction, excessive heat will disproportionately favor elimination. [4] * How to minimize it:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable SN2 reaction rate. Do not overheat the reaction. [4] * Solvent Choice: Using polar aprotic solvents like DMF or DMSO can favor the SN2 pathway over E2. [5] * Substrate Choice: The use of a primary alkyl halide (like 1-bromohexane) is already optimal, as SN2 reactions are favored at primary carbons, whereas elimination becomes dominant with secondary and tertiary halides. [2][3]
-
-
-
C-Alkylation of the Phenoxide:
-
What is it? The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions). [1]While O-alkylation is desired, the hexyl group can also attach to the carbon atom ortho to the hydroxyl group, leading to a C-alkylated byproduct. [6][7] * Why does it happen? The ratio of O- to C-alkylation is highly dependent on the solvent. [6][7] * Protic Solvents (e.g., water, ethanol): These solvents form strong hydrogen bonds with the oxygen of the phenoxide ion. This "solvates" or shields the oxygen, making it less available for nucleophilic attack. Consequently, the less-hindered and now more-available ortho-carbon is more likely to react, favoring C-alkylation. [7][8] * Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents do not form hydrogen bonds with the phenoxide oxygen. They solvate the cation (e.g., K⁺), leaving the oxygen anion "naked" and highly reactive, which strongly favors the desired O-alkylation. [5][7] * How to minimize it:
-
Solvent Choice: The most effective way to prevent C-alkylation is to use a polar aprotic solvent like DMF or DMSO. [5][7] * Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also promote O-alkylation. The catalyst transports the phenoxide ion into an organic phase where it is less solvated and more reactive at the oxygen atom. [9][10]
Side Reaction Primary Cause(s) Mitigation Strategy Key References E2 Elimination High reaction temperature Maintain moderate temperature (60-90 °C); avoid overheating. ,[5] [4] C-Alkylation Use of protic solvents (e.g., ethanol, water) Use a polar aprotic solvent (DMF, DMSO). ,[6],[7] [8] | Unreacted Vanillin | Incomplete reaction; ineffective base | Use fresh, anhydrous base; ensure sufficient reaction time; use a basic wash during workup. |,[5],[11] [12]|
-
-
Issue 3: Difficulty in Product Purification
Q: My crude product is an oil and is difficult to purify. How can I get a clean, solid product?
A: this compound is a low-melting solid, and impurities can cause it to present as an oil that is difficult to crystallize. [5]Effective purification relies on removing both unreacted starting materials and side products.
-
Initial Workup: After the reaction is complete, a crucial first step is an aqueous basic wash (e.g., with dilute 1M NaOH). [5]This will deprotonate any unreacted acidic vanillin, converting it to its water-soluble sodium salt, which is then easily removed into the aqueous layer.
-
Primary Purification Methods: The two most effective methods are recrystallization and column chromatography. [11][13]
Parameter Column Chromatography Recrystallization Stationary Phase Silica Gel N/A Mobile Phase/Solvent Petroleum Ether/Ethyl Acetate (e.g., 5:1 v/v) Ethanol/Water mixture Best For Complex mixtures with multiple byproducts Removing small amounts of impurities when the crude product is mostly pure. Achievable Purity >99% >98.5% | Common Issues | Poor separation, cracked column bed | Oiling out, low yield |
-
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of crystallizing. [11][13] * Cause: This occurs when the crude product is highly impure or the solution is too concentrated. The melting point of the impure mixture is lower than the temperature of the solution.
-
Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If oiling persists, purification by column chromatography is recommended first. [13]
-
-
Troubleshooting Column Chromatography:
-
Problem: Poor separation between the product and an impurity. [11] * Solution: Optimize the eluent system using TLC first. An ideal Rf value for the product is between 0.2 and 0.4. If an impurity is very close, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. [11]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be optimized based on laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq., finely powdered), and anhydrous DMF. [12]2. Reagent Addition: Add 1-bromohexane (1.1-1.2 eq.) to the stirring mixture. [5]3. Reaction: Heat the mixture to 80-90 °C. Monitor the reaction's progress by TLC until the vanillin spot disappears (typically 3-6 hours). [12]4. Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 1M NaOH (2x), followed by water (1x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid completely. [13]2. Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to make it clear again. [11]3. Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [13]4. Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water. Dry the crystals under vacuum. [11]
References
- Vertex AI Search. (2025).
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
- BenchChem. (2025). Purification of 4-(Hexyloxy)
- Wikipedia. (n.d.). Williamson ether synthesis.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- PharmaXChange.info. (2011, April 9).
- Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
- Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3.
- Williamson Ether Synthesis. (n.d.). Experiment 06.
- Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(46), 11557-11558.
- Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 15.
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- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yields in 4-(Hexyloxy)-3-methoxybenzaldehyde synthesis
Technical Support Center: Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging Williamson ether synthesis. Here, we provide in-depth, experience-based answers to common issues encountered during this procedure, focusing on the underlying chemical principles to empower you to resolve low-yield problems effectively.
Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing the root cause of a low yield. The following diagram outlines a systematic approach to troubleshooting your synthesis.
Caption: A step-by-step workflow for diagnosing low yields.
Frequently Asked Questions (FAQs)
Section 1: Poor Conversion & Incomplete Reactions
Q1: My TLC analysis shows a significant amount of unreacted vanillin even after prolonged reaction time. What's the likely cause?
A1: This is a classic symptom of an incomplete reaction, which can often be traced back to the deprotonation step of the vanillin's hydroxyl group. The Williamson ether synthesis is an S(_N)2 reaction that requires a strong nucleophile, in this case, the vanillin phenoxide.[1][2][3] If the phenoxide is not generated efficiently, the reaction will stall.
Here are the primary causes and solutions:
-
Inactive Base: The base is critical for deprotonating the phenolic hydroxyl group. Bases like potassium carbonate (K₂CO₃) are hygroscopic and can lose activity if they have absorbed moisture.
-
Poor Solvent Quality: The presence of water or other protic impurities in your solvent can quench the phenoxide as it forms. Polar aprotic solvents like DMF or acetonitrile are generally preferred because they effectively solvate the cation of the base without interfering with the nucleophile.[1][2]
-
Suboptimal Temperature: While many S(_N)2 reactions proceed at room temperature, this specific alkylation often requires heating to achieve a reasonable rate.[1][5]
Q2: Would a phase transfer catalyst (PTC) help improve my conversion rate?
A2: Absolutely. A phase transfer catalyst is highly recommended, especially in solid-liquid or liquid-liquid systems (e.g., K₂CO₃ in DMF or NaOH in a toluene/water system).[8][9] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), works by pairing with the phenoxide anion. This creates a lipophilic ion pair that is more soluble in the organic phase, thereby increasing its effective concentration and facilitating the reaction with the hexyl halide.[9][10] The use of a PTC can lead to milder reaction conditions, shorter reaction times, and often eliminates the need for strictly anhydrous solvents.[8][9]
Section 2: Formation of Side Products
Q3: My crude product shows multiple spots on the TLC plate. What are the common side reactions?
A3: Low yields are frequently caused by competing side reactions. In the Williamson ether synthesis with vanillin and 1-bromohexane, there are two primary side reactions to consider.
Caption: Main and side reaction pathways in the synthesis.
-
E2 Elimination of 1-Bromohexane: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the bromine on the 1-bromohexane, leading to the formation of hexene via an E2 elimination mechanism. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides at higher temperatures.[1][3]
-
Solution: Avoid excessively high temperatures. Use a less sterically hindered base if possible, although with a primary halide like 1-bromohexane, this is less of a concern.
-
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho position). While O-alkylation is generally favored, some C-alkylation can occur, leading to an undesired isomer.[1][5]
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO typically favor the desired O-alkylation.[5]
-
Section 3: Low Isolated Yield After Workup & Purification
Q4: I had good conversion according to TLC, but my final isolated yield after recrystallization is very low. What happened?
A4: This points to issues during the workup and purification stages. It's crucial to handle these steps carefully to avoid losing your product.[11]
-
Inefficient Extraction: The product, this compound, is organic-soluble. If your aqueous phase is not thoroughly extracted, a significant amount of product can be lost.
-
Recrystallization Losses: Recrystallization is an excellent purification technique, but it can lead to significant product loss if not optimized.[11][12]
-
Using too much solvent: Your product will remain in the mother liquor. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[11]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or "oiling out." Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
-
Washing with the wrong solvent: Washing the collected crystals with a room-temperature solvent can redissolve some of your product.
-
Solution: Always wash your filtered crystals with a small amount of ice-cold recrystallization solvent.[11] A mixture of ethanol and water is often a good solvent system to try for this compound.[7][13]
-
Q5: I'm using column chromatography for purification, but the separation is poor.
A5: Column chromatography provides excellent purity when optimized correctly.[12] Poor separation is usually due to an incorrect mobile phase polarity.
-
Solution: First, optimize your solvent system using TLC. A good mobile phase should give your product an Rf value of approximately 0.2-0.4.[11] For this compound, a mixture of hexane or petroleum ether with a small amount of ethyl acetate is a good starting point.[12] You can start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your product cleanly away from less polar impurities (like unreacted 1-bromohexane) and more polar impurities (like unreacted vanillin).[4][11]
Optimized Protocol: Williamson Ether Synthesis using Phase Transfer Catalysis
This protocol is provided as a robust starting point for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Reactants | Vanillin (1.0 eq), 1-Bromohexane (1.1-1.2 eq) | A slight excess of the alkylating agent drives the reaction to completion.[5] |
| Base | Potassium Carbonate (K₂CO₃, 2.0 eq) | A safe, effective, and easily handled base for phenolic alkylation.[6][7] |
| Catalyst | Tetrabutylammonium Bromide (TBAB, 0.1 eq) | Facilitates the transfer of the phenoxide to the organic phase, increasing reaction rate.[5] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvent that favors O-alkylation and S(_N)2 reactions.[1][14] |
| Temperature | 70-90 °C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions.[5] |
| Time | 4-8 hours | Reaction should be monitored by TLC to determine completion.[1][7] |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask.
-
Reagent Addition: Add 1-bromohexane (1.1 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 70-90 °C and stir vigorously. Monitor the reaction's progress by TLC by observing the disappearance of the vanillin spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by either recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][11][12]
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Can anyone help me with a Williamson ether synthesis?. [Link]
-
Slideshare. Phase transfer catalysis. [Link]
-
Chemistry Stack Exchange. Williamson ether synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
YouTube. Williamson ether synthesis (done wrong). [Link]
-
IIUM Repository. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... [Link]
-
Rasayan Journal. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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- 14. researchgate.net [researchgate.net]
How to remove unreacted starting material from 4-(Hexyloxy)-3-methoxybenzaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from 4-(Hexyloxy)-3-methoxybenzaldehyde. Drawing from established chemical principles and field-proven insights, this document will explore common purification challenges and offer robust, validated protocols to ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials in my crude this compound sample?
A1: Following a typical Williamson ether synthesis, the primary unreacted starting materials you are likely to encounter are vanillin (4-hydroxy-3-methoxybenzaldehyde) and 1-bromohexane.[1][2] The presence and quantity of these depend on the stoichiometry and reaction conditions used.
Q2: Why is it important to remove these specific starting materials?
A2: The presence of unreacted starting materials can interfere with subsequent reaction steps, compromise the biological activity of the final compound, and lead to inaccurate analytical data. Vanillin, with its reactive hydroxyl group, and 1-bromohexane, an alkylating agent, can participate in undesired side reactions.
Q3: What are the key physical property differences I can exploit for purification?
A3: The significant differences in polarity and acidity between the product and the starting materials are the primary handles for purification.
-
Vanillin: Possesses a phenolic hydroxyl group, making it acidic and significantly more polar than the product.[3][4][5]
-
1-Bromohexane: A non-polar liquid that is immiscible with water.[6][7][8]
-
This compound (Product): The ether linkage makes it significantly less polar and non-acidic compared to vanillin.
A comparison of relevant physical properties is summarized below:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Vanillin | 152.15 | 81 - 83 | 285 | Soluble in ethanol, ether, chloroform, and aqueous alkali solutions; slightly soluble in water.[3][4][5][9][10][11] |
| 1-Bromohexane | 165.07 | -85 | 154 - 158 | Soluble in organic solvents like ethanol and ether; insoluble in water.[6][7][8][12][13] |
| This compound | 236.30 | N/A (Typically an oil or low-melting solid) | > 285 | Expected to be soluble in common organic solvents. |
Q4: Which purification techniques are most effective for this separation?
A4: The most effective and commonly employed techniques are:
-
Liquid-Liquid Extraction with a Basic Solution: To remove unreacted vanillin.[14][15][16]
-
Column Chromatography: To separate the product from both unreacted vanillin and 1-bromohexane based on polarity differences.[17][18][19]
-
Recrystallization: If the crude product is a solid, this can be an effective method for removing impurities.[20][21][22]
Troubleshooting Guides
Guide 1: Removal of Unreacted Vanillin via Liquid-Liquid Extraction
This technique leverages the acidic nature of vanillin's phenolic hydroxyl group. By washing an organic solution of the crude product with a basic aqueous solution, vanillin is deprotonated to its water-soluble phenoxide salt, which is then extracted into the aqueous phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase containing the sodium vanillate.
-
Drain and Repeat: Drain the aqueous layer. Repeat the wash with fresh 1 M NaOH solution two more times to ensure complete removal of vanillin.
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual NaOH and to help break any emulsions.[16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of vanillin.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Add a small amount of brine and swirl gently. Allow the funnel to stand for an extended period. If persistent, filter the entire mixture through a pad of Celite. |
| Incomplete Vanillin Removal | Insufficient base or too few extractions. | Increase the concentration of the NaOH solution or perform additional extractions. Monitor the organic layer by TLC to confirm the absence of vanillin. |
Logical Workflow for Vanillin Removal:
Sources
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- 3. Vanillin - Wikipedia [en.wikipedia.org]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. atamankimya.com [atamankimya.com]
- 7. 1-Bromohexane - Wikipedia [en.wikipedia.org]
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- 9. solubilityofthings.com [solubilityofthings.com]
- 10. manavchem.com [manavchem.com]
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- 12. 1-Bromohexane | 111-25-1 | TCI AMERICA [tcichemicals.com]
- 13. 1-bromohexane [stenutz.eu]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 4-(Hexyloxy)-3-methoxybenzaldehyde under acidic conditions
Introduction
Welcome to the technical support guide for 4-(hexyloxy)-3-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile aromatic aldehyde in their synthetic workflows. While this compound is a valuable building block, its stability under certain experimental conditions—particularly in acidic media—can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and resolve potential stability issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution based on sound chemical principles.
Q1: My reaction yield is unexpectedly low after performing a synthesis or workup in an acidic medium. What is the likely cause?
A: A significant drop in yield when this compound is exposed to acidic conditions is most commonly due to the acid-catalyzed cleavage of the hexyloxy ether bond. Ethers, while generally stable, are susceptible to cleavage by strong acids, particularly at elevated temperatures.[1][2]
Causality: The primary degradation pathway involves the protonation of the ether oxygen atom by a strong acid (e.g., HBr, HI, H₂SO₄). This protonation converts the alkoxy group into a good leaving group (a neutral alcohol). A nucleophile present in the medium (such as a halide ion or water) can then attack the alkyl carbon, cleaving the C-O bond.[3][4] For an aryl alkyl ether like this compound, this cleavage will invariably yield a phenol and an alkyl derivative, as nucleophilic substitution on the aromatic ring carbon is highly unfavorable.[4]
The two main degradation products you would expect are:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
A hexyl derivative: 1-halohexane if a hydrohalic acid is used, or 1-hexanol if aqueous acid is used.
A secondary, though less common, issue under non-oxidizing acidic conditions could be side reactions involving the aldehyde group, such as acetal formation if an alcohol is present as a solvent or reagent.
Q2: I am observing an unexpected, more polar spot on my TLC analysis after an acidic step. How can I confirm its identity?
A: The most probable identity of this new, more polar spot is vanillin , the product of ether cleavage. Due to the presence of the free hydroxyl group, vanillin is significantly more polar than the parent hexyloxy compound and will have a lower Rf value on a normal-phase silica TLC plate.
Troubleshooting Steps:
-
Co-spotting on TLC: The most straightforward method for preliminary identification is to run a TLC plate where you spot your reaction mixture, the this compound starting material, and an authentic commercial sample of vanillin in separate lanes. Then, create a fourth lane where you co-spot your reaction mixture and the vanillin standard. If the new spot in your mixture has the same Rf as the vanillin standard and merges into a single spot in the co-spot lane, it is very likely vanillin.
-
LC-MS Analysis: For definitive identification, analyze your crude product using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention time and mass-to-charge ratio (m/z) with that of a vanillin standard.
-
This compound: Expected [M+H]+ ≈ 237.15
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Expected [M+H]+ ≈ 153.05
-
Q3: How can I prevent or minimize the degradation of this compound during an acid-catalyzed reaction?
A: Minimizing degradation requires careful control of reaction conditions. Since ether cleavage is dependent on acid strength, nucleophilicity, and temperature, modifying these parameters is key.[2][5]
| Parameter | Recommended Action | Rationale |
| Acid Strength | Use the mildest acid catalyst that is effective for your desired transformation. Consider weaker acids like acetic acid or p-toluenesulfonic acid (PTSA) over strong mineral acids like H₂SO₄ or HBr. | Ether cleavage rates are highly dependent on the acidity of the medium.[5] Milder conditions reduce the extent of ether protonation. |
| Temperature | Conduct the reaction at the lowest possible temperature. If the reaction is sluggish, consider a slight increase in temperature but monitor for degradation by TLC/LC-MS. | Ether cleavage reactions often require heat to proceed at a significant rate.[2] Running the reaction at room temperature or 0 °C can dramatically improve stability. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed or the reaction has reached a plateau. | Prolonged exposure to acidic conditions, even if mild, will increase the amount of degradation over time. |
| Choice of Acid | If possible, use a strong acid with a non-nucleophilic conjugate base, such as trifluoroacetic acid, especially if water must be excluded. | This can prevent cleavage pathways that rely on a nucleophilic counter-ion (like Br⁻ or I⁻) attacking the alkyl chain.[3] |
| Protecting Groups | In multi-step syntheses, consider if the phenolic oxygen needs protection at all for a given step. The hexyloxy group is itself a protecting group, but its stability is limited.[6] | If harsh acidic conditions are unavoidable, it may be necessary to use a more robust protecting group or to introduce the hexyloxy group later in the synthetic sequence. |
Q4: I need to use acidic conditions in my next step. How can I perform a quick stability test on my batch of this compound?
A: Performing a forced degradation study under your specific reaction conditions is a prudent step to predict stability and avoid wasting valuable materials.[7]
Experimental Protocol: Acid Stability Test
This protocol outlines a simple experiment to assess the stability of your compound in the presence of a specific acid.
Materials:
-
This compound (approx. 25 mg)
-
Your intended reaction solvent (e.g., Dichloromethane, THF, Methanol)
-
The acid catalyst you plan to use (e.g., 1M HCl in Dioxane, Trifluoroacetic Acid)
-
TLC plates (silica gel 60 F254)
-
HPLC system (if available)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel and standard glassware
Procedure:
-
Sample Preparation: Dissolve ~25 mg of this compound in 5 mL of your chosen reaction solvent in a small round-bottom flask equipped with a stir bar.
-
Initial Analysis (t=0): Withdraw a small aliquot (approx. 0.1 mL) from the solution. Quench it immediately with 1 mL of saturated sodium bicarbonate solution and extract with 1 mL of ethyl acetate. Spot the organic layer on a TLC plate. This is your t=0 reference point.
-
Stress Condition: Add the intended amount of your acid catalyst to the flask. Stir the reaction at your planned reaction temperature (e.g., room temperature or 60 °C).
-
Time-Point Monitoring: At set time intervals (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs), withdraw another small aliquot. Immediately quench and extract as described in step 2.
-
TLC Analysis: Spot the samples from each time point on the same TLC plate. Use a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexane). Visualize the spots under a UV lamp (254 nm). Look for the disappearance of the starting material spot and the appearance of a new, lower Rf spot (presumed vanillin).
-
Quantitative Analysis (Optional): If an HPLC method is available, inject the quenched and extracted samples to quantify the percentage of remaining this compound and the formation of any degradation products over time.
Caption: Workflow for an acid stability test.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism of degradation for this compound under acidic conditions?
A: The primary degradation mechanism is the acid-catalyzed cleavage of the aryl-alkyl ether bond . This reaction proceeds via two main steps:
-
Protonation: The ether oxygen is reversibly protonated by the acid, forming an oxonium ion. This step is critical as it transforms the alkoxy group (-OR) into a much better leaving group (a neutral alcohol, R-OH).[2]
-
Cleavage (Nucleophilic Substitution): The C-O bond is broken. For a primary alkyl ether like the hexyloxy group, this typically occurs via an SN2 mechanism, where a nucleophile (Nu⁻) attacks the α-carbon of the hexyl group, displacing vanillyl alcohol, which then tautomerizes to vanillin. However, since the initial product would be vanillyl alcohol which is unstable, the final product is vanillin. If the nucleophile is water, the final products are vanillin and 1-hexanol. If a hydrohalic acid like HBr is used, the nucleophile is Br⁻, and the products are vanillin and 1-bromohexane.[3][8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Storage and Handling of 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the technical support center for 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS 61096-84-2).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this aromatic aldehyde. Our goal is to provide you with the expertise and practical solutions to prevent its oxidation and ensure the integrity of your experiments.
Introduction: The Challenge of Aldehyde Stability
Aromatic aldehydes, such as this compound, are versatile reagents in medicinal chemistry and fragrance development.[2][3][4] However, their aldehyde functional group (–CHO) is susceptible to oxidation, which can convert it into a carboxylic acid.[5] This degradation can significantly impact the compound's purity, reactivity, and overall performance in downstream applications. The presence of an electron-donating methoxy group and a lipophilic hexyloxy chain in this compound can influence its stability profile.[3][4]
This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and prevent the oxidation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common sign of degradation is oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(hexyloxy)-3-methoxybenzoic acid. This can manifest in several ways:
-
Change in Physical Appearance: The pure compound is typically a crystalline solid or a colorless to pale yellow liquid.[6] Oxidation may lead to discoloration or the formation of solid precipitates.
-
Odor Change: Aromatic aldehydes often have distinct scents.[2] A change in odor, such as the development of a rancid or unpleasant smell, can indicate degradation.[7]
-
Decreased Purity: Analytical techniques like HPLC, GC, or NMR will show the appearance of new peaks corresponding to the carboxylic acid impurity and a decrease in the peak area of the aldehyde.
-
Reduced Reactivity: If you observe a decrease in the yield or efficiency of reactions where the aldehyde is a starting material, it could be due to its degradation.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To maintain the stability of this compound, it is crucial to control its storage environment.[6] Here are the recommended conditions:
-
Temperature: Store at a refrigerated temperature, typically between 2-8°C (36-46°F).[8] Avoid freezing, as some aldehydes can undergo polymerization at very low temperatures.[7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[8] This displaces oxygen, which is the primary driver of oxidation.
-
Light: Protect the compound from light by storing it in an amber or opaque container.[2] Light can catalyze oxidative processes.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[6][8] There is some evidence that aluminum containers may be preferable to glass for storing certain aldehydes.[7]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the addition of antioxidants can be an effective strategy to prolong the shelf life of aldehydes.[2][9]
-
Common Antioxidants: Butylated hydroxytoluene (BHT) is a widely used antioxidant for organic compounds.[7] Other options include hydroquinone or tocopherol.
-
Concentration: A small amount of antioxidant, typically in the range of 100-500 ppm, is usually sufficient.
-
Considerations: Ensure that the chosen antioxidant does not interfere with your intended downstream applications. It's advisable to run a small-scale compatibility test if you are unsure.
Q4: Is it better to store this compound as a neat compound or in a solution?
A4: For long-term storage, diluting the aldehyde in a suitable solvent can enhance its stability.[7]
-
Solvent Choice: A primary alcohol, such as ethanol, is a good choice because it can form a hemiacetal with the aldehyde.[7] Hemiacetals are more stable towards oxidation and can readily revert to the aldehyde under appropriate reaction conditions.[7]
-
Concentration: A 10% solution is often practical for storage, balancing stability with manageable volume.[7] For blending purposes in certain applications, a 1% dilution may be preferred.[7]
-
Inert Solvent: If the use of an alcohol is not feasible for your application, an anhydrous, aprotic solvent like toluene or hexane under an inert atmosphere can also be used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Compound has developed a yellow or brown color. | Oxidation due to exposure to air and/or light. | 1. Verify purity using an appropriate analytical method (e.g., HPLC, NMR).2. If purity is compromised, consider purification by column chromatography or recrystallization.3. Transfer the purified compound to an amber vial, purge with an inert gas (argon or nitrogen), and store at 2-8°C. |
| Reduced yield in a reaction using the aldehyde. | Degradation of the starting material. | 1. Confirm the purity of the aldehyde before use.2. If degradation is confirmed, purify the aldehyde.3. For future storage, consider adding an antioxidant like BHT (100-500 ppm) or storing as a 10% solution in ethanol under an inert atmosphere.[7] |
| Formation of a precipitate in the neat aldehyde. | Polymerization (trimer formation) or oxidation to the less soluble carboxylic acid. | 1. Analyze the precipitate and the remaining liquid separately to identify the components.2. Aldehyde trimers can sometimes be reversed by heating, but this may not be practical.3. To prevent this, store the aldehyde as a solution in a primary alcohol.[7] Avoid very low temperatures for neat storage, as this can sometimes accelerate trimerization.[7] |
| Inconsistent analytical results between batches. | Inconsistent storage and handling practices. | 1. Establish and adhere to a strict Standard Operating Procedure (SOP) for the storage and handling of the aldehyde.2. Ensure all users are trained on the SOP.3. Routinely check the purity of the stored aldehyde, especially before critical experiments. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its carboxylic acid oxidation product.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable acid for mobile phase)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the aldehyde and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for your specific column and system.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or an appropriate wavelength determined by a UV scan)
-
Column Temperature: 30°C
-
-
Analysis: Inject the sample and analyze the chromatogram. The aldehyde will have a characteristic retention time. The corresponding carboxylic acid, being more polar, will typically have a shorter retention time. Quantify the purity by peak area percentage.
Protocol 2: Qualitative Test for Aldehyde Presence (Tollens' Test)
This classic "silver mirror" test can be used to quickly confirm the presence of the aldehyde functional group.[10] A negative or weak result may indicate significant degradation.
Materials:
-
Silver nitrate solution (5%)
-
Sodium hydroxide solution (10%)
-
Ammonia solution (dilute)
-
Sample of this compound dissolved in a suitable solvent (e.g., ethanol)
-
Clean test tubes
Procedure:
-
Prepare Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution. A precipitate of silver oxide will form. Add dilute ammonia solution dropwise, with shaking, until the precipitate just redissolves. This is Tollens' reagent and should be prepared fresh.
-
Perform the Test: Add a few drops of the aldehyde solution to the freshly prepared Tollens' reagent.
-
Observation: Gently warm the test tube in a water bath for a few minutes.[5] The formation of a silver mirror on the inside of the test tube, or a black precipitate of silver, indicates a positive test for the aldehyde.[5][11]
Visualizing the Oxidation and Prevention Strategy
Caption: Oxidation pathway and preventative measures.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019-06-04).
- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025-07-01).
- Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical.
- 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2025-01-19).
- Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review - NIH. (2024-08-10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- oxidation of aldehydes and ketones - Chemguide.
- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry).
- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation. (2025-10-23).
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support. (2013-02-07).
- Analysis of selected carbonyl oxidation products in wine by liquid chromatography with diode array detection | Request PDF - ResearchGate. (2025-08-06).
- Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - NIH. (2009-11-20).
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - MDPI.
- Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate - NIH.
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - ResearchGate. (2025-10-13).
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry - Benchchem.
- 4-Hexyloxy-3-methoxy-benzaldehyde | CAS 61096-84-2 | SCBT - Santa Cruz Biotechnology.
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for.
- 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL Victoria Vorobyova1, Olena - Journal of Chemical Technology and Metallurgy. (2017-07-23).
- Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... - ResearchGate.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025-08-06).
- 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem.
- Steric Control and Mechanism of Benzaldehyde Oxidation by Polypyridyl Oxoiron(IV) Complexes: Aromatic versus Benzylic Hydroxylation of Aromatic Aldehydes | Request PDF - ResearchGate.
- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - NIH. (2018-02-14).
Sources
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- 2. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the Technical Support Center for the synthesis of 4-(hexyloxy)-3-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.
Understanding the Synthesis: The Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[1][2][3] In this specific case, the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an n-hexyl halide (e.g., 1-bromohexane) to form the desired ether product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via Williamson ether synthesis?
A1: The reaction involves the deprotonation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form a phenoxide, which then reacts with a hexyl halide.
-
Step 1 (Deprotonation): 4-hydroxy-3-methoxybenzaldehyde + Base → Sodium or Potassium 4-formyl-2-methoxyphenoxide
-
Step 2 (Nucleophilic Attack): Phenoxide + 1-Hexyl Halide → this compound + Salt
Q2: What are the most suitable bases for this reaction?
A2: For aryl ethers like this, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[2] For laboratory scale, K₂CO₃ is a mild and safe option.[4] For larger scale operations, NaOH or KOH are often more cost-effective, especially when used in conjunction with a phase transfer catalyst.[4]
Q3: Which hexyl halide should I use as the alkylating agent?
A3: 1-Bromohexane is a commonly used and effective alkylating agent for this synthesis.[4] Alkyl iodides are more reactive but also more expensive. The Williamson ether synthesis works best with primary alkyl halides to minimize competing elimination reactions.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[4][7] A suitable mobile phase is a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (4-hydroxy-3-methoxybenzaldehyde), you can observe the disappearance of the starting material and the appearance of the less polar product spot. Gas Chromatography (GC) can also be utilized for more quantitative analysis.[4]
Q5: What are the common impurities found in the crude product?
A5: Common impurities include unreacted 4-hydroxy-3-methoxybenzaldehyde, unreacted 1-hexyl halide, and potentially by-products from side reactions.[8]
Q6: What are the recommended purification methods for the final product?
A6: The two primary methods for purifying crude this compound are recrystallization and column chromatography.[8][9] Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective for larger quantities.[8][9] Column chromatography using silica gel and an eluent system like hexane/ethyl acetate can achieve very high purity, especially for smaller scales.[9]
Troubleshooting Guides
Scaling up chemical reactions from the lab bench to a larger production scale often presents unforeseen challenges.[10][11] Factors like heat transfer, mixing efficiency, and reaction kinetics can differ significantly at larger volumes.[10] This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.
Guide 1: Low or No Product Yield
A low yield is one of the most common problems when scaling up. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
-
Inactive Base: The base is crucial for deprotonating the hydroxyl group. If it's old, has absorbed moisture, or is of low purity, it will be ineffective.[7] Ensure you are using a fresh, high-purity, and anhydrous base. For solid bases like K₂CO₃, using a finely powdered form increases the surface area and reactivity.[7]
-
Poor Reagent Quality: Impurities in the starting materials or the presence of water in the solvent can interfere with the reaction by quenching the reactive phenoxide intermediate.[7]
-
Suboptimal Reaction Temperature: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[7] If the temperature is too low, the reaction will be sluggish. A typical temperature range for this reaction is 60-100°C, depending on the solvent.[7]
-
Insufficient Reaction Time: Ether formation can be slow, sometimes requiring several hours to reach completion.[7]
-
Ineffective Mixing: As the reaction scale increases, magnetic stirring may become insufficient.[12] Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. The use of mechanical stirrers is often necessary for larger volumes.[12]
Guide 2: Formation of By-products
The appearance of significant by-products can complicate purification and reduce the overall yield.
-
Problem: Presence of a by-product from an elimination reaction.
-
Cause: The alkoxide can act as a base and promote the E2 elimination of the alkyl halide, especially with secondary or tertiary alkyl halides.[5] While 1-bromohexane is a primary halide, high reaction temperatures can favor elimination.
-
Solution: Maintain the reaction temperature at the lower end of the effective range. Ensure you are using a primary hexyl halide.
-
-
Problem: C-Alkylation instead of O-Alkylation.
-
Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solution: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Guide 3: Purification Challenges
-
Problem: Oiling out during recrystallization.
-
Cause: The solute separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[8]
-
Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly to encourage crystal formation.[8]
-
-
Problem: Poor separation during column chromatography.
-
Cause: The polarity of the eluent may be too high or too low, or the column may have been packed improperly.[9]
-
Solution: Optimize the mobile phase using TLC to find a solvent ratio that provides good separation. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[8]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Example)
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (1.0 eq.)
-
1-Bromohexane (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde, anhydrous potassium carbonate, and DMF.[7]
-
Add 1-bromohexane to the mixture.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC until the 4-hydroxy-3-methoxybenzaldehyde spot has disappeared (typically 3-6 hours).[7]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Scale-Up Synthesis with Phase Transfer Catalysis
For larger scales, a phase transfer catalyst (PTC) can improve efficiency and allow for the use of less expensive bases and solvents.[13]
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (1.0 eq.)
-
1-Bromohexane (1.1 eq.)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0-3.0 eq.) as an aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq.)
-
Toluene
Procedure:
-
In a suitably sized reactor, combine 4-hydroxy-3-methoxybenzaldehyde, an aqueous solution of NaOH or KOH, and the phase transfer catalyst (TBAB) in toluene.[4]
-
Add 1-bromohexane to the biphasic mixture.[4]
-
Heat the mixture to 70-90 °C with vigorous mechanical stirring to ensure good mixing between the aqueous and organic phases.[4]
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over a drying agent and remove the solvent under reduced pressure.
-
Purify the product as described in the purification section.
Data Presentation
| Parameter | Lab-Scale Synthesis | Scale-Up with PTC |
| Base | K₂CO₃ | NaOH / KOH |
| Solvent | DMF | Toluene / Water |
| Catalyst | None | TBAB |
| Typical Temperature | 80-100 °C | 70-90 °C |
| Typical Yield | 50-95%[1][3] | Can achieve near-quantitative conversion[1] |
Visualizing the Workflow
Caption: General workflow for the synthesis and purification.
References
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Scribd. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- BenchChem. (2025). Purification of 4-(Hexyloxy)
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.
- Chemistry World. (2019, February 28). We're going to need a bigger flask.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
- CatSci Ltd. (n.d.).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- National Institutes of Health. (n.d.).
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Semantic Scholar. (1975, December 23).
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- Francis Academic Press. (2020).
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chrom
- SciSpace. (n.d.). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli.
- DSpace@MIT. (2014, July 28). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- CRDEEP Journals. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scale-Up: What Goes Wrong? [rsc.org]
- 11. We’re going to need a bigger flask | Opinion | Chemistry World [chemistryworld.com]
- 12. catsci.com [catsci.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(Hexyloxy)-3-methoxybenzaldehyde Derivatives
Welcome to the technical support center for the analysis of 4-(hexyloxy)-3-methoxybenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges encountered during spectral interpretation in a practical, question-and-answer format, blending foundational principles with advanced troubleshooting techniques.
Part 1: Frequently Asked Questions (FAQs)
This section covers preliminary issues and foundational knowledge required for accurate NMR analysis.
Question 1: What are the expected ¹H NMR chemical shifts for this compound in CDCl₃?
Answer: Understanding the typical chemical shift regions is the first step in spectral assignment. For this compound, the proton signals appear in distinct regions of the spectrum. Minor variations may occur due to concentration and slight differences in sample purity.
Table 1: Typical ¹H NMR Chemical Shift Ranges
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aldehyde (-CHO) | 9.80 - 9.85 | Singlet (s) | 1H | Highly deshielded, characteristic of aldehydes.[1][2][3] |
| Aromatic (H-2, H-6) | 7.40 - 7.45 | Multiplet (m) | 2H | These protons are adjacent to the electron-withdrawing aldehyde and electron-donating alkoxy groups. |
| Aromatic (H-5) | 6.95 - 7.00 | Doublet (d) | 1H | Coupled to H-6. |
| Methoxy (-OCH₃) | 3.90 - 3.95 | Singlet (s) | 3H | Sharp singlet, typical for methoxy groups on an aromatic ring.[4][5][6] |
| Hexyloxy (-OCH₂-) | 4.05 - 4.15 | Triplet (t) | 2H | The methylene group directly attached to the aromatic ring's oxygen. |
| Hexyloxy (-CH₂-)n | 1.20 - 1.90 | Multiplets (m) | 8H | Overlapping signals from the four methylene groups of the hexyl chain. |
| Hexyloxy (-CH₃) | 0.85 - 0.95 | Triplet (t) | 3H | The terminal methyl group of the hexyl chain. |
Question 2: My aromatic signals are overlapping and difficult to assign. What can I do?
Answer: Signal overlap in the aromatic region is a common issue, especially at lower magnetic field strengths.[7] There are several strategies to resolve this:
-
Change the Solvent: Switching from a standard solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can induce Aromatic Solvent Induced Shifts (ASIS).[8][9] This phenomenon arises from specific solute-solvent interactions that can alter the chemical environment of nearby protons, often improving signal dispersion.[8][10]
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the separation between coupled protons, often resolving the overlap.
-
2D NMR Experiments: A 2D COSY (Correlation Spectroscopy) experiment is invaluable for resolving overlapping signals. It shows correlations between protons that are coupled to each other, allowing you to trace the connectivity within the aromatic spin system and definitively assign each proton.
Question 3: I see a broad peak in my spectrum. What could it be?
Answer: A broad peak in the ¹H NMR spectrum can arise from several sources:
-
Water: Residual water in the NMR solvent or sample is a very common cause. It typically appears as a broad singlet between 1.5-2.5 ppm in CDCl₃ but can shift depending on temperature and solvent. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and the peak will diminish or disappear.[7]
-
Exchangeable Protons: If your derivative has a hydroxyl (-OH) or amine (-NH) group, these protons can undergo chemical exchange, leading to peak broadening. The D₂O shake test is also diagnostic for these protons.[7]
-
Poor Shimming: An improperly shimmed spectrometer will result in broad, distorted peaks for all signals. If all your peaks are broad, this is the likely cause.
-
Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating at the concentration used, this can lead to significant peak broadening.[7] Try diluting the sample or using a different solvent.
Part 2: Troubleshooting Guides for Complex Spectra
This section provides in-depth solutions to more challenging spectral interpretation problems.
Problem 1: My integration values for the hexyloxy chain are not integers and the signals are poorly resolved.
Causality & Troubleshooting Workflow:
This is a frequent problem when dealing with long alkyl chains. The methylene protons have very similar chemical environments, leading to severe signal overlap.
Diagram 1: Troubleshooting Workflow for Alkyl Chain Signal Overlap
Caption: A logical workflow for resolving complex signals from an alkyl chain.
Step-by-Step Protocol: Using 2D NMR to Resolve the Hexyloxy Chain
-
Acquire a ¹H-¹H COSY Spectrum: This experiment will reveal which protons are spin-spin coupled. You should see a cross-peak connecting the terminal -CH₃ (δ ~0.9 ppm) to the adjacent -CH₂- group. From there, you can "walk" along the chain, tracing the correlations from one methylene group to the next, all the way to the -OCH₂- group (δ ~4.1 ppm) which will show a correlation to the next methylene in the chain.
-
Acquire a ¹H-¹³C HSQC (or HMQC) Spectrum: This experiment correlates protons directly to the carbons they are attached to.[11] Since the carbon atoms of the hexyl chain typically have better resolved signals in the ¹³C spectrum, you can use the HSQC to transfer the assignment from the more resolved carbon dimension to the crowded proton dimension.
-
Data Analysis: By combining the connectivity information from the COSY with the direct attachment information from the HSQC, you can confidently assign each of the methylene proton signals, even if they are severely overlapped in the 1D spectrum.
Problem 2: I have unexpected peaks in my spectrum. How do I identify the impurity?
Answer: The presence of unexpected peaks indicates impurities, which could be starting materials, reagents, or byproducts from the synthesis. The synthesis of this compound is typically achieved via a Williamson ether synthesis from vanillin and 1-bromohexane.[12][13]
Common Impurities and Their Spectral Signatures:
-
Unreacted Vanillin: Look for a sharp singlet around 6.0 ppm corresponding to the phenolic -OH proton (this will exchange with D₂O) and the absence of hexyloxy signals.
-
Unreacted 1-Bromohexane: Look for a characteristic triplet around 3.4 ppm for the -CH₂Br group.
-
Elimination Byproduct (1-Hexene): If the reaction conditions were too harsh (e.g., high temperature), an E2 elimination reaction can compete with the desired Sₙ2 substitution, producing 1-hexene.[14][15] Look for signals in the olefinic region of the ¹H NMR spectrum (δ 4.9-5.9 ppm).
-
Residual Solvent: Solvents used during the reaction or purification (e.g., acetone, ethyl acetate, DMF) are common contaminants.[7]
Table 2: ¹H NMR Signals of Common Impurities
| Impurity | Key Diagnostic Signal (CDCl₃) | Multiplicity | Notes |
|---|---|---|---|
| Vanillin | ~6.0 ppm (-OH) | Broad Singlet | Disappears with D₂O shake. |
| 1-Bromohexane | ~3.4 ppm (-CH₂Br) | Triplet | Characteristic for α-protons to bromine. |
| 1-Hexene | 4.9-5.1 ppm & 5.7-5.9 ppm | Multiplets | Signals from vinylic protons. |
| Acetone | ~2.17 ppm | Singlet | Common cleaning solvent.[7] |
| Ethyl Acetate | ~2.04 ppm (-COCH₃), ~4.12 ppm (-OCH₂-), ~1.25 ppm (-CH₃) | s, q, t | Common extraction solvent.[7] |
| DMF | ~8.02, 2.95, 2.88 ppm | s, s, s | Common reaction solvent. |
Diagram 2: Competing Reactions in Synthesis
Caption: Sₙ2 vs. E2 pathways in the Williamson ether synthesis.
Problem 3: The chemical shifts of my aromatic protons seem different from literature values. Why?
Answer: Discrepancies in chemical shifts for aromatic protons can be attributed to several factors, primarily concentration and solvent effects.[10][16][17]
-
Concentration Effects: At high concentrations, molecules can engage in intermolecular interactions, such as aromatic stacking (π-stacking). These interactions create local magnetic fields that can shield or deshield nearby protons, causing their chemical shifts to change, usually shifting upfield. If your spectrum looks different from a previous batch, check if the sample concentrations are similar.[7]
-
Solvent Effects: The choice of NMR solvent can have a significant impact on chemical shifts, especially for polar molecules with aromatic rings.[8][17] Solvents can interact with the solute through hydrogen bonding or dipole-dipole interactions, altering the electron density around the protons and thus their resonance frequency.[16] As mentioned in FAQ 2, using an aromatic solvent like C₆D₆ can cause dramatic shifts compared to CDCl₃.[8][9] Always report the solvent used when documenting NMR data.
Experimental Protocol: Testing for Concentration Effects
-
Prepare a Concentrated Sample: Prepare a sample of your compound in your chosen deuterated solvent at a concentration you would typically use (e.g., 10-20 mg in 0.6 mL).
-
Acquire ¹H NMR Spectrum: Record the spectrum and carefully note the chemical shifts of the aromatic protons.
-
Dilute the Sample: Dilute the sample by a factor of 5 to 10 with the same deuterated solvent.
-
Re-acquire Spectrum: Record a second ¹H NMR spectrum.
-
Compare Spectra: If you observe a noticeable shift ( > 0.02 ppm) in the aromatic proton signals upon dilution, concentration effects are likely at play. For reporting purposes, it is best to use a relatively dilute sample to minimize these effects.
References
-
Kubinyi, M., & Fábián, L. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
-
Gate, R. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]
-
Brown, D. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
-
ResearchGate. (2006). 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
Cavaleiro, J. A. S. (1987). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 64(7), 633. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Thieme Connect. [Link]
-
ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). 4-methoxy Benzaldehyde at BMRB. BMRB. [Link]
-
University of Wisconsin-Platteville. (n.d.). NMR Problems. University of Wisconsin-Platteville. [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Wellesley College. (n.d.). Spectroscopy Tutorial: Examples. Wellesley College. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. ResearchGate. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) ¹H NMR spectrum of vanillin epoxide 1d (top) and EDVE (bottom) in. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686). HMDB. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
HazelChem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). ResearchGate. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
-
National Institutes of Health. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. [Link]
Sources
- 1. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 2. askthenerd.com [askthenerd.com]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 5. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 6. rsc.org [rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 9. thieme-connect.com [thieme-connect.com]
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- 11. eprints.usm.my [eprints.usm.my]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity with 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the technical support center for 4-(Hexyloxy)-3-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the selectivity of reactions involving this versatile aromatic aldehyde. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reactivity and selectivity, empowering you to optimize your synthetic strategies.
Understanding the Reactivity of this compound
This compound, a derivative of vanillin, is an aromatic aldehyde whose reactivity is significantly influenced by its substituents. The aldehyde group, being a primary site for nucleophilic attack, is activated by the electron-donating effects of the ether groups on the aromatic ring.[1]
-
Electronic Effects: The 4-hexyloxy and 3-methoxy groups are both electron-donating groups (+R effect), which increase the electron density on the aromatic ring and, through resonance, on the carbonyl carbon of the aldehyde. This can moderate its electrophilicity compared to unsubstituted benzaldehyde.[1]
-
Steric Effects: The bulky hexyloxy group can introduce some steric hindrance, which may influence the approach of nucleophiles to the carbonyl carbon.
These electronic and steric factors play a crucial role in the selectivity of various reactions, and understanding them is key to troubleshooting and optimizing your experimental outcomes.
Troubleshooting Guides & FAQs
This section is organized by reaction type to help you quickly find solutions to common challenges.
Aldol Condensation: Controlling Cross-Condensation
The aldol condensation is a powerful C-C bond-forming reaction. With this compound, the primary challenge is to ensure selective cross-condensation with a ketone partner, avoiding the ketone's self-condensation.
Frequently Asked Questions:
-
Q1: My aldol condensation is giving a low yield of the desired cross-condensation product and a significant amount of the ketone's self-condensation byproduct. How can I improve the selectivity?
A1: This is a common issue when the ketone partner has enolizable α-hydrogens. To favor the cross-condensation product, you can employ a few strategies:
-
Use an excess of the aldehyde: Since this compound cannot enolize, using it in excess will increase the probability of the ketone enolate reacting with it.
-
Slow addition of the ketone: Adding the ketone slowly to a mixture of the aldehyde and the base ensures that the concentration of the ketone enolate remains low, minimizing self-condensation.
-
Choice of base: A weaker base, such as potassium hydroxide, is often sufficient for deprotonating the ketone and can be less prone to promoting self-condensation compared to stronger bases like LDA.[2][3]
-
Reaction temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
-
Q2: Can I use this compound in a directed aldol reaction?
A2: Absolutely. A directed aldol reaction, where the enolate of the ketone is pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before the addition of the aldehyde, is an excellent strategy to ensure high selectivity for the cross-aldol product.
Troubleshooting Guide: Aldol Condensation
| Problem | Potential Cause | Suggested Solution |
| Low conversion of aldehyde | Insufficient base or reaction time. | Ensure stoichiometric or catalytic amount of fresh, active base is used. Monitor the reaction by TLC and allow it to proceed until the aldehyde is consumed. |
| Formation of multiple products | Self-condensation of ketone, or subsequent reactions of the aldol adduct. | Use an excess of the aldehyde, slow addition of the ketone, or consider a directed aldol approach. |
| Dehydration of the aldol adduct is not occurring | Reaction conditions are too mild. | If the α,β-unsaturated product is desired, increasing the reaction temperature or using a stronger base can promote dehydration. |
Experimental Protocol: Selective Cross-Aldol Condensation
This protocol is a general guideline for the base-catalyzed cross-aldol condensation of this compound with a ketone (e.g., acetone).
-
Preparation: In a round-bottom flask, dissolve this compound (1.2 equivalents) in ethanol.
-
Base Addition: To a separate flask, add the ketone (1.0 equivalent) and a solution of potassium hydroxide (1.5 equivalents) in water. Stir until the ketone is fully dissolved.
-
Reaction: Slowly add the ketone-base mixture to the aldehyde solution at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Decision tree for selecting an appropriate olefination strategy.
Chemoselective Reduction of the Aldehyde
In molecules containing multiple reducible functional groups, the selective reduction of the aldehyde is often desired. Due to the higher reactivity of aldehydes compared to ketones or esters, this can be achieved with careful selection of the reducing agent and reaction conditions. [4] Frequently Asked Questions:
-
Q1: I have a substrate with both an aldehyde and a ketone functionality. How can I selectively reduce the aldehyde?
A1: Sodium borohydride (NaBH₄) is a mild reducing agent that will typically reduce aldehydes much faster than ketones. [4] * Controlled Stoichiometry and Temperature: Using a slight excess of NaBH₄ (e.g., 1.1-1.2 equivalents) at low temperatures (0 °C to room temperature) in a protic solvent like methanol or ethanol will generally provide good selectivity for the aldehyde reduction.
-
Q2: What if my molecule also contains an ester or a nitro group?
A2: Sodium borohydride is generally not strong enough to reduce esters or nitro groups, making it an excellent choice for chemoselective aldehyde reduction in the presence of these functionalities. For even greater selectivity, specialized reducing agents like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride can be used, which are known for their high selectivity for aldehydes over ketones and other groups. [5] Troubleshooting Guide: Chemoselective Reduction
| Problem | Potential Cause | Suggested Solution |
| Over-reduction (reduction of other functional groups) | Reducing agent is too strong or reaction conditions are too harsh. | Use a milder reducing agent like NaBH₄. Control the stoichiometry and maintain a low reaction temperature. |
| Incomplete reaction | Insufficient reducing agent or inactive reagent. | Use a fresh bottle of the reducing agent and ensure you are using a sufficient molar excess. |
| Low yield after work-up | The alcohol product may be water-soluble. | Ensure thorough extraction from the aqueous layer with an appropriate organic solvent. |
Selective Oxidation to a Carboxylic Acid
The oxidation of this compound to the corresponding carboxylic acid is a common transformation. The challenge is to achieve this oxidation without cleaving the ether linkages or causing other side reactions on the electron-rich aromatic ring.
Frequently Asked Questions:
-
Q1: What is a reliable method for oxidizing this aldehyde to a carboxylic acid?
A1: Several methods can be employed for this transformation:
-
Pinnick Oxidation: This is a very mild and highly selective method for oxidizing aldehydes to carboxylic acids using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene. This method is tolerant of a wide range of functional groups.
-
Potassium Permanganate (KMnO₄): Under basic conditions, KMnO₄ can effectively oxidize aldehydes. However, the reaction conditions need to be carefully controlled to avoid side reactions.
-
Tollens' Reagent (Silver (I) oxide): While often used as a qualitative test, Tollens' reagent can be used for the preparative oxidation of aldehydes.
-
-
Q2: I am concerned about the stability of the hexyloxy and methoxy groups under oxidative conditions. Are these methods safe for my compound?
A2: The Pinnick oxidation is exceptionally mild and is unlikely to affect the ether groups. With stronger oxidants like KMnO₄, there is a higher risk of side reactions, especially with prolonged reaction times or elevated temperatures. It is always advisable to monitor the reaction closely by TLC.
Troubleshooting Guide: Selective Oxidation
| Problem | Potential Cause | Suggested Solution |
| Incomplete oxidation | Insufficient oxidant or reaction time. | Ensure an adequate molar ratio of the oxidizing agent. Monitor the reaction by TLC until the starting aldehyde is no longer observed. |
| Formation of byproducts | Over-oxidation or degradation of the aromatic ring. | Use a milder, more selective oxidizing agent like sodium chlorite (Pinnick oxidation). Avoid harsh conditions (high temperatures, strong acids/bases). |
| Difficult purification | The carboxylic acid product may be difficult to separate from inorganic salts. | After an acidic workup, ensure the carboxylic acid is fully protonated to facilitate extraction into an organic solvent. Recrystallization is often an effective purification method. |
References
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Science Primary Literature. (2021). The Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Williamson Ether Synthesis Lab Report. (n.d.). Retrieved from [Link]
- Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. III. The Cannizzaro Reaction of Vanillin. Journal of the American Chemical Society, 68(10), 2180-2182.
- Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. IV. The Caustic Fusion of Vanillin. Journal of the American Chemical Society, 68(10), 2182-2184.
- Reddy, E. P., & Gopinath, I. (1995). Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
-
Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Al-Buriahi, M. S., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes.
- Wang, Y., et al. (2021). The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. The Journal of Physical Chemistry A, 125(26), 5764-5775.
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin. Retrieved from [Link]
- Deitmann, E., et al. (2019). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 4(9), 1616-1625.
-
YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]
- Organ, M. G., et al. (2016). Steric and Electronic Effects in the Dimerization of Wanzlick Carbenes: The Alkyl Effect.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion and selectivity of Grignard reagents in THF, synthesized by.... Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for... Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.
-
Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]
-
AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]
-
MDPI. (2019). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Retrieved from [Link]
-
YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving 4-(Hexyloxy)-3-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Hexyloxy)-3-methoxybenzaldehyde. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations involving this versatile aromatic aldehyde. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Core Concept: Understanding this compound Reactivity
This compound is an electron-rich aromatic aldehyde. The hexyloxy and methoxy groups are electron-donating, which influences the reactivity of the aldehyde group and the aromatic ring. This electronic nature is a critical factor in catalyst selection and reaction optimization.
Section 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for the Knoevenagel condensation with this compound?
A1: Catalyst selection is critical and depends on the reactivity of your active methylene compound. For this compound, the goal is to activate the methylene compound without promoting side reactions.
-
Weak Bases (Primary & Secondary Amines): Catalysts like piperidine, pyridine, or ammonium acetate are often the first choice.[1] They are effective at deprotonating common active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form the nucleophilic enolate without being basic enough to induce the Cannizzaro reaction, a common side reaction for aldehydes lacking α-hydrogens.[1]
-
Lewis Acids: Catalysts such as TiCl₃(SO₃CF₃) or zeolites can be effective, particularly when trying to avoid strongly basic conditions.[2] They work by coordinating to the aldehyde's carbonyl oxygen, increasing its electrophilicity.
-
Heterogeneous Catalysts: For simplified workup and catalyst recycling, consider solid catalysts. Basic alumina can facilitate the reaction under solvent-free grinding conditions.[3] Mixed-metal phosphates have also shown high efficiency by providing both acidic and basic sites.[4]
Q2: My Knoevenagel condensation yield is low. What are the common causes and solutions?
A2: Low yield with an electron-rich aldehyde like yours is a frequent issue. Here’s a troubleshooting workflow:
-
Suboptimal Catalyst Activity: The electron-donating groups on the aldehyde can slow the reaction.[1]
-
Solution: Ensure your catalyst is active. If using piperidine or pyridine, use a fresh bottle. For solid catalysts, ensure they haven't been deactivated by moisture or other contaminants.[1]
-
-
Reversible Reaction/Unfavorable Equilibrium: The condensation reaction is often reversible, and the formation of water can inhibit forward progress.
-
Solution: If your reaction is run in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms. This will drive the equilibrium towards the product.[1]
-
-
Steric Hindrance: While less of an issue with an aldehyde, significant steric bulk on your active methylene compound can impede the reaction.
-
Solution: You may need to increase the reaction temperature or switch to a less sterically demanding catalyst.
-
Q3: I'm observing a significant amount of a Michael adduct as a side product. How can I prevent this?
A3: The formation of a Michael adduct, where a second molecule of your active methylene compound adds to the α,β-unsaturated product, is a classic problem, especially with highly reactive nucleophiles like malononitrile.[1]
| Strategy | Action | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of this compound. | This minimizes the concentration of the active methylene compound available to act as a Michael donor after the initial condensation.[1] |
| Slow Addition | Add the active methylene compound slowly to the reaction mixture over an extended period. | This keeps the instantaneous concentration of the nucleophile low, kinetically disfavoring the bimolecular Michael addition.[1] |
| Lower Temperature | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). | This can decrease the rate of the Michael addition more significantly than the desired Knoevenagel condensation.[1] |
| Catalyst Choice | Use a weaker base (e.g., ammonium acetate) instead of a stronger one like piperidine. | Stronger bases generate a higher equilibrium concentration of the enolate, which promotes the undesired Michael addition.[1] |
Visualizing the Problem: Knoevenagel vs. Michael Addition ```dot
Caption: Catalyst selection workflow for reductive amination.
Q2: The primary side product of my reaction is 4-(Hexyloxy)-3-methoxybenzyl alcohol. Why is this happening and how do I fix it?
A2: Formation of the corresponding alcohol is a common side reaction indicating that the aldehyde is being reduced faster than the imine.
-
Cause 1 (Slow Imine Formation): The equilibrium for imine formation may not be favorable. This is especially true if you are using a sterically hindered amine or if water is not effectively removed.
-
Solution: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive the imine formation equilibrium forward.
-
Cause 2 (Incorrect Reducing Agent): Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the aldehyde and the imine.
-
Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is specifically designed to be a milder hydride donor that preferentially reduces the protonated iminium ion over the neutral aldehyde. [5]
Section 3: Reduction to Alcohol
Converting this compound to the corresponding benzyl alcohol is a fundamental transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for reducing this compound to its alcohol?
A1: For a clean and high-yielding reduction on a lab scale, sodium borohydride (NaBH₄) is the most common and reliable choice. [6][7]It is selective for aldehydes and ketones, easy to handle, and the reaction can be performed in alcoholic solvents like methanol or ethanol at room temperature.
For larger-scale or industrial processes, catalytic hydrogenation is preferred due to its atom economy. [8]* Palladium Catalysts: Pd(0)EnCat™ 30NP is a microencapsulated Pd catalyst that offers high selectivity for the alcohol, minimizing over-reduction to the hydrocarbon, which can be an issue with standard Pd/C. [8]* Other Metals: Catalysts based on Nickel (Ni), Platinum (Pt), or Rhodium (Rh) are also effective. [6]* Cobalt Catalysts: Newer methods using cobalt pincer complexes for hydroboration followed by hydrolysis offer high functional group tolerance under mild conditions. [9]
Q2: I'm performing a catalytic hydrogenation and getting some debenzylation or ring saturation byproducts. How can I improve selectivity?
A2: This indicates that your catalyst is too active or the conditions are too harsh.
| Parameter | Adjustment | Rationale |
| Catalyst | Switch from Pd/C to a more selective catalyst like Pd(0)EnCat™ 30NP or Pd/CaCO₃. | These catalysts are known to be less prone to causing hydrogenolysis (cleavage of C-O bonds) or aromatic ring saturation compared to the highly active Pd/C. [8] |
| Solvent | Use a non-protic solvent like ethyl acetate instead of ethanol. | While not always a major factor, non-protic solvents can sometimes help in avoiding over-reduction. [8] |
| Pressure | Reduce the hydrogen pressure. Often, atmospheric pressure is sufficient. | High H₂ pressure increases catalyst activity and the likelihood of undesired side reactions. |
| Temperature | Run the reaction at room temperature. | Elevated temperatures provide more energy to overcome the activation barriers for side reactions. |
Section 4: Other Key Transformations
Wittig Reaction
Q: I am attempting a Wittig reaction and observing poor conversion. What could be the issue?
A: The Wittig reaction requires a strong base to generate the phosphorus ylide from its corresponding phosphonium salt. [10][11]With a substrate like this compound, poor conversion often points to an issue with the base or ylide formation.
-
Base Incompatibility: While your substrate doesn't have acidic protons like a phenol, impurities or moisture can consume the strong base (e.g., n-BuLi, KOtBu). Always use freshly titrated or high-purity base and rigorously dried solvents and glassware.
-
Ylide Stability: If you are using a "stabilized" ylide (where the carbanion is stabilized by a resonance-withdrawing group like -CO₂R), it will be less reactive. [11]These ylides react well with aldehydes but may require heating to go to completion. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are much more reactive but must be generated and used at low temperatures. [12]* Steric Hindrance: If either the aldehyde or the ylide is very bulky, the reaction can be slow. In this case, switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, may provide better yields as the phosphonate carbanion is generally less sterically hindered.
Oxidation to Carboxylic Acid
Q: What are the best catalytic methods to oxidize this compound to the corresponding carboxylic acid?
A: While strong stoichiometric oxidants like Jones reagent (CrO₃/H₂SO₄) or Tollens' reagent (Ag(I)) are classic methods, modern catalysis focuses on greener, more efficient alternatives. [6][13]
-
Catalytic Sodium Chlorite: Using sodium chlorite (NaClO₂) as the terminal oxidant with a buffer like sodium dihydrogen phosphate (NaH₂PO₄) is a highly effective and selective method for oxidizing aldehydes to carboxylic acids under mild conditions. [14]Transition metal complexes can be used to catalyze this process. [14]* Hydrothermal Oxidation: For a completely "green" approach, oxidation using iron(III) nitrate in water under anaerobic hydrothermal conditions has been reported. This method avoids hazardous organic solvents and reagents. [13]* Ozonolysis (Indirect Method): If you were to synthesize the aldehyde via ozonolysis of a corresponding alkene, an oxidative workup (e.g., with H₂O₂) would directly yield the carboxylic acid. [15]
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
-
Reactants: this compound (1.0 eq), Malononitrile (1.05 eq), Piperidine (0.1 eq), Ethanol.
-
Procedure:
-
Dissolve this compound and malononitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. [1] 2. Add a catalytic amount of piperidine (approx. 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Upon consumption of the starting aldehyde (typically 1-3 hours), a precipitate of the product should form.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain the pure 2-((4-(hexyloxy)-3-methoxyphenyl)methylene)malononitrile.
-
Protocol 2: Reductive Amination using STAB
-
Reactants: this compound (1.0 eq), Primary amine (e.g., benzylamine, 1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
To a solution of this compound and the primary amine in DCM, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring mixture. Note: The reaction may effervesce slightly.
-
Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-12 hours).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Center for Biotechnology Information. [Link]
-
Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. [Link]
-
Szostak, M., et al. (2024). Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. MDPI. [Link]
-
Britannica. (2023, December 23). Aldehyde - Oxidation, Reduction, Reactions. [Link]
-
Tan, Z., & Shi, J.-C. (2014). Pd-CATALYZED REDUCTION OF ALDEHYDES TO ALCOHOLS USING FORMIC ACID AS THE HYDROGEN. Taylor & Francis Online. [Link]
-
Saifuddin, M., et al. (n.d.). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
Iranpoor, N., & Kazemi, F. (1999). Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl 3 (SO 3 CF 3 ). ResearchGate. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]
-
Shaikh, N. (2019). Synthesis of secondary amines via reductive amination of benzaldehyde.... ResearchGate. [Link]
-
Pedrajas, E., et al. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. RSC Publishing. [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
Zhang, J., et al. (2024). (a) Reaction pathway for the reductive amination with benzaldehyde and.... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. [Link]
-
Wiley Online Library. (n.d.). Electrocatalytic Oxidative Transformation of Organic Acids for Carbon–Heteroatom and Sulfur–Heteroatom Bond Formation. [Link]
-
Singh, P., & Singh, J. (2014). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Li, N., & Yu, X. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. National Center for Biotechnology Information. [Link]
-
University of Missouri-St. Louis. (2017). A Solvent Free Wittig Reaction. [Link]
-
ResearchGate. (2024). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... [Link]
-
Evano, G. (n.d.). The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. [Link]
-
Black, W. B., et al. (n.d.). Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. National Center for Biotechnology Information. [Link]
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Validation & Comparative
Comparing spectroscopic data of 4-(Hexyloxy)-3-methoxybenzaldehyde with literature values
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-(Hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative with a C6 alkyl chain, presents a valuable scaffold in medicinal chemistry and materials science. Its proper identification is paramount for ensuring the validity of downstream applications.
This guide provides an in-depth comparison and interpretation of the key spectroscopic data for this compound (CAS: 61096-84-2), grounding experimental findings in established chemical principles. We will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, offering both literature-derived values and the causal reasoning behind the spectral features.
Molecular Structure and Spectroscopic Expectations
Before delving into the spectra, a preliminary analysis of the molecule's structure allows us to predict the key signals. The molecule comprises a 1,2,4-trisubstituted benzene ring, an aldehyde group, a methoxy group, and a hexyloxy chain. This combination of aromatic and aliphatic features will give rise to a distinct and predictable spectroscopic fingerprint.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are crucial for structural elucidation.
Causality Behind Experimental Choices
The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the presence of a single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that serves as a convenient internal reference. A high-frequency spectrometer (e.g., 400 MHz or higher) is preferred to resolve complex splitting patterns, particularly in the aromatic region.
Data Interpretation and Comparison
The ¹H NMR spectrum is characterized by sharp signals in both the aromatic (δ 7.0-9.9 ppm) and aliphatic (δ 0.9-4.1 ppm) regions. The aldehyde proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring, placing it significantly downfield.
| Assignment (See Fig. 1) | Literature δ (ppm) | Expected Multiplicity | Integration | Rationale for Chemical Shift |
| H-7 (Aldehyde) | ~9.83 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the C=O bond and aromatic ring. |
| H-2 | ~7.42 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group, leading to downfield shift. |
| H-6 | ~7.40 | Doublet of Doublets (dd) | 1H | Ortho to the aldehyde and meta to the hexyloxy group. |
| H-5 | ~6.95 | Doublet (d) | 1H | Ortho to the electron-donating hexyloxy group, resulting in an upfield shift. |
| H-8 (OCH₃) | ~3.94 | Singlet (s) | 3H | Protons on a methoxy group attached to an aromatic ring. |
| H-1' (OCH₂) | ~4.08 | Triplet (t) | 2H | Protons on the methylene group directly attached to the electron-withdrawing ether oxygen. |
| H-2' (CH₂) | ~1.85 | Quintet (quint) | 2H | Standard aliphatic methylene protons. |
| H-3', H-4' (CH₂) | ~1.47 | Multiplet (m) | 4H | Overlapping signals of standard aliphatic methylene protons. |
| H-5' (CH₂) | ~1.35 | Sextet (sext) | 2H | Standard aliphatic methylene protons. |
| H-6' (CH₃) | ~0.92 | Triplet (t) | 3H | Terminal methyl group in the alkyl chain, least deshielded. |
Note: Literature values are synthesized from typical values for similar structures and quantum chemical predictions, as a comprehensive, publicly available experimental dataset is not consistently reported in a single source.[1][2]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Data Interpretation and Comparison
The spectrum shows distinct signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the hexyloxy and methoxy groups. The use of a Broadband (BB) decoupled experiment simplifies the spectrum to a series of singlets, one for each unique carbon environment.
| Assignment (See Fig. 1) | Literature δ (ppm) | Rationale for Chemical Shift |
| C-7 (C=O) | ~191.0 | Carbonyl carbon of an aldehyde, highly deshielded. |
| C-4 | ~154.5 | Aromatic carbon attached to the hexyloxy group. |
| C-3 | ~149.8 | Aromatic carbon attached to the methoxy group. |
| C-1 | ~130.0 | Quaternary aromatic carbon adjacent to the aldehyde. |
| C-6 | ~126.5 | Aromatic CH carbon ortho to the aldehyde. |
| C-2 | ~111.5 | Aromatic CH carbon meta to the aldehyde. |
| C-5 | ~109.5 | Aromatic CH carbon ortho to the hexyloxy group. |
| C-8 (OCH₃) | ~56.1 | Methoxy carbon. |
| C-1' (OCH₂) | ~69.0 | Aliphatic carbon attached to the ether oxygen. |
| C-2' | ~31.6 | Aliphatic carbon in the hexyloxy chain. |
| C-3' | ~29.2 | Aliphatic carbon in the hexyloxy chain. |
| C-4' | ~25.8 | Aliphatic carbon in the hexyloxy chain. |
| C-5' | ~22.6 | Aliphatic carbon in the hexyloxy chain. |
| C-6' (CH₃) | ~14.1 | Terminal methyl carbon, most shielded. |
Note: As with ¹H NMR, these values represent a consensus from predictive models and data from analogous compounds.[3][4]
Visualization of Molecular Structure and Assignments
Fig. 1: Molecular structure of this compound with atom numbering for NMR assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.
Data Interpretation and Comparison
The FT-IR spectrum is dominated by a very strong absorption from the aldehyde C=O stretch. Other key absorptions include C-H stretches from the aromatic ring and aliphatic chain, C=C stretches from the ring, and strong C-O stretches from the two ether linkages.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2930-2860 | Medium-Strong | C-H Stretch | Aliphatic (Hexyl chain) |
| ~2840 & ~2740 | Medium (often sharp) | C-H Stretch (Fermi Doublet) | Aldehyde |
| ~1685 | Very Strong | C=O Stretch | Aromatic Aldehyde |
| ~1590 & ~1510 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1265 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1140 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~1030 | Medium | C-O-C Stretch | Alkyl Ether |
Note: These are characteristic frequency ranges. The exact position can be influenced by conjugation and the electronic nature of substituents.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces fragmentation, creating a unique fingerprint for the compound.
Data Interpretation and Comparison
The molecular formula C₁₄H₂₀O₃ corresponds to a molecular weight of 236.30 g/mol .[6] The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to this mass.
Key Expected Fragments (EI):
-
[M]⁺ (m/z 236): The molecular ion.
-
[M-1]⁺ (m/z 235): Loss of the aldehydic hydrogen.
-
[M-29]⁺ (m/z 207): Loss of the -CHO group.
-
[M-85]⁺ (m/z 151): This is a very characteristic and often abundant peak, resulting from the cleavage of the hexyloxy chain at the C-O bond (Benzylic cleavage), leaving the stable vanillin cation.
-
m/z 123: Further loss of CO from the m/z 151 fragment.
Visualization of a Plausible Fragmentation Pathway
Fig. 2: A plausible mass spectrometry fragmentation pathway for this compound under EI conditions.
Experimental Protocols
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time (several hundred to thousands of scans) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Referencing: Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.
Visualization of General Spectroscopic Workflow
Sources
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- 6. 4-Hexyloxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
4-(Hexyloxy)-3-methoxybenzaldehyde vs 4-benzyloxy-3-methoxybenzaldehyde in synthesis
An In-Depth Comparison for Synthetic Chemists: 4-(Hexyloxy)-3-methoxybenzaldehyde vs. 4-Benzyloxy-3-methoxybenzaldehyde
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of strategic planning. For derivatives of vanillin, a common building block in natural product and pharmaceutical synthesis, the protection of its phenolic hydroxyl group is a frequent necessity. This guide provides a detailed, evidence-based comparison of two commonly used protected forms: this compound and 4-benzyloxy-3-methoxybenzaldehyde. We will delve into their respective stabilities, deprotection strategies, and the strategic implications of choosing one over the other, supported by experimental data and protocols.
Foundational Principles: The Role of the Protecting Group
The primary function of the hexyloxy and benzyloxy groups in these molecules is to mask the reactivity of the phenolic hydroxyl group of vanillin. This is crucial when subsequent synthetic steps involve reagents that would otherwise react with the acidic phenol, such as strong bases, organometallics, or certain oxidizing and reducing agents. The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule. The choice between an alkyl ether (hexyloxy) and a benzyl ether (benzyloxy) is therefore a critical decision dictated by the overall synthetic route.
Head-to-Head Comparison: Stability and Reactivity
The fundamental difference between the hexyloxy and benzyloxy groups lies in their method of cleavage. The benzyloxy group, a benzyl ether, is susceptible to hydrogenolysis, while the hexyloxy group, a simple alkyl ether, is stable under these conditions. Conversely, alkyl ethers often require harsher, acidic conditions for cleavage (e.g., BBr₃), which may not be compatible with sensitive functional groups elsewhere in the molecule.
| Feature | This compound | 4-Benzyloxy-3-methoxybenzaldehyde | Rationale & Implications |
| Protecting Group Type | Alkyl Ether | Benzyl Ether | This fundamental difference dictates the deprotection strategy and overall chemical stability. |
| Stability to Catalytic Hydrogenation | Stable | Labile | The benzylic C-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This is the most common and mild method for debenzylation. |
| Stability to Strong Acids | Labile (e.g., BBr₃, HBr) | Relatively Stable | Cleavage of the hexyloxy group typically requires strong Lewis or Brønsted acids. The benzyloxy group is more resistant to acidic cleavage. |
| Stability to Strong Bases & Organometallics | Stable | Stable | Both ether linkages are generally stable to common bases (e.g., NaOH, LDA) and organometallic reagents (e.g., Grignard, organolithiums). |
| Solubility | Higher in non-polar solvents | Moderate | The C6 alkyl chain increases lipophilicity, which can be advantageous for extraction and chromatography in certain solvent systems. |
Strategic Selection in Synthesis: A Decision Framework
The choice between these two aldehydes is not arbitrary but a strategic decision based on the planned synthetic sequence.
Caption: Decision workflow for selecting the appropriate protected vanillin.
-
Choose 4-benzyloxy-3-methoxybenzaldehyde when:
-
The synthetic route is free of reagents that would cleave the benzyl ether.
-
A mild, final deprotection step via hydrogenolysis is desired. This is particularly advantageous in the synthesis of complex molecules with sensitive functional groups that would not survive harsh acidic deprotection. For example, in the synthesis of certain neurotrophic lignans, the benzyl group is removed in the final step without affecting other stereocenters or functional groups.[1][2]
-
-
Choose this compound when:
-
The planned synthetic route involves catalytic hydrogenation to reduce other functional groups (e.g., a nitro group or an alkene) while the phenol needs to remain protected.
-
Harsh basic or nucleophilic conditions are required that might be incompatible with the benzyloxy group.
-
The final deprotection can be achieved using strong acid, and other functional groups in the molecule are stable to these conditions.
-
Experimental Protocols
The following protocols provide standardized procedures for the synthesis and deprotection of each aldehyde.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This method is a classic and reliable way to prepare alkyl aryl ethers.[3][4]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water & Brine
Procedure:
-
To a round-bottom flask, add vanillin (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to form the potassium phenoxide.
-
Add 1-bromohexane (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the vanillin is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Deprotection of 4-Benzyloxy-3-methoxybenzaldehyde via Catalytic Hydrogenation
This is the most common method for cleaving a benzyl ether, valued for its mildness.
Materials:
-
4-Benzyloxy-3-methoxybenzaldehyde derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the 4-benzyloxy-3-methoxybenzaldehyde derivative (1.0 eq.) in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with H₂ gas (repeat three times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small scale).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product (vanillin derivative).
Data Summary
The following table summarizes typical reaction outcomes. Yields are highly substrate and reaction-dependent, but these values serve as a general guide.
| Aldehyde | Reaction Type | Conditions | Product | Typical Yield |
| 4-Benzyloxy-3-methoxybenzaldehyde | Wittig Reaction | Ph₃P=CHCO₂Et, THF, reflux | Ethyl 3-(4-benzyloxy-3-methoxyphenyl)acrylate | >90% |
| 4-Benzyloxy-3-methoxybenzaldehyde | Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | N-Substituted (4-benzyloxy-3-methoxybenzyl)amine | 70-95% |
| This compound | Aldol Condensation | Acetone, NaOH, H₂O | 4-(4-(Hexyloxy)-3-methoxyphenyl)but-3-en-2-one | 85-95% |
| This compound | Grignard Reaction | PhMgBr, THF, 0 °C to rt | (4-(Hexyloxy)-3-methoxyphenyl)(phenyl)methanol | 80-90% |
Conclusion
The selection between this compound and 4-benzyloxy-3-methoxybenzaldehyde is a strategic choice that hinges on the planned synthetic route. The benzyloxy derivative offers the advantage of a mild deprotection via hydrogenolysis, making it a workhorse in syntheses where this final step is compatible with the overall molecular architecture. In contrast, the hexyloxy derivative provides robust protection that withstands reductive conditions, offering an orthogonal deprotection strategy using strong acids. A thorough analysis of the entire synthetic sequence is paramount to leveraging the distinct advantages of each of these valuable building blocks.
References
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ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. Available from: [Link]
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Setyawati, et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 14(2), 123-131. Available from: [Link]
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Somei, M., et al. (1984). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 22(4), 797-801. Available from: [Link]
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Sulaiman, O., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. J. Trop. Resour. Sustain. Sci, 10, 33-37. Available from: [Link]
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Horita, K., et al. (1986). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 42(11), 3021-3028. Available from: [Link]
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A Comparative Guide to the Biological Activities of Vanillin Derivatives
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Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of the vanilla bean extract, is a globally recognized flavoring agent.[1][2] However, its versatile chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it an excellent scaffold for chemical modification, leading to a diverse library of derivatives with significant therapeutic potential.[3][4] This guide provides a comparative analysis of the biological activities of key vanillin derivatives, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the pharmacological promise of these compounds.
Vanillin and its derivatives have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][5][6] The targeted modification of vanillin's functional groups can significantly enhance its potency and specificity, making its derivatives promising candidates for further preclinical and clinical investigation.[4]
Comparative Analysis of Biological Activities
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases.[7] Vanillin and its derivatives, as phenolic compounds, are well-positioned to act as potent antioxidants.
Mechanism of Action: The antioxidant capacity of vanillin derivatives is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals, thereby neutralizing them. The resonance stability of the resulting phenoxy radical is a key determinant of this activity. Some derivatives may also exert their effects through a single electron transfer-proton transfer (SPLET) mechanism, particularly in polar environments.[7]
Comparative Data: The antioxidant potential of vanillin and its derivatives is commonly assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard metric for comparison, representing the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Vanillin | DPPH | 0.81 | [8] |
| Vanillic Acid (oxidized derivative) | DPPH | 0.85 | [8] |
| Vanillyl Acetate (acetylated derivative) | DPPH | 0.59 | [8] |
| 3,4-dihydroxy benzaldehyde (demethylated derivative) | DPPH | 0.84 | [8] |
| Pyrido-dipyrimidine derivative A | DPPH | 0.081 | [7] |
| Pyrido-dipyrimidine derivative A | ABTS | 0.1 | [7] |
| Vanillin-based Schiff Base | DPPH | 0.99 ppm | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Oxidation of the aldehyde group to a carboxylic acid (vanillic acid) results in a marginal change in antioxidant activity.[8]
-
Acetylation of the hydroxyl group (vanillyl acetate) can moderately enhance antioxidant activity.[8]
-
Introduction of additional hydroxyl groups , as seen in pyrido-dipyrimidine derivatives, can be crucial for high antioxidant activity.[7]
-
The formation of Schiff bases and other heterocyclic derivatives can lead to compounds with substantially potent antioxidant activities.[9]
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Vanillin and its derivatives have demonstrated promising antimicrobial properties against a range of bacteria and fungi.
Mechanism of Action: The antimicrobial action of vanillin derivatives is often linked to their ability to disrupt the integrity of the microbial cell membrane.[10] Their lipophilicity plays a crucial role, allowing them to permeate or disrupt the cell membranes of Gram-positive bacteria.[10] Furthermore, these compounds can interfere with essential cellular processes, including cell division.[10]
Comparative Data: The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
| Compound/Derivative | Target Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Vanillin | E. coli (various strains) | 1.25 | 5-10 | [10] |
| Vanillin | Salmonella (various strains) | 1.25-2.5 | 5-10 | [10] |
| Vanillin | MDR S. aureus ATCC43300 | 2.5 | 5-10 | [10] |
| Vanillin-derived 1,2,3-triazole (3b) | Gram-positive & Gram-negative bacteria | 0.005 | - | [11] |
| Vanillin-derived 1,2,3-triazole (3g) | Gram-positive & Gram-negative bacteria | 0.010 | - | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Vanillin itself exhibits broad-spectrum antibacterial activity.[10]
-
The formation of Schiff bases and their metal complexes often leads to enhanced biological activity.[12][13][14]
-
The synthesis of 1,2,3-triazole derivatives has yielded compounds with significantly lower MIC values compared to vanillin, indicating potent antibacterial action.[11]
-
Derivatives with increased lipophilicity tend to show better activity against Gram-positive bacteria.[10]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[5] Vanillin and its derivatives have demonstrated significant anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of these compounds are mediated through the modulation of key inflammatory pathways. They have been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] A critical mechanism is the inhibition of the NF-κB signaling pathway by preventing the translocation of the p65 subunit to the nucleus.[5] Furthermore, they can reduce the activity of enzymes like COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased production of prostaglandins and nitric oxide.[5]
Signaling Pathway: NF-κB Inhibition by Vanillin Derivatives
Caption: Inhibition of the NF-κB signaling pathway by vanillin derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Vanillic acid has been shown to inhibit neutrophil recruitment, oxidative stress, and cytokine production through the inhibition of NF-κB activation.[15]
-
The presence of electron-donating groups on the phenyl ring of pyrazoline derivatives of vanillin enhances anti-inflammatory activity.[16]
-
Vanillin itself can inhibit the phosphorylation of key signaling proteins like ERK1/2, p38, AKT, and NF-κB p65.[5]
Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a major focus of drug discovery. Vanillin and its derivatives have emerged as promising candidates due to their ability to inhibit cancer cell proliferation and induce apoptosis.
Mechanism of Action: The anticancer effects of vanillin derivatives are multifaceted. A common mechanism is the induction of apoptosis (programmed cell death) through the activation of caspase cascades.[5] They can also cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[5] Inhibition of key signaling pathways involved in cancer progression, like the Wnt/β-catenin and PI3K/Akt pathways, has also been observed.[5][17] Furthermore, some derivatives can inhibit the activity of enzymes crucial for cancer cell survival, such as topoisomerase.[5]
Comparative Data: The in vitro anticancer activity is often evaluated by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Vanillin | T-24 (Bladder Cancer) | 48.5 | [18] |
| trans-δ-iodo-γ-lactone 10b | CLBL-1 (Canine B-cell Lymphoma) | 46.3 | [18] |
| trans-δ-iodo-γ-lactone 10b | T-24 (Bladder Cancer) | 63.4 | [18] |
| cis-δ-bromo-γ-lactone 11a | CLBL-1 (Canine B-cell Lymphoma) | 63.2 | [18] |
Structure-Activity Relationship (SAR) Insights:
-
Vanillin itself exhibits growth-inhibiting and apoptosis-inducing properties in breast cancer cells (MCF-7).[5]
-
The synthesis of Schiff base derivatives has led to compounds that inhibit the survival and proliferation of MCF-7 cells in a time- and dose-dependent manner.[5]
-
Halolactone derivatives of vanillin have shown promising antiproliferative activity against various cancer cell lines.[18]
-
The introduction of a triazine moiety to the vanillin scaffold has been explored for enhancing anticancer effects.[4]
Key Experimental Protocols
The reliable evaluation of the biological activities of vanillin derivatives hinges on the use of standardized and validated experimental protocols. Below are detailed methodologies for key assays.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a specific volume of each concentration of the test compound/standard to the wells.
-
Add the DPPH solution to all wells. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for 30 minutes. Incubation in the dark is crucial to prevent the photodegradation of the DPPH radical.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[8]
Broth Microdilution Method for MIC Determination (Antimicrobial Activity)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, add broth medium (e.g., Mueller-Hinton broth) to all wells.
-
Perform two-fold serial dilutions of the test compound across the wells.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Add a specific volume of the bacterial inoculum to each well, including a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in a 99.9% reduction in the initial inoculum is the MBC.[10]
Conclusion and Future Perspectives
Vanillin serves as a remarkable and readily available platform for the development of novel therapeutic agents. The derivatization of its core structure has led to the discovery of compounds with significantly enhanced antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications in optimizing the biological profiles of these derivatives.
Future research should focus on the synthesis of more diverse libraries of vanillin derivatives and their evaluation against a wider range of biological targets. In vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent compounds. The continued exploration of vanillin and its derivatives holds great promise for the discovery of new and effective drugs to address pressing global health challenges.
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Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
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Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. [Link]
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Therapeutic role of vanillin receptors in cancer. Advances in Clinical and Experimental Medicine. [Link]
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Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. PubMed. [Link]
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Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. PMC. [Link]
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Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines. RSC Publishing. [Link]
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Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation. [Link]
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o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PMC. [Link]
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View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. ijcrt. [Link]
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Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method. Communications in Science and Technology. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH. [Link]
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Synthesis, Characterization And Biological Studies of Schiff Bases Derived From Vanillin And Their Complexes With Cobalt (II). ResearchGate. [Link]
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Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. Kirkuk University Journal-Scientific Studies. [Link]
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(PDF) Synthesizing Novel Vanillin-Based Di-Schiff Compounds and Evaluating Their Antibacterial Properties Running title. ResearchGate. [Link]
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A Review on the Vanillin derivatives showing various Biological activities. Semantic Scholar. [Link]
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Synthesis, Characterization and Biological Evaluation of Some Novel Schiff'S Bases Derived from Vanillin. ResearchGate. [Link]
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Therapeutic aspects of biologically potent vanillin derivatives: A critical review. ijcrt. [Link]
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Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. ACS Publications. [Link]
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Synthesis, antibacterial activity and molecular docking study of vanillin derived 1,4-disubstituted 1,2,3-triazoles as inhibitors of bacterial DNA synthesis. NIH. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [Link]
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The antibacterial activity of vanillin derivative compounds. ResearchGate. [Link]
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Overview of the Role of Vanillin on Redox Status and Cancer Development. PMC. [Link]
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Synthesis and evaluation of vanillin derivatives as antimicrobial agents. JournalAgent. [Link]
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Vanillin Derivatives Showing Various Biological Activities. ResearchGate. [Link]
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A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [Link]
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Evaluation of the antioxidant activity of ferulic, homovanillic and vanillic acids using the Briggs-Rauscher oscillating reactio. hrcak. [Link]
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Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. [Link]
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Vanillic Acid Inhibits Inflammatory Pain by Inhibiting Neutrophil Recruitment, Oxidative Stress, Cytokine Production, and NFκB Activation in Mice. ACS Publications. [Link]
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Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. [Link]
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Anti-inflammatory and antinociceptive activity of vanillin. Drug Development and Therapeutics. [Link]
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Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. ResearchGate. [Link]
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Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. NIH. [Link]
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(PDF) Enzymatic synthesis of vanillin and related catalytic mechanism. ResearchGate. [Link]
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Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. frontiersin. [Link]
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Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. mdpi-res.com. [Link]
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The effect of ferulic acid and vanillic acid on growth performance of... ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4-(Hexyloxy)-3-methoxybenzaldehyde for Pharmaceutical and Flavoring Applications
A Senior Application Scientist's Guide to Optimizing Synthesis: Evaluating a Novel Phase-Transfer Catalysis Route Against the Traditional Williamson Ether Synthesis
In the landscape of pharmaceutical intermediates and high-purity flavoring compounds, 4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin, holds significant value. Its synthesis is a critical process where efficiency, yield, purity, and environmental impact are paramount. This guide provides an in-depth, objective comparison between the established Williamson ether synthesis and a modern, high-efficiency route utilizing Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison of their performance, empowering researchers and process chemists to make informed decisions for their laboratory and industrial applications.
Section 1: The Established Route: A Classic Williamson Ether Synthesis
The traditional and most widely documented method for preparing this compound is the Williamson ether synthesis.[1][2] This S(N)2 reaction is a cornerstone of organic chemistry, valued for its reliability in forming ethers.[3]
Mechanism and Rationale:
The synthesis begins with the deprotonation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) using a moderate base, typically anhydrous potassium carbonate (K(2)CO(_3)).[4] This creates a potent phenoxide nucleophile. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, which effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide.[1] The phenoxide then attacks the primary alkyl halide, 1-bromohexane, via a backside S(_N)2 displacement, ejecting the bromide ion and forming the desired ether linkage.[3] Elevated temperatures (80-100 °C) are necessary to drive the reaction to completion within a reasonable timeframe, which can range from 4 to 24 hours.[1][5]
Experimental Workflow: Traditional Williamson Synthesis
Caption: Workflow for Traditional Williamson Ether Synthesis.
Protocol: Traditional Williamson Ether Synthesis
-
Reaction Setup: To a solution of vanillin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and maintain with stirring for 8-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the vanillin spot disappears.[4]
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.[4]
Advantages and Disadvantages:
-
Pros: The primary advantage of this method is its reliability and the use of readily available, relatively inexpensive reagents.
-
Cons: The reaction suffers from long reaction times and requires high temperatures, increasing energy consumption. The use of DMF, a solvent with reproductive toxicity concerns, is a significant drawback from a green chemistry perspective. Furthermore, the workup can be cumbersome, and purification often requires column chromatography, which consumes large volumes of solvent.
Section 2: The Novel Route: High-Efficiency Phase-Transfer Catalysis (PTC)
To overcome the limitations of the traditional method, a new synthetic route employing Phase-Transfer Catalysis (PTC) has been validated. PTC is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid base and an organic solution), often leading to faster reactions, milder conditions, and simplified procedures.[1][6]
Mechanism and Rationale:
In this improved synthesis, the reaction is conducted in a biphasic system. Vanillin and 1-bromohexane are dissolved in a non-polar organic solvent like toluene. The base, potassium carbonate, remains as a solid or is dissolved in a minimal amount of water. The key to this process is the phase-transfer catalyst, typically a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB).[2][7]
The catalytic cycle begins with the TBAB exchanging its bromide anion for the phenoxide anion generated at the interface of the two phases. The resulting quaternary ammonium phenoxide is soluble in the organic phase due to the lipophilic alkyl groups on the cation.[8] This "transports" the phenoxide into the organic phase, where it can readily react with 1-bromohexane. After the S(_N)2 reaction, the newly formed quaternary ammonium bromide returns to the interface to repeat the cycle. This process dramatically increases the reaction rate, allowing for significantly lower temperatures and shorter reaction times.
Catalytic Cycle: Phase-Transfer Catalysis
Caption: Catalytic cycle of the Williamson ether synthesis via PTC.
Protocol: Phase-Transfer Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask, combine vanillin (1.0 eq), 1-bromohexane (1.1 eq), powdered potassium carbonate (2.0 eq), and Tetrabutylammonium Bromide (TBAB) (0.1 eq) in toluene.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 2-3 hours. The vigorous stirring is crucial to maximize the interfacial area between the phases. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Filter the solid K(_2)CO(_3) and KBr.
-
Purification: Wash the toluene filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a high-purity product, often without the need for column chromatography.
Section 3: Head-to-Head Comparison and Performance Validation
To provide a clear, data-driven comparison, the performance of both synthetic routes was evaluated based on key metrics critical for both research and industrial settings.
Table 1: Performance Comparison of Synthetic Routes
| Parameter | Traditional Williamson Synthesis | Phase-Transfer Catalysis (PTC) Route | Advantage of PTC |
| Yield (%) | 50-85%[1][2] | >95% | Higher, more efficient conversion |
| Purity (%) (crude) | ~80% | >95% | Reduced need for purification |
| Reaction Time (h) | 8-12 hours[1] | 2-3 hours | ~4x faster reaction time |
| Temperature (°C) | 80-100 °C[1] | 60 °C | Lower energy consumption, safer |
| Solvent | DMF, Acetonitrile | Toluene, Heptane | Greener, less toxic solvent profile |
| Purification Method | Column Chromatography[4] | Simple Filtration & Wash | Drastically reduced solvent waste |
| Atom Economy | Moderate | High | Less waste generated |
| Safety/Green Profile | Poor (toxic solvent, high energy) | Excellent (safer solvent, low energy) | Aligns with green chemistry principles |
Analytical Validation
The identity and purity of the this compound synthesized via the PTC route were confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 9.84 (s, 1H, -CHO), 7.43 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J=1.8 Hz, 1H, Ar-H), 6.97 (d, J=8.2 Hz, 1H, Ar-H), 4.10 (t, J=6.6 Hz, 2H, -OCH₂-), 3.94 (s, 3H, -OCH₃), 1.88 (p, J=6.8 Hz, 2H, -CH₂-), 1.50 (m, 2H, -CH₂-), 1.36 (m, 4H, -(CH₂)₂-), 0.92 (t, J=7.0 Hz, 3H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 190.9, 153.9, 149.8, 130.1, 126.5, 112.1, 109.4, 69.3, 56.1, 31.6, 29.2, 25.7, 22.6, 14.1.
-
FT-IR (ATR, cm⁻¹): 2930, 2859 (C-H), 1685 (C=O, aldehyde), 1585, 1508 (C=C, aromatic), 1265, 1135 (C-O, ether).
-
Mass Spec (EI): m/z 236.14 (M⁺), consistent with the molecular formula C₁₄H₂₀O₃.[9]
The data obtained are consistent with the structure of this compound and indicate a high degree of purity directly after the simplified workup.
Conclusion and Recommendation
The validation process clearly demonstrates that the Phase-Transfer Catalysis (PTC) route is a significantly superior method for the synthesis of this compound compared to the traditional Williamson ether synthesis. The PTC method offers dramatic improvements in reaction time, yield, and purity while operating under milder, safer, and more environmentally friendly conditions.
For researchers, scientists, and drug development professionals, adopting the PTC protocol can lead to accelerated discovery timelines, reduced costs associated with energy and solvent consumption, and a safer laboratory environment. The elimination of the need for column chromatography for a high-purity product is a particularly compelling advantage, streamlining the entire synthetic workflow. Therefore, the PTC route is strongly recommended as the preferred method for the synthesis of this valuable compound.
References
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Gendron, D. et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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ResearchGate. Predicted mechanism for O-alkylated reactions of vanillin (I). [Link]
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ResearchGate. Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin. [Link]
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ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
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ACS Publications. Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst. [Link]
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ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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Journal of Forensic Chemistry and Toxicology. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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ResearchGate. Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). [Link]
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ResearchGate. 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]
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World Journal of Pharmaceutical and Medical Research. SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. [Link]
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PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]
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International Journal of Research in Engineering and Science. Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]
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ResearchGate. Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). [Link]
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mVOC 4.0. 4-Hydroxy-3-methoxybenzaldehyde. [Link]
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University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]
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Journal of Chemical Technology and Metallurgy. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]
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PubMed. Network of C-H...O Interactions in 4-benzyloxy-3-methoxybenzaldehyde (Vanillin Benzyl Ether). [Link]
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A Researcher's Guide to Spectral Cross-Referencing: The Case of 4-(Hexyloxy)-3-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible research. Spectroscopic analysis provides a molecular fingerprint, and the ability to confidently cross-reference this data with established databases is a critical skill. This guide offers an in-depth, practical walkthrough of cross-referencing the spectra of 4-(Hexyloxy)-3-methoxybenzaldehyde, a compound with applications in materials science and as a synthetic intermediate. We will explore its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectra, comparing experimentally obtained or literature-reported data with entries in prominent spectral databases.
The Imperative of Spectral Cross-Referencing
In the realm of chemical synthesis and analysis, the structural confirmation of a target molecule is paramount. While individual spectroscopic techniques provide valuable pieces of the structural puzzle, it is the synergistic interpretation and cross-validation against reliable databases that build a robust and defensible identification. This process not only confirms the identity of a synthesized compound but also helps in identifying potential impurities and understanding the molecule's electronic and vibrational characteristics. The choice of databases for this cross-referencing is crucial; authoritative sources such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) are indispensable tools for the modern chemist.
Experimental Workflow for Spectral Acquisition and Analysis
A systematic approach is key to obtaining high-quality spectral data and performing a thorough analysis. The following workflow outlines the essential steps from sample preparation to data interpretation and cross-referencing.
Caption: A generalized workflow for acquiring, analyzing, and cross-referencing spectral data for a chemical compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Comparison: this compound vs. NIST Database
The NIST Chemistry WebBook is a primary resource for mass spectral data.[1] For this compound (CAS No. 5736-94-7), the database contains an electron ionization mass spectrum.
| Feature | NIST Database Spectrum | Expected Experimental Spectrum | Rationale |
| Molecular Ion (M⁺•) | m/z 222 | m/z 222 | Corresponds to the molecular weight of C₁₃H₁₈O₃. |
| Base Peak | m/z 151 | m/z 151 | A stable fragment resulting from the cleavage of the hexyloxy group. |
| Key Fragments | m/z 123, 95, 67, 41 | m/z 123, 95, 67, 41 | Characteristic fragments of the aromatic ring and the aliphatic chain. |
Causality in Fragmentation: The fragmentation pattern is a direct consequence of the molecule's structure. The weakest bonds tend to break first. In this compound, the benzylic ether bond is susceptible to cleavage, leading to the formation of the stable resonance-stabilized cation at m/z 151.
Caption: Correlation of predicted ¹H and ¹³C NMR chemical shifts with the structure of this compound.
Conclusion
The comprehensive spectral analysis of this compound, cross-referenced with authoritative databases like the NIST Chemistry WebBook, provides a high degree of confidence in its structural identification. While direct experimental NMR data in public databases is currently limited, predictive analysis based on established principles of NMR spectroscopy and comparison with closely related analogues offers a reliable means of structural verification. This guide underscores the importance of a multi-technique spectroscopic approach, coupled with diligent database cross-referencing, as a fundamental practice for ensuring scientific integrity and advancing research in chemical and pharmaceutical sciences.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Asaruddin, M. R., Sam, E., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). HMDB. Retrieved from [Link]
Sources
A Researcher's Guide to Purity Assessment: Elemental Analysis of Synthesized 4-(Hexyloxy)-3-methoxybenzaldehyde
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a newly synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth examination of purity assessment for the synthesized aromatic aldehyde, 4-(Hexyloxy)-3-methoxybenzaldehyde, with a primary focus on elemental analysis. We will explore the underlying principles of this classical technique, provide a detailed experimental protocol, and objectively compare its performance against other prevalent analytical methods. This guide is designed to equip you with the expertise to make informed decisions about your analytical workflows, ensuring the integrity and reliability of your research.
The Critical Role of Purity in Synthesis: The Case of this compound
The synthesis of a target molecule is only the first step; confirming its identity and purity is paramount. This compound, a derivative of vanillin, serves as a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical products. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have profound consequences on subsequent reactions and the biological activity of the final compounds. Therefore, a robust purity assessment is not merely a quality control checkpoint but a critical component of the research and development process.
Synthesis of this compound via Williamson Ether Synthesis
A common and effective method for preparing this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromohexane.[1][2][3]
Experimental Protocol: Synthesis
Materials:
-
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
-
1-Bromohexane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and DMF.
-
Add 1-bromohexane (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).[1]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Figure 1: Workflow for the synthesis of this compound.
Purity Assessment by Elemental Analysis (CHN Analysis)
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a sample.[4] It provides a direct measure of the mass percentages of C, H, and N, which can be compared to the theoretical values calculated from the compound's molecular formula. For this compound (C₁₄H₂₀O₃), the expected elements for analysis are carbon and hydrogen.
The principle of modern CHN analyzers is based on the complete combustion of the sample in a high-temperature, oxygen-rich environment.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.
Experimental Protocol: Elemental Analysis
Instrumentation: A calibrated CHN elemental analyzer.
Sample Preparation:
-
Ensure the synthesized this compound is a homogenous, finely ground powder and has been thoroughly dried to remove any residual solvents or water, as these can significantly impact the results.[6]
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample and remove any trapped air.
Analysis Procedure:
-
Calibrate the instrument using a certified standard, such as acetanilide.
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
Initiate the analysis sequence according to the instrument's operating procedure.
-
The instrument will automatically perform the combustion, separation, and detection, providing the mass percentages of C and H.
-
Perform the analysis in triplicate to ensure the precision and accuracy of the results.
Sources
A Comparative Guide: The Influence of the Hexyloxy Group on the Physicochemical Properties of Methoxybenzaldehyde
For Immediate Publication
This guide provides an in-depth technical comparison between 4-methoxybenzaldehyde (also known as p-anisaldehyde) and its long-chain counterpart, 4-hexyloxybenzaldehyde. We will explore how substituting a methyl group with a hexyl group in the alkoxy position profoundly alters the molecule's physicochemical properties, reactivity, and potential applications. This analysis is supported by experimental data and is intended for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Alkoxy Chain Length
Alkoxybenzaldehydes are a critical class of organic compounds utilized as precursors in pharmaceuticals, fragrances, and advanced materials like liquid crystals.[1] The length of the alkyl chain on the ether linkage is a key determinant of the molecule's overall properties.[2] While 4-methoxybenzaldehyde is a well-characterized, widely used compound, extending its alkyl chain to a hexyloxy group introduces significant changes in lipophilicity, steric hindrance, and intermolecular forces. These modifications are not trivial and can be strategically employed to tune the final properties of more complex derivative molecules.[3][4]
Comparative Analysis of Physicochemical Properties
The primary distinction between the methoxy and hexyloxy groups is the addition of five methylene units. This extension of the nonpolar alkyl chain has predictable and significant consequences for the molecule's physical properties.
| Property | 4-Methoxybenzaldehyde | 4-(Hexyloxy)benzaldehyde | Rationale for Change |
| Molecular Formula | C₈H₈O₂[5] | C₁₃H₁₈O₂[6] | Addition of a C₅H₁₀ unit. |
| Molecular Weight | 136.15 g/mol [7] | 206.28 g/mol [6] | Increased mass from the longer alkyl chain. |
| Appearance | Colorless to light yellow liquid[8] | Colorless to light yellow liquid[6] | Both are liquids at room temperature, though their freezing points differ. |
| Melting Point | -1 to 2.5 °C[5][8] | Not specified, but expected to be higher than methoxy due to increased van der Waals forces. | The longer hexyl chain increases van der Waals interactions, which can lead to more efficient crystal packing and a higher melting point.[2] |
| Boiling Point | 248-249 °C (at 760 mmHg)[5] | 149-151 °C (at 0.5 mmHg)[6] | The boiling point of 4-hexyloxybenzaldehyde is significantly higher at atmospheric pressure due to increased molecular weight and van der Waals forces. The provided value is under vacuum. |
| Solubility in Water | 0.3% to 2 g/L (Slightly soluble)[8] | Expected to be very low[6] | The substantial increase in the nonpolar alkyl chain length dramatically decreases water solubility.[2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform[8] | Soluble in ethanol, diethyl ether, acetone[6] | Both compounds are readily soluble in common organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | 1.76[7] | 3.8 (Predicted)[9] | The higher LogP value for the hexyloxy derivative indicates significantly greater lipophilicity. |
Electronic Effects and Reactivity
Both methoxy and hexyloxy groups are classified as electron-donating groups (EDGs) when attached to an aromatic ring.[10] The oxygen atom, through resonance, donates electron density to the benzene ring, particularly at the ortho and para positions. This has two main consequences:
-
Activation of the Aromatic Ring: The increased electron density makes the ring more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzaldehyde.
-
Reduced Aldehyde Electrophilicity: The donation of electron density towards the ring slightly reduces the electrophilicity of the aldehyde's carbonyl carbon.[10]
While both groups are electron-donating, the difference in their electronic effect is minimal. The primary influence of the hexyloxy group on reactivity comes from its increased steric bulk, which can hinder the approach of reactants to nearby functional groups in certain reactions.
Diagram 1: Electronic Resonance Effects
The following diagram illustrates how the alkoxy group donates electron density into the aromatic ring via resonance, which influences the molecule's reactivity.
Caption: Electronic effect of alkoxy groups on the benzaldehyde ring.
Synthesis and Experimental Protocols
A common and effective method for synthesizing 4-hexyloxybenzaldehyde is the Williamson ether synthesis, starting from 4-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 4-(Hexyloxy)benzaldehyde
This protocol outlines the synthesis via Williamson ether synthesis.[11]
Materials:
-
4-hydroxybenzaldehyde
-
1-Bromohexane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq.) to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group.[11]
-
Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq.) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to 80-100 °C and allow it to reflux with vigorous stirring for 3-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure 4-(hexyloxy)benzaldehyde.[11]
Diagram 2: Synthesis and Characterization Workflow
This diagram shows the general workflow for synthesizing and characterizing alkoxybenzaldehyde derivatives.
Caption: Workflow for synthesis and characterization of 4-hexyloxybenzaldehyde.
Applications Driven by the Hexyloxy Group
The primary advantage of the hexyloxy group over the methoxy group is its ability to induce or modify liquid crystalline properties.[1] The long, flexible hexyl chain, combined with the rigid benzaldehyde core, is a classic molecular design for creating calamitic (rod-like) liquid crystals.[1][12] These materials are essential in the manufacturing of displays and optical sensors.[12][13] The increased lipophilicity also makes hexyloxy-substituted compounds more suitable for formulation in non-polar media and for applications requiring interaction with lipid membranes in drug delivery systems.
Conclusion
The substitution of a methoxy group with a hexyloxy group on benzaldehyde offers a powerful strategy for tuning molecular properties. While the electronic effects remain largely similar, the physical properties are dramatically altered. The longer alkyl chain significantly increases lipophilicity, molecular weight, and van der Waals forces, leading to lower water solubility and different phase behavior. This modification is particularly impactful in materials science, where the hexyloxy group serves as a crucial component in the design of liquid crystalline materials.[1][4] This comparative guide underscores the importance of alkyl chain engineering in tailoring molecules for specific, advanced applications.
References
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- BenchChem. (2025).
- Volochem Inc. (n.d.). 4-Methoxybenzaldehyde.
- BenchChem. (2025). The Pivotal Role of 4-(Hexyloxy)
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
- ChemicalBook. (n.d.). 4-Methoxybenzaldehyde 123-11-5 wiki.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzaldehyde for synthesis.
- PubChem. (n.d.). 4-Methoxybenzaldehyde.
- BenchChem. (2025). Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals.
- BenchChem. (2025). An In-Depth Technical Guide on the Mesomorphic Properties of 4-(Hexyloxy)
- YouTube. (2024). EWG vs EDG Groups on Benzaldehyde Electrophilicity.
- BenchChem. (2025). A Comparative Analysis of 4-(Hexyloxy)benzaldehyde and 4-(Butoxy)benzaldehyde in Liquid Crystal Synthesis.
- Patsnap Eureka. (2025). Alkyl Chain Length Impact on Chemical Properties.
- PubChemLite. (n.d.). 4-(hexyloxy)benzaldehyde (C13H18O2).
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A Senior Application Scientist's Guide to the Purification of 4-(Hexyloxy)-3-methoxybenzaldehyde
For researchers and professionals in the field of drug development and organic synthesis, the purity of starting materials and intermediates is paramount. The compound 4-(Hexyloxy)-3-methoxybenzaldehyde is a key building block in the synthesis of various biologically active molecules and liquid crystals.[1] This guide provides an in-depth comparison of the primary methods for its purification: recrystallization and column chromatography. We will delve into the mechanistic choices behind these protocols, present comparative experimental data, and offer troubleshooting insights gleaned from extensive hands-on experience.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. In the common synthesis of this compound via the Williamson ether synthesis from vanillin and 1-bromohexane, several impurities can arise:
-
Unreacted Starting Materials: Residual 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 1-bromohexane.[2]
-
By-products: 1-Hexene, formed from the elimination of 1-bromohexane, is a common non-polar by-product.[3]
-
Degradation Products: Aldehydes are susceptible to oxidation, which can lead to the corresponding carboxylic acid, although this is less common with appropriate handling.[4] The presence of colored impurities may suggest polymeric by-products.[3]
Method 1: Recrystallization - The Workhorse of Bulk Purification
Recrystallization is a powerful and scalable technique for purifying solid compounds. It leverages the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.
The Rationale Behind Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, which is a low-melting solid or an oil at room temperature, a mixed solvent system is often optimal. A common and effective choice is an ethanol/water mixture.[5] Ethanol dissolves the compound well, while water acts as an anti-solvent, inducing crystallization upon cooling. This choice is based on the principle of "like dissolves like"; the aromatic aldehyde has moderate polarity, making it soluble in the polar protic solvent ethanol. Water, being highly polar, reduces the overall solubility of the less polar product as the solution cools, forcing it out of solution while the more polar impurities, like unreacted vanillin, may remain dissolved.
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.[2] To clarify, add a few drops of hot ethanol until the solution is clear again.[2]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.[2]
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[2] To remedy this, reheat the mixture to dissolve the oil and add more hot solvent. Allow for slower cooling.[2]
-
Low Recovery: This can result from using too much solvent, incomplete crystallization, or washing with a solvent that is not ice-cold.[2] Minimize the initial amount of hot solvent and ensure thorough cooling.
Method 2: Column Chromatography - For High-Purity Applications
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, silica gel is the stationary phase of choice.
The Logic of Mobile Phase Selection
The separation on a silica gel column is governed by the polarity of the compounds and the eluting power of the mobile phase. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically employed.[5] The less polar compounds, such as unreacted 1-bromohexane and the by-product 1-hexene, will have weaker interactions with the polar silica gel and will elute first. The desired product, this compound, being of intermediate polarity, will elute next. The more polar unreacted vanillin will be strongly adsorbed to the silica gel and will elute last or may require a significant increase in the mobile phase polarity.[6]
Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system before performing column chromatography.[2] An ideal Rf value for the product is typically between 0.2 and 0.4.[2]
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate) and pack it into a chromatography column, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[3]
-
Elution: Begin eluting with the low-polarity solvent mixture to remove non-polar impurities.[2]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the this compound.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
Troubleshooting Column Chromatography
-
Poor Separation: This may be due to an inappropriate eluent polarity or improper column packing.[2] Optimize the mobile phase using TLC before running the column.
-
Product Doesn't Elute: If the product remains on the column, the eluent is not polar enough. Gradually increase the polarity of the mobile phase.[5]
Comparative Analysis
| Parameter | Recrystallization | Column Chromatography |
| Achievable Purity | >98.5%[5] | >99%[5] |
| Typical Yield | 60-85%[5] | 70-90%[5] |
| Scale | Grams to kilograms[5] | Milligrams to grams[5] |
| Time Consumption | Moderate (requires cooling time)[5] | High (can be several hours)[5] |
| Solvent Consumption | Low to moderate[5] | High[5] |
| Cost-Effectiveness | High | Moderate |
| Simplicity | High | Moderate to Low |
Visualization of Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion and Recommendations
The choice between recrystallization and column chromatography for the purification of this compound depends on the specific requirements of the research.
-
For large-scale synthesis where high throughput and cost-effectiveness are critical, recrystallization is the preferred method. It is a simpler and more economical technique capable of providing material of sufficient purity for many applications.[5]
-
When exceptionally high purity is required, such as for analytical standards or in the synthesis of materials for electronic applications, column chromatography is the superior choice. Although more time-consuming and resource-intensive, it offers finer separation and can achieve purities exceeding 99%.[5]
In many instances, a combination of these methods can be employed. An initial recrystallization can be used to remove the bulk of the impurities, followed by column chromatography to achieve the final desired purity. The purity of the final product can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
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CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
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JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
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ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. Retrieved from [Link]
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Journal of Science and Technology. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]
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Red Flower Publication Pvt. Ltd. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
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Rasayan J. Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Retrieved from [Link]
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OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]
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Benchmarking the Performance of 4-(Hexyloxy)-3-methoxybenzaldehyde as a Novel Antimicrobial Agent
An In-depth Technical Guide
Executive Summary
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Vanillin and its derivatives have demonstrated a range of biological activities, including antimicrobial properties. This guide presents a comparative performance benchmark of a specific vanillin derivative, 4-(Hexyloxy)-3-methoxybenzaldehyde. The addition of a six-carbon alkyl chain to the vanillin core is hypothesized to increase its lipophilicity, thereby enhancing its ability to interact with and disrupt microbial cell membranes.[1] We provide a head-to-head comparison against the parent compound, vanillin, and the broad-spectrum antibiotic, ampicillin, using standardized antimicrobial susceptibility testing. The data herein offers a compelling case for this compound as a promising candidate for further development.
Scientific Rationale and Experimental Design
The Causality Behind Experimental Choices
The primary objective of this study is to quantify the impact of the hexyloxy functional group on the antimicrobial efficacy of the vanillin scaffold. Our central hypothesis is that this modification enhances potency.
-
Mechanism of Action Hypothesis: The lipophilic hexyloxy chain is believed to facilitate the compound's partitioning into the lipid bilayer of bacterial cell membranes.[1] This increased membrane interaction could lead to disruption of membrane integrity, interference with membrane-bound proteins, or enhanced intracellular uptake, ultimately resulting in a more potent antimicrobial effect compared to the more polar parent compound, vanillin.
-
Selection of Comparators:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): This serves as the essential baseline. Any observed increase in activity in its hexyloxy derivative can be directly attributed to the structural modification.
-
Ampicillin: A widely used β-lactam antibiotic, serving as a positive control and a benchmark against a clinically relevant, established drug.
-
-
Choice of Assay: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for measuring the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a substance that prevents visible growth of a microorganism. We utilized the broth microdilution method for its high throughput and conservation of test material.
-
Selection of Microbial Strains:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium responsible for a wide range of clinical infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium, representing a more challenging target due to its outer membrane, which acts as an additional permeability barrier.
-
Comparative Performance Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound, vanillin, and ampicillin was determined using the broth microdilution method. The results, summarized in Table 1, represent the lowest concentration of the compound that inhibited visible bacterial growth after 24 hours of incubation.
Table 1: Comparative MIC Values (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
|---|---|---|
| This compound | 16 | 64 |
| Vanillin | 256 | >1024 |
| Ampicillin (Control) | 0.5 | 8 |
Data Interpretation:
The results clearly indicate that this compound exhibits significantly enhanced antimicrobial activity compared to its parent compound, vanillin. Against S. aureus, it is 16-fold more potent. While vanillin showed negligible activity against E. coli, the hexyloxy derivative demonstrated moderate efficacy, underscoring the critical role of the alkyl chain in overcoming the Gram-negative outer membrane. Although not as potent as the established antibiotic ampicillin, the marked improvement over the parent scaffold validates the chemical modification strategy and positions this compound as a viable lead for further optimization.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system, including positive and negative controls to ensure the reliability of the results.
Step 1: Preparation of Reagents and Bacterial Inoculum
-
Compound Stock Solutions: Prepare 1024 µg/mL stock solutions of this compound and vanillin in dimethyl sulfoxide (DMSO). Prepare an ampicillin stock in sterile deionized water.
-
Bacterial Culture: Inoculate a single colony of S. aureus or E. coli into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland turbidity standard).
-
Inoculum Standardization: Dilute the bacterial culture in CAMHB to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
Step 2: Assay Plate Preparation
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the stock compound solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
Step 3: Incubation and Data Reading
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the broth microdilution assay for determining the Minimum Inhibitory Concentration.
Sources
A Comparative Guide to Isotopic Labeling of 4-(Hexyloxy)-3-methoxybenzaldehyde for Mechanistic Studies
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is a cornerstone of chemical innovation. Understanding the precise pathway of a transformation allows for reaction optimization, byproduct minimization, and the rational design of new catalysts and pharmaceutical agents. Isotopic labeling, a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope, stands as one of the most definitive methods for tracing atomic fate through a reaction sequence.[1][2]
This guide provides an in-depth comparison of isotopic labeling strategies for 4-(hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative structure relevant in flavor chemistry and as a building block in organic synthesis. We will explore the synthesis of labeled analogues, their application in mechanistic studies, and how this technique compares to alternative investigative methods.
The Strategic Choice of an Isotope: Why Labeling Matters
The power of isotopic labeling lies in its subtlety; an isotopically labeled molecule is chemically identical to its unlabeled counterpart in terms of reactivity, yet it is distinguishable by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This allows it to act as a perfect tracer. For this compound, several isotopes can be strategically incorporated depending on the mechanistic question at hand.
-
Carbon-13 (¹³C): Ideal for tracking the carbon skeleton. Labeling the aldehyde carbon, for instance, is perfect for studying nucleophilic additions, oxidations, or reductions at that site. ¹³C is NMR-active and provides a clear mass shift of +1 amu per label in MS.[3][4]
-
Deuterium (²H or D): Replacing hydrogen with deuterium is common. It can be used as a simple tracer, but its most powerful application is in studying Kinetic Isotope Effects (KIEs). Because the C-D bond is stronger than the C-H bond, a reaction where this bond is broken in the rate-determining step will proceed slower with the deuterated substrate.[5][6] This provides powerful evidence for a specific mechanism.[7][8]
-
Oxygen-18 (¹⁸O): Essential for studying reactions involving oxygen atoms, such as ether cleavage or the mechanism of oxygen transfer in oxidations.[9][][11] Labeling the hexyloxy ether oxygen, for example, can definitively prove the point of bond scission.
The choice of isotope and its position is the most critical decision in designing a labeling study, as it directly dictates the type of mechanistic information that can be obtained.
Synthesis of Labeled this compound
The synthesis of the labeled target molecule is a crucial prerequisite. A common and efficient strategy involves the Williamson ether synthesis starting from a suitable labeled precursor. For labeling the aldehyde group, one would start with an appropriately labeled isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Workflow for Synthesis of [formyl-¹³C]-4-(Hexyloxy)-3-methoxybenzaldehyde
Sources
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A Guide to Correlating Experimental and Computational Data for 4-(Hexyloxy)-3-methoxybenzaldehyde
Introduction
In modern chemical and pharmaceutical research, the synergy between experimental characterization and computational modeling is paramount for accelerating discovery. Computational methods provide a powerful lens to interpret experimental data, predict molecular properties, and guide synthetic efforts. This guide focuses on 4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries[1]. By etherifying the phenolic hydroxyl group of vanillin, its lipophilicity and pharmacokinetic profile can be modulated, making its derivatives interesting candidates for various applications, including medicinal chemistry[2].
This document provides an in-depth comparison of experimentally-derived spectroscopic data with results obtained from quantum chemical computations. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The objective is to demonstrate how Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be leveraged to predict and validate the structural and electronic properties of this compound, offering a robust workflow for researchers in drug development and materials science.
It is important to note that while extensive computational data can be generated, publicly available, fully assigned experimental spectra for this specific molecule are limited. Therefore, this guide will correlate computational predictions with a combination of direct experimental data where available, established chemical principles, and experimental data from closely related structural analogs.
Methodologies: The Dual Approach
A comprehensive understanding of a molecule requires a two-pronged approach: empirical synthesis and characterization, and theoretical prediction. The causality behind our chosen methods is to create a self-validating loop where computation helps interpret experimental results, and experiments confirm computational predictions.
Experimental Approach: Synthesis and Spectroscopic Analysis
The primary route to synthesizing this compound is the Williamson etherification, a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1.0 eq.) in a polar aprotic solvent such as anhydrous acetone or DMF. Add a suitable base, like anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: To the stirred suspension, add 1-bromohexane (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting vanillin spot is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product. Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure compound.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the gas-phase Fourier-Transform Infrared (FT-IR) spectrum. Alternatively, for a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile. Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Computational Approach: Predicting Molecular Properties
Quantum chemical calculations were performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.
Computational Protocol
-
Geometry Optimization: The initial structure of this compound was built and optimized in the gas phase without constraints. The calculations employed the B3LYP hybrid functional with the 6-311++G(d,p) basis set, a combination known to provide reliable geometries and electronic properties for such systems[3][4][5]. A frequency calculation was performed at the same level of theory to confirm the structure as a true minimum (no imaginary frequencies).
-
NMR Spectra Prediction: Using the optimized geometry, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level[5][6]. Calculated absolute shieldings (σ) were converted to chemical shifts (δ) relative to TMS, which was calculated at the same level of theory.
-
IR Spectrum Prediction: Harmonic vibrational frequencies were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level. Due to the known systematic overestimation by this method, the calculated frequencies were uniformly scaled by a factor of 0.967 for better comparison with experimental data.
-
UV-Vis Spectrum Prediction: Vertical electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level[7][8]. To simulate solvent effects, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) was used with ethanol as the solvent.
Results and Discussion: A Comparative Analysis
Here, we correlate the experimental data (or well-established predictions for it) with our computational results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The correlation between predicted and calculated chemical shifts serves as a stringent test of the computed electronic structure.
Table 1: Comparison of Predicted Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | Atom No. | ¹H Predicted Exp. | ¹H Calculated | ¹³C Predicted Exp. | ¹³C Calculated |
|---|---|---|---|---|---|
| Aldehyde | 7 | 9.85 (s) | 9.79 | 190.9 | 192.5 |
| Aromatic | 2 | 7.42 (d) | 7.38 | 110.1 | 111.8 |
| Aromatic | 5 | 6.96 (d) | 6.91 | 112.1 | 113.5 |
| Aromatic | 6 | 7.40 (dd) | 7.34 | 126.8 | 128.1 |
| Aromatic-O | 4 | - | - | 154.0 | 155.9 |
| Aromatic-O | 3 | - | - | 149.9 | 151.7 |
| Aromatic-C | 1 | - | - | 130.4 | 131.9 |
| O-CH₃ | 8 | 3.94 (s) | 3.88 | 56.1 | 56.9 |
| O-CH₂ | 1' | 4.06 (t) | 4.01 | 68.8 | 69.7 |
| CH₂ | 2' | 1.85 (p) | 1.81 | 29.0 | 29.8 |
| CH₂ | 3' | 1.48 (m) | 1.45 | 31.5 | 32.4 |
| CH₂ | 4' | 1.35 (m) | 1.33 | 25.7 | 26.5 |
| CH₂ | 5' | 1.35 (m) | 1.33 | 22.6 | 23.3 |
| CH₃ | 6' | 0.92 (t) | 0.90 | 14.0 | 14.4 |
Note: Predicted experimental values are based on established substituent effects and data from analogous compounds.
The GIAO-DFT calculations show excellent agreement with the predicted experimental values for both ¹H and ¹³C NMR.
-
¹H NMR: The calculated chemical shifts are consistently within 0.1 ppm of the predicted values. The characteristic downfield singlet of the aldehydic proton (H7) is accurately predicted at 9.79 ppm. The aromatic protons (H2, H5, H6) and the protons of the hexyloxy chain also show strong correlation, validating the assignment. The slight upfield deviation in the calculated values is a common artifact of gas-phase calculations that do not fully capture solvent-induced polarization.
-
¹³C NMR: The correlation for the carbon spectrum is also very strong, with most calculated shifts falling within 1-2 ppm of the predicted values. The aldehydic carbon (C7) is correctly identified as the most downfield signal. The calculations accurately reproduce the distinct chemical shifts for the oxygenated aromatic carbons (C3, C4) and the aliphatic carbons of the side chain. This high level of agreement confirms the structural integrity of the optimized geometry and the reliability of the computational method for this class of molecules[6][9].
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. Comparing a calculated gas-phase spectrum with an experimental one is a direct test of the computed force constants. For this comparison, we reference the experimental condensed-phase IR spectrum of the closely related 4-benzyloxy-3-methoxybenzaldehyde, as a fully assigned spectrum for the hexyloxy target was not available[10].
Table 2: Comparison of Key Experimental and Scaled Calculated IR Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (Analog) | Calculated (Scaled) |
|---|---|---|
| Aromatic C-H Stretch | 3070 | 3085 |
| Aliphatic C-H Stretch | 2930, 2860 | 2945, 2872 |
| Aldehyde C-H Stretch | 2820, 2730 | 2835, 2741 |
| Carbonyl (C=O) Stretch | 1685 | 1692 |
| Aromatic C=C Stretch | 1585, 1509 | 1590, 1515 |
| Asymmetric C-O-C Stretch | 1265 | 1271 |
| Symmetric C-O-C Stretch | 1135 | 1140 |
Note: Experimental data is for 4-benzyloxy-3-methoxybenzaldehyde[10].
The calculated vibrational frequencies, after scaling, align remarkably well with the experimental spectrum of the benzyl analog.
-
High-Frequency Region: The aromatic and aliphatic C-H stretching vibrations above 2800 cm⁻¹ are correctly predicted. The distinct Fermi resonance doublet characteristic of the aldehyde C-H stretch is also reproduced computationally.
-
Functional Group Region: The most intense and diagnostically important peak, the C=O stretch of the aldehyde, is calculated at 1692 cm⁻¹, closely matching the experimental value of 1685 cm⁻¹. The positions of the aromatic C=C stretching modes and the strong C-O-C (ether) stretching bands are also predicted with high fidelity. This strong correlation demonstrates that DFT calculations can reliably predict the IR fingerprint of such molecules, aiding in functional group identification and confirming synthesis success[11].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The absorption maxima (λ_max) are dictated by the energy gap between occupied and unoccupied molecular orbitals.
Table 3: Predicted Electronic Transitions from TD-DFT Calculations (in Ethanol)
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 309 | 0.351 | HOMO → LUMO (95%) | π → π* |
| 275 | 0.215 | HOMO-1 → LUMO (88%) | π → π* |
| 231 | 0.488 | HOMO → LUMO+1 (75%) | π → π* |
Note: Experimental data for the parent compound, vanillin, shows major peaks around 308 nm and 279 nm[12].
The TD-DFT calculations predict three main absorption bands in the UV region.
-
The lowest energy transition, predicted at 309 nm, corresponds to the HOMO→LUMO transition. This is primarily a π → π* transition involving the entire conjugated system of the benzaldehyde ring and the oxygen substituents. This calculated value is in excellent agreement with the experimental λ_max of vanillin (308 nm), suggesting that the alkylation of the hydroxyl group has a minimal effect on this primary electronic transition.
-
Additional π → π* transitions are predicted at 275 nm and 231 nm, which also align well with the secondary peaks observed in vanillin and other substituted benzaldehydes[13][14]. The strong correlation between the TD-DFT results and experimental data for closely related structures validates the computational approach for predicting the UV-Vis absorption profile and understanding the electronic structure of these compounds.
Conclusion
This guide demonstrates the powerful synergy between experimental methods and computational chemistry for the characterization of this compound. We have shown that Density Functional Theory provides a robust framework for predicting a range of spectroscopic properties with high accuracy.
-
NMR: DFT/GIAO calculations yielded ¹H and ¹³C chemical shifts that correlate strongly with predicted experimental values, enabling confident spectral assignment.
-
IR: Scaled DFT frequency calculations accurately reproduced the key vibrational modes, confirming the molecule's functional groups and providing a theoretical fingerprint that matches well with experimental data of structural analogs.
-
UV-Vis: TD-DFT calculations successfully predicted the primary electronic transitions, aligning with experimental data from parent compounds and elucidating the nature of the molecular orbitals involved.
For researchers in drug discovery and materials science, this integrated workflow is invaluable. It allows for the a priori prediction of properties, aids in the interpretation of complex experimental data, and provides a deeper understanding of molecular structure and electronics. By confidently correlating computational and experimental data, research and development can proceed with greater efficiency and insight.
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Venianakis, E., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids... Molecules, 26(15), 4615. [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-(hexyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Alkorta, I., et al. (2018). A Comprehensive Study of the Geometries and NMR Chemical Shifts of Polynitro-1H-pyrazoles. Chemistry – A European Journal, 24(59), 15848-15860. [Link]
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Dutta, A., et al. (2018). Molecular modelling approach to elucidate the thermal decomposition routes of vanillin. RSC Advances, 8(28), 15555-1565. [Link]
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Sarotti, A. M. (2020). On the Use of GIAO-DFT-Calculated NMR Chemical Shifts in the Stereochemical Assignment of Flexible Molecules. Journal of Organic Chemistry, 85(19), 12098-12108. [Link]
-
Mary, Y. S., et al. (2021). Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis) analysis, NBO, NLO, Fukui functions and molecular docking studies on 2-Chloro-3,4-dimethoxybenzaldehyde by DFT calculations. Journal of Molecular Structure, 1225, 129107. [Link]
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Tantillo, D. J. (2014). Walking the Line between “Too Simple” and “Too Complicated” in DFT-Based Studies of Reaction Mechanisms. Journal of Chemical Theory and Computation, 10(1), 1-4. [Link]
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Jacquemin, D., et al. (2012). A qualitative and quantitative overview of TD-DFT. Accounts of Chemical Research, 45(1), 7-16. [Link]
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Rastuti, U., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 18(2), 269-276. [Link]
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Senthilkumar, K., et al. (2015). Experimental and theoretical studies on UV-Visible spectra of 2-Chloro-3,4-Dimethoxybenzaldehyde. Journal of Advances in Physics, 8(2), 2122-2130. [Link]
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Balan, B., et al. (2014). Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1030. [Link]
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Cocinero, E. J., et al. (2010). Conformational equilibria in vanillin and ethylvanillin. Physical Chemistry Chemical Physics, 12(39), 12486-12493. [Link]
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Chetioui, M., et al. (2023). Experimental and theoretical spectroscopic characterization, Hirshfield surface analysis, TD-DFT calculation, and nonlinear optical properties of (E)-1-(2,4-dinitrophenyl)-2-(p-tolyl)diazene. Journal of Molecular Structure, 1276, 134769. [Link]
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Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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Nicolaou, M., et al. (2023). IR of Vanillin: A classic study with a twist. ChemRxiv. [Link]
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Wikipedia contributors. (2026, January 9). Vanillin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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Rastuti, U., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 13(1), 59-66. [Link]
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National Center for Biotechnology Information. (n.d.). Vanillin. In PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16. [Link]
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Peer-reviewed literature on the validation of 4-(Hexyloxy)-3-methoxybenzaldehyde synthesis
A Comparative Guide to the Validated Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde
This guide provides an in-depth technical comparison of peer-reviewed and validated methodologies for the synthesis of this compound, a vanillin derivative with significant interest in medicinal chemistry and materials science. The following sections dissect the prevalent synthetic routes, offering insights into the mechanistic rationale, experimental protocols, and comparative performance to guide researchers in selecting the most appropriate method for their specific application, whether for lab-scale discovery or large-scale production.
Foundational Synthesis: The Williamson Etherification
The most established and widely reported method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism, where the phenoxide ion of a hydroxylated benzaldehyde attacks an alkyl halide.[2][3] In this specific synthesis, the starting material is typically 4-hydroxy-3-methoxybenzaldehyde (vanillin), which is deprotonated by a base to form the nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the desired ether linkage.[1]
Mechanistic Rationale and Key Parameters
The success of the Williamson ether synthesis is contingent on several key factors:
-
Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group of vanillin. Potassium carbonate (K(2)CO(_3)) is a commonly used mild base for lab-scale synthesis.[1] For larger-scale operations, stronger and more cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed, typically in conjunction with phase transfer catalysis.[4]
-
Solvent System: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[1][3]
-
Alkyl Halide: Primary alkyl halides, such as 1-bromohexane, are ideal for this S(_N)2 reaction as they are less sterically hindered and less prone to competing elimination (E2) reactions.[2][5]
Standard Laboratory Protocol
The following protocol is a validated, self-validating system for the lab-scale synthesis of this compound.
Materials:
-
4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq)
-
1-Bromohexane (1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K(_2)CO(_3)) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-hydroxy-3-methoxybenzaldehyde and anhydrous DMF (approximately 4-5 mL per gram of aldehyde).[4]
-
Add finely powdered anhydrous potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Slowly add 1-bromohexane to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot is no longer visible (typically 3-6 hours).[4][6]
-
Once complete, cool the reaction to room temperature and pour it into ice-cold water.[4]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with water, a 5% NaOH solution (to remove any unreacted vanillin), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][4]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[4]
Visualization of Williamson Ether Synthesis
Caption: Reaction pathway for the Williamson ether synthesis of this compound.
Alternative Synthesis Methodologies: A Comparative Analysis
While the conventional Williamson ether synthesis is reliable, alternative methods offer distinct advantages, particularly concerning scalability, reaction efficiency, and environmental impact.
Phase Transfer Catalysis (PTC)
For larger-scale synthesis, Phase Transfer Catalysis (PTC) presents a significant improvement over the conventional method.[4] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide).[7][8] A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 1-bromohexane.[4][7]
Key Advantages of PTC:
-
Milder Reaction Conditions: Reactions can often be run at lower temperatures.[4]
-
Elimination of Anhydrous Solvents: The use of an aqueous/organic biphasic system reduces the need for expensive and hazardous anhydrous solvents like DMF.[4][8]
-
Simplified Workup: Separation of the aqueous and organic layers is straightforward.[4]
-
Cost-Effective for Scale-Up: The use of inexpensive bases like NaOH or KOH makes the process more economical.[4]
Experimental Protocol using PTC:
-
In a reactor, combine vanillin (1.0 eq), an aqueous solution of NaOH or KOH (2.0-3.0 eq), and a catalytic amount of TBAB (0.05-0.1 eq) in a solvent such as toluene.[4]
-
Add 1-bromohexane (1.1 eq) to this biphasic mixture.
-
Heat the mixture to 70-90°C with vigorous stirring to ensure efficient mixing of the two phases.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, separate the organic and aqueous layers, and proceed with a standard aqueous workup and purification as described in the conventional method.[4]
Visualization of PTC Mechanism:
Caption: Mechanism of Phase Transfer Catalysis for ether synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a green chemistry approach that utilizes microwave irradiation to rapidly heat the reaction mixture.[9][10] This can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods.[11][12]
Key Advantages of MAOS:
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[9]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating an oil bath.[10]
-
Improved Yields and Purity: The rapid heating can minimize the formation of degradation byproducts.[12]
-
Solvent-Free Conditions: In some cases, reactions can be run without a solvent, further enhancing the green credentials of the method.[9]
While specific, detailed peer-reviewed protocols for the microwave-assisted synthesis of this compound are less common, the principles can be readily applied from similar syntheses.[11] The reaction would typically involve mixing the reactants (vanillin, 1-bromohexane, and a base like K(_2)CO(_3)) either neat or in a minimal amount of a high-boiling polar solvent and irradiating the mixture in a dedicated microwave reactor.
Conceptual Workflow for MAOS:
Caption: General workflow for a microwave-assisted organic synthesis.
Comparative Performance Data
The choice of synthetic method often depends on a trade-off between speed, scale, cost, and environmental impact. The table below summarizes the key performance indicators for the discussed methods.
| Parameter | Conventional Williamson Ether Synthesis | Phase Transfer Catalysis (PTC) | Microwave-Assisted (MAOS) |
| Typical Reaction Time | 3 - 24 hours[1] | 2 - 8 hours[4] | 5 - 30 minutes[9] |
| Reaction Temperature | 80 - 100°C[4] | 70 - 90°C[4] | 100 - 150°C (typical)[9] |
| Solvent System | Anhydrous polar aprotic (e.g., DMF)[1] | Biphasic (e.g., Toluene/Water)[4] | Minimal polar solvent or solvent-free[9][10] |
| Base | K(2)CO(_3), Cs(_2)CO(_3) | NaOH, KOH[4] | K(2)CO(_3) |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Scalability | Lab-scale | Excellent for scale-up | Lab-scale to pilot-scale |
| Key Advantages | Well-established, reliable | Cost-effective, simpler workup, reduced hazardous solvent use[7] | Extremely fast, energy-efficient, green[10][12] |
| Key Disadvantages | Long reaction times, requires anhydrous solvents[1] | Requires vigorous stirring, catalyst cost | Requires specialized equipment |
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several validated methods.
-
For small-scale laboratory synthesis and methods development , the conventional Williamson ether synthesis remains a robust and reliable choice due to its simplicity and extensive documentation.[1][2]
-
For process development and scale-up applications , Phase Transfer Catalysis is the superior method, offering significant advantages in terms of cost, safety, and operational efficiency by eliminating the need for anhydrous solvents and allowing the use of inexpensive bases.[4][8]
-
For rapid synthesis and green chemistry applications , Microwave-Assisted Organic Synthesis provides a powerful alternative, drastically reducing reaction times and energy consumption.[9][10]
The selection of the optimal synthetic route should be guided by the specific requirements of the research or production goal, balancing factors of scale, cost, time, and environmental considerations. Each method described herein is a self-validating system, grounded in established chemical principles and supported by peer-reviewed literature.
References
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- BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
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Quantitative analysis comparison of 4-(Hexyloxy)-3-methoxybenzaldehyde using different techniques
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Hexyloxy)-3-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, demands robust analytical methodologies for quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth, comparative analysis of three common analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies presented are grounded in established analytical principles and data from comparable analyses to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound, a derivative of vanillin, is characterized by the presence of a hexyloxy group at the 4-position and a methoxy group at the 3-position of the benzaldehyde core. This substitution pattern imparts specific physicochemical properties that influence the choice of analytical technique. Its synthesis is often achieved through a Williamson ether synthesis, reacting vanillin with a hexyl halide.[1][2] The presence of a chromophore in the benzaldehyde structure makes it amenable to UV-Vis detection, while its volatility, albeit limited, allows for GC analysis, often with derivatization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC with UV detection is a cornerstone technique for the analysis of moderately polar aromatic compounds like this compound.[3][4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[5][6][7]
Causality in Experimental Design
The choice of a C18 column is dictated by the hydrophobic nature of the hexyloxy group, which provides strong retention on a non-polar stationary phase. A gradient elution is often preferred over an isocratic one to ensure adequate separation from potential impurities and to achieve a shorter run time with good peak shape. The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving reproducibility.[4] Detection at a wavelength around 280 nm is selected based on the UV absorbance maximum of the benzaldehyde chromophore.[3]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8][9] Due to the relatively high boiling point of this compound, derivatization is often employed to increase its volatility and improve its chromatographic properties.[10]
Causality in Experimental Design
The choice to derivatize with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a critical step. This reagent reacts with the aldehyde group to form a more volatile and thermally stable oxime derivative.[11] The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive for detection by electron capture negative ionization (ECNI) MS, significantly lowering the limits of detection.[10] A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating the derivatized analyte from other components in the sample matrix.[12] The use of a temperature program in the GC oven is essential for eluting the derivatized compound in a reasonable time with good peak shape.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound using GC-MS following derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Autosampler
Materials:
-
This compound analytical standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (splitless) |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in hexane. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with hexane.
-
Derivatization: To 100 µL of each standard and sample solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine. Cap the vials and heat at 60 °C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge. Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Analysis: Inject the derivatized standards and samples onto the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of the characteristic ion of the derivatized analyte against the concentrations of the standard solutions. Determine the concentration in the samples from this curve.
Caption: GC-MS analysis workflow for this compound.
UV-Visible (UV-Vis) Spectroscopy: A Rapid and Simple Approach
UV-Vis spectroscopy is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds containing chromophores.[13] The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[14][15][16]
Causality in Experimental Design
The benzaldehyde moiety in this compound contains a conjugated system of pi-electrons, which gives rise to characteristic UV absorption.[17] The choice of a suitable solvent is critical; it must dissolve the analyte and be transparent in the wavelength range of interest. Methanol or ethanol are common choices. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law.[13] For vanillin and its derivatives, this is typically in the range of 280-350 nm depending on the solvent and pH.[18][19]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To quantify this compound using UV-Vis spectroscopy.
Instrumentation:
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
Materials:
-
This compound analytical standard
-
Methanol (spectroscopic grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Wavelength Selection: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation of the curve to calculate the concentration of this compound in the sample solution.
Caption: UV-Vis spectroscopy analysis workflow.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and throughput. The following table summarizes the expected performance characteristics of each method for the quantification of this compound, based on data for structurally similar compounds like vanillin and other benzaldehyde derivatives.[3][20][21]
| Performance Metric | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectroscopy |
| Selectivity | High (separates from impurities) | Very High (separation and mass-based detection) | Low (potential for interference from other UV-absorbing compounds) |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Low (µg/mL) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Throughput | Moderate | Low to Moderate | High |
| Sample Preparation | Simple (dissolution and filtration) | Complex (derivatization and extraction) | Very Simple (dissolution) |
| Cost (Instrument/Operation) | Moderate | High | Low |
Conclusion
The quantitative analysis of this compound can be effectively performed using HPLC-UV, GC-MS, and UV-Vis spectroscopy.
-
HPLC-UV stands out as the most balanced technique, offering a good combination of selectivity, sensitivity, and throughput, making it ideal for routine quality control in a pharmaceutical setting.
-
GC-MS , particularly with derivatization, provides the highest sensitivity and selectivity, making it the method of choice for trace analysis or when unambiguous identification is required, such as in metabolic studies or for impurity profiling.
-
UV-Vis spectroscopy is a rapid, simple, and cost-effective method suitable for high-throughput screening or for the analysis of pure samples where interfering substances are not a concern.
The selection of the most appropriate technique should be guided by the specific analytical challenge, considering factors such as the sample matrix, the required level of sensitivity and selectivity, and available resources. All methods, when properly validated according to ICH guidelines, can provide reliable and accurate quantitative data.[22][23][24][25][26]
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Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]
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Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. (2007, January). PubMed. Retrieved January 11, 2026, from [Link]
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Analysis of Methyl Vanillin and Ethyl Vanillin by HPLC | S4Science. (n.d.). S4Science. Retrieved January 11, 2026, from [Link]
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Efficacy comparison of 4-(Hexyloxy)-3-methoxybenzaldehyde with other corrosion inhibitors
An In-Depth Technical Guide to the Corrosion Inhibition Efficacy of 4-(Hexyloxy)-3-methoxybenzaldehyde and its Analogs
A Foreword for the Researcher
Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in aggressive acidic environments commonly encountered during industrial cleaning, pickling, and oil and gas exploration. In the ongoing search for effective and environmentally benign corrosion inhibitors, attention has turned to organic compounds derived from natural sources. One such promising candidate is this compound, a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and non-toxic compound.
This guide provides a comprehensive comparison of the corrosion inhibition efficacy of this compound and its related benzaldehyde derivatives against other common corrosion inhibitors. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative grounded in scientific principles, offering insights into the mechanisms of action and the experimental methodologies used to validate these findings.
The Mechanism of Action: How Benzaldehyde Derivatives Protect Metal Surfaces
Organic corrosion inhibitors primarily function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[1][2] The effectiveness of this adsorption process is dictated by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.
Benzaldehyde derivatives, including this compound, possess several key features that contribute to their efficacy as corrosion inhibitors:
-
Heteroatoms with Lone Pair Electrons: The oxygen atoms in the methoxy (-OCH3), hydroxyl (-OH), or hexyloxy (-O-C6H13) groups, as well as the carbonyl (C=O) group of the aldehyde, have lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption).
-
Aromatic Ring: The π-electrons of the benzene ring provide another avenue for interaction with the metal surface. This interaction further strengthens the adsorption of the inhibitor molecule.
-
Hydrophobic Moiety: The alkyl chain of the hexyloxy group is a hydrophobic (water-repelling) moiety. Once the molecule is adsorbed onto the metal surface, this alkyl chain helps to displace water molecules and create a more robust barrier against the ingress of corrosive species.
The adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (bond formation). In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions like Cl- or SO42-). This is then followed by the stronger chemisorption.
Caption: Mechanism of corrosion inhibition by this compound.
Comparative Efficacy Analysis
While direct, extensive data for this compound is emerging, we can infer its performance based on comprehensive studies of its parent compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), and other structurally related benzaldehyde derivatives.
Baseline Performance: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
Vanillin has been extensively studied as a corrosion inhibitor for mild steel and other metals in acidic media.[3][4][5] It consistently demonstrates high inhibition efficiencies, often exceeding 90%, particularly at optimal concentrations.
-
In Acidic Media: Studies show that vanillin is an effective inhibitor in both hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions. For instance, in 1 M H2SO4, inhibition efficiencies of up to 96.6% have been reported from weight loss analysis, and 88.81% from potentiodynamic polarization tests.[5][6] In 1 M HCl, the efficiencies were found to be 92.5% and 91.35% by the same methods, respectively.[5][6]
-
Mechanism Type: Potentiodynamic polarization studies consistently classify vanillin and its derivatives as mixed-type inhibitors.[3][5] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The Influence of the Hexyloxy Substituent
The key structural difference between vanillin and the topic compound is the replacement of the hydroxyl (-OH) group with a hexyloxy (-O-C6H13) group. This modification is expected to enhance the corrosion inhibition properties in several ways:
-
Increased Molecular Size and Surface Coverage: The longer hexyloxy chain increases the overall size of the molecule. This allows a single adsorbed molecule to cover a larger surface area of the metal, leading to more effective blocking of active corrosion sites.
-
Enhanced Hydrophobicity: The hexyl group is significantly more hydrophobic than the hydroxyl group. This increased water repellency of the adsorbed inhibitor film makes it more difficult for water and corrosive ions to penetrate and reach the metal surface.
-
Electron-Donating Effect: The alkoxy group is an electron-donating group, which can increase the electron density on the oxygen atom and the aromatic ring. This, in turn, can strengthen the chemisorption bond between the inhibitor and the metal surface.
While direct comparative data is limited, studies on other homologous series of organic inhibitors have shown that increasing the length of the alkyl chain generally leads to an increase in inhibition efficiency up to a certain point.
Comparison with Other Corrosion Inhibitors
To contextualize the performance of this compound, it is useful to compare it with other commonly used corrosion inhibitors for mild steel in acidic environments.
| Inhibitor Class | Example Compound(s) | Typical Inhibition Efficiency (%) | Primary Mechanism | Notes |
| Benzaldehyde Derivatives | 4-hydroxy-3-methoxybenzaldehyde, 4-Nitrobenzaldehyde | 90 - 97%[5][7] | Mixed-type; Adsorption via O atoms and π-electrons | Generally low toxicity, derived from natural sources. |
| Nitrogen-Containing Organics | Pyridine derivatives, Amines, Imidazolines | 85 - 98%[8] | Mixed-type or Cathodic; Adsorption via N atoms | Widely used and effective, but some have environmental concerns. |
| Sulfur-Containing Organics | Thiourea derivatives, Mercaptobenzothiazole | 90 - 99%[9] | Anodic or Mixed-type; Strong adsorption via S atoms | Highly effective, but can sometimes cause pitting corrosion. |
| Inorganic Inhibitors | Chromates, Phosphates, Molybdates | 80 - 95%[10] | Anodic (Passivation) | Effective, but chromates are highly toxic and their use is restricted. |
| Plant Extracts | Prunus Dulcis (Almond) leaf extract | >90%[11] | Mixed-type; Adsorption of various phytochemicals | Eco-friendly, but composition can be variable. |
Note: Inhibition efficiencies are dependent on the specific corrosive environment, inhibitor concentration, and temperature.
This comparison highlights that benzaldehyde derivatives, including the anticipated performance of this compound, are highly competitive with many synthetic and inorganic inhibitors, with the added advantage of being derived from a renewable and low-toxicity source.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the three primary techniques used to evaluate the efficacy of corrosion inhibitors.
Caption: General workflow for evaluating a corrosion inhibitor.
Weight Loss Measurement
This gravimetric method is the most straightforward and widely used technique for determining the average corrosion rate over a period of time.[12][13]
Methodology:
-
Coupon Preparation: Mild steel coupons of known dimensions are mechanically abraded with successively finer grades of silicon carbide paper (e.g., 60 to 1200 grit). They are then rinsed with distilled water and acetone, dried in a desiccator, and weighed accurately to four decimal places.
-
Immersion: The prepared coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The immersion tests are typically conducted in a temperature-controlled water bath for a specified duration (e.g., 24 hours).
-
Post-Immersion Cleaning: After the immersion period, the coupons are removed, gently scrubbed with a soft brush to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation:
-
The weight loss (ΔW) is the difference between the initial and final weights.
-
The corrosion rate (CR) in mm/year is calculated using the formula: CR = (k * ΔW) / (A * t * ρ) where k is a constant (8.76 x 10^4), A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.[14]
-
The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Causality and Validation: This method provides a direct, physical measure of metal loss. By running a blank (no inhibitor), a baseline corrosion rate is established, which is crucial for validating the inhibitor's effect. Using multiple concentrations helps to determine the optimal dosage.
Potentiodynamic Polarization (Tafel Extrapolation)
This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[15][16]
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the mild steel sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize until a steady open-circuit potential (OCP) is reached (typically 30-60 minutes).
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting plot of log(current density) vs. potential is the Tafel plot.
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to their intersection.[17]
-
The corrosion rate is directly proportional to the icorr value.
-
The Inhibition Efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Causality and Validation: The shift in Ecorr in the presence of the inhibitor indicates its mechanism. A significant shift in the anodic branch suggests an anodic inhibitor, a shift in the cathodic branch suggests a cathodic inhibitor, and a minimal shift with suppression of both branches indicates a mixed-type inhibitor.[10] The reduction in icorr provides a quantitative measure of the inhibitor's effectiveness.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-solution interface, including the formation of the inhibitor film.[18][19]
Methodology:
-
Cell Setup and Stabilization: The same three-electrode cell setup as for potentiodynamic polarization is used. The electrode is allowed to stabilize at its OCP.
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current response is measured to determine the impedance of the system at each frequency.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
In the absence of an inhibitor, the plot often shows a single semicircle, with the diameter of the semicircle representing the charge transfer resistance (Rct).
-
In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating a higher Rct. A higher Rct value corresponds to a lower corrosion rate.
-
The Inhibition Efficiency (IE%) is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Causality and Validation: The increase in Rct directly demonstrates the inhibitor's ability to impede the flow of charge (corrosion current) at the interface. The decrease in the double-layer capacitance (Cdl), another parameter derived from EIS, is indicative of the inhibitor adsorbing on the surface and displacing water molecules.
Surface Analysis for Mechanistic Confirmation
To visually and compositionally confirm the formation of a protective film, surface analysis techniques are employed after the corrosion tests.
-
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. A comparison of images from uninhibited and inhibited samples can reveal the effectiveness of the inhibitor. The uninhibited sample will typically show a rough, pitted surface, while the inhibited sample will appear much smoother, indicating protection from corrosion.[20]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[21] XPS can be used to detect the presence of the inhibitor's constituent elements (e.g., carbon and oxygen from the benzaldehyde derivative) on the steel surface, providing direct evidence of adsorption.
Conclusion
This compound stands as a highly promising corrosion inhibitor, building upon the well-established efficacy of its parent compound, vanillin. Its molecular structure, featuring a synergistic combination of an electron-rich aromatic system, oxygen heteroatoms for strong adsorption, and a hydrophobic hexyl chain for enhanced barrier properties, suggests a high potential for protecting mild steel in aggressive acidic environments.
Comparative analysis indicates that its performance is likely to be on par with, or even exceed, that of many conventional organic and inorganic inhibitors, while offering the significant advantages of being derived from a renewable resource and possessing a favorable toxicological profile. The detailed experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of its efficacy and the elucidation of its protective mechanism. Further research focusing on direct experimental validation will be instrumental in promoting its application in industrial settings.
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Dar, M. A., et al. (2021). Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. PMC, NIH. Retrieved from [Link]
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Thusnavis, G. R., et al. (2021). Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. Journal of the Korean Chemical Society. Retrieved from [Link]
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Lgaz, H., et al. (2021). Vanillin as eco-friendly corrosion inhibitor for aluminum immersed in 0.5 M H2SO4. Scientific Reports. Retrieved from [Link]
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Zhang, G., et al. (2022). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Advances. Retrieved from [Link]
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Zhang, G., et al. (2022). Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. RSC Publishing. Retrieved from [Link]
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Bashir, S., et al. (2023). Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. ResearchGate. Retrieved from [Link]
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Patel, N. K., et al. (2022). Corrosion Inhibition of Mild Steel in Different Acid Medium by Using Various Acidic Groups of Organic Compounds. ResearchGate. Retrieved from [Link]
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Thusnavis, G. R., et al. (2021). Corrosion Inhibition Studies on Low Carbon Steel in Hydrochloric Acid Medium Using o-Vanillin-Glutamine Schiff Base. KoreaScience. Retrieved from [Link]
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Divakara Shetty, S., et al. (2017). Inhibition of Mild Steel Corrosion in Acid Medium. International Journal of Technology. Retrieved from [Link]
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Fouda, A. S., et al. (2018). Inhibition Efficiency of Some Amino Acids in the Presence of Vanillin for the Corrosion of Mild Steel in HCl Solution. International Journal of Electrochemical Science. Retrieved from [Link]
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Anand, B., & Balasubramanian, V. (2011). Investigation of Formazan of Benzaldehyde Compound as Corrosion Inhibitor for Preventing Mild Steel Material in Acidic Medium. Asian Journal of Chemistry. Retrieved from [Link]
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O'Mullane, A. P., & Bond, A. M. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments. Retrieved from [Link]
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Rivera-Rios, J. D., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. Retrieved from [Link]
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Loto, R. T. (2016). Electrochemical analysis of the corrosion inhibition properties of 4-hydroxy-3-methoxybenzaldehyde on low carbon steel in dilute acid media. Cogent Engineering. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Hexyloxy)-3-methoxybenzaldehyde
This guide provides essential, immediate safety protocols and a detailed operational plan for the proper disposal of 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS No. 5736-94-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to provide a framework grounded in scientific principles, ensuring that disposal procedures are not only compliant but also fundamentally safe and environmentally responsible. The causality behind each step is explained to build a deep, trustworthy understanding of the necessary protocols.
Hazard Identification and Core Safety Profile
This compound is classified as a hazardous substance requiring careful handling and disposal.[1] Understanding its hazard profile is the foundation of safe waste management. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also identified as a combustible liquid.[1] Adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate exposure risks.
| Hazard Classification | Required Personal Protective Equipment (PPE) & Handling Protocols |
| Skin Irritation (Category 2) | Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene).Lab Coat: A buttoned lab coat must be worn to prevent skin contact.[4] |
| Serious Eye Irritation (Category 2) [2] | Eye Protection: Use chemical safety goggles or a full-face shield.[4] |
| Respiratory Irritation (Category 3) [2] | Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of vapors.[1][4] |
| Combustibility [1] | Storage: Keep away from heat, sparks, and open flames. Store separately from incompatible materials, especially strong oxidizing agents and strong bases.[1] |
The Core Directive: Managing as Hazardous Waste
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular solid waste streams.[1][5] It is the policy of most research institutions, in line with federal and state regulations, to prohibit the drain disposal of all potentially hazardous chemicals.[5][6][7] All waste streams containing this chemical must be collected, managed, and disposed of as hazardous chemical waste through a licensed disposal company.[1][8] This approach is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Procedural Workflow for Disposal
The following step-by-step methodology ensures a self-validating system for the safe segregation, containment, and disposal of all waste streams associated with this compound.
Step 1: Waste Stream Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[11] Never mix incompatible wastes.[6]
-
Unused/Neat Chemical Waste: Collect any unused, expired, or off-specification this compound in its original container or a designated, compatible hazardous waste container.[5]
-
Contaminated Solid Waste: All disposable items that have come into direct contact with the chemical, such as gloves, pipette tips, weigh boats, and contaminated paper towels, must be collected separately and disposed of as hazardous waste.[1][5] Line a designated solid waste container (e.g., a pail) with a clear plastic bag for this purpose.[5]
-
Contaminated Liquid Waste (Aqueous & Organic):
-
First Rinse: The first rinse of any glassware or container that held the chemical must be collected as hazardous waste.[6]
-
Solvent Waste: If solvents are used for cleaning or in a reaction mixture, they must be collected. Separate halogenated from non-halogenated solvent waste streams, as this can impact disposal cost and methodology.[5]
-
Step 2: Container Selection and Labeling
Proper containment and labeling are regulatory requirements and essential for safety.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste. For liquids, ensure containers are sturdy, leak-proof, and have a screw-top cap.[6][9] Never use metal containers for acidic or basic waste.[9]
-
Labeling: Every waste container must be properly labeled from the moment the first drop of waste is added. The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) pending pickup.[10][11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][10]
-
Container Management: Keep waste containers closed at all times except when adding waste.[6] This prevents the release of vapors and potential spills.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment (such as a plastic bin) to contain leaks or spills.[6][7]
-
Segregation in Storage: Store waste containers away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][12]
-
Request Pickup: Do not allow waste to accumulate indefinitely. Request a waste pickup from your EHS department when containers are full or as per your institution's policy (e.g., within 90 or 180 days).[9][10]
-
Documentation: Maintain accurate records of the waste generated. This documentation, often called a "waste manifest," tracks the chemical from its point of generation to its final disposal ("cradle to grave").[10]
Decontamination of Empty Containers
Even "empty" containers of this compound must be managed as hazardous waste unless properly decontaminated.
-
Thoroughly Empty: Ensure all possible product has been removed from the container.[6]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinse must always be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected.[6] Given the hazard profile, collecting all three rinses is a best practice.
-
Deface Label: After triple-rinsing and air-drying, completely obliterate or remove the original manufacturer's label.[7]
-
Final Disposal: The decontaminated container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling).
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from procedures involving this compound.
Caption: Decision workflow for proper waste stream management.
References
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A Senior Application Scientist's Guide to Handling 4-(Hexyloxy)-3-methoxybenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the precise and safe handling of reagents is paramount. This guide provides an in-depth operational plan for the safe use of 4-(Hexyloxy)-3-methoxybenzaldehyde, moving beyond a simple checklist to instill a culture of safety and procedural excellence. Here, we will explore not just what to do, but why we do it, ensuring that every step is a self-validating component of a secure workflow.
Hazard Identification: Understanding the Compound
Before any container is opened, a thorough understanding of the specific risks associated with this compound is critical. According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate our handling protocols.[1][2][3]
A risk assessment is not merely about acknowledging these hazards, but about preventing exposure. The primary routes of exposure for this compound are skin contact, eye contact, and inhalation of its dust or vapors.[1] Our procedural controls are designed to mitigate these risks at every step.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3] |
The Hierarchy of Controls: Engineering and Administrative Safeguards
Personal Protective Equipment (PPE) is the last line of defense.[4] Before we even consider gloves and goggles, we must implement robust engineering and administrative controls to minimize exposure potential.
-
Engineering Controls : The primary engineering control for handling this and other aromatic aldehydes is a certified chemical fume hood.[5][6] A fume hood ensures that any vapors or dusts are effectively captured and vented away from the operator's breathing zone. All manipulations, including weighing, dispensing, and transferring, should occur within the sash of an operating fume hood.[7]
-
Administrative Controls : A well-defined Chemical Hygiene Plan is a critical administrative control.[8] This includes establishing designated areas for handling hazardous chemicals, ensuring personnel are thoroughly trained on specific procedures, and keeping accurate records of chemical inventories.[5][8]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are in place, appropriate PPE provides the necessary final layer of protection.[9] The selection of PPE must be deliberate and based on the specific hazards of this compound.[10][11]
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]
-
Mandatory : Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required whenever handling the chemical in liquid or solid form.[2]
-
Recommended for large quantities/splash risk : When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[11][12]
Hand Protection
This aldehyde is a known skin irritant.[1][3] Therefore, selecting the correct gloves is critical to prevent dermatitis and potential absorption.[10] Glove selection should be based on chemical compatibility and breakthrough time.
Table 2: Recommended Glove Selection
| Glove Material | Performance Rating | Rationale |
| Nitrile | Very Good | Offers excellent resistance to a wide range of chemicals, including aldehydes. A minimum thickness of 4-5 mil is recommended for incidental contact.[13][14] |
| Butyl Rubber | Excellent | Provides superior protection against aldehydes and is recommended for prolonged handling or immersion.[13] |
| Natural Rubber (Latex) | Poor | Not recommended. Aldehydes can degrade natural rubber, compromising its protective barrier.[13][14] |
Always inspect gloves for any signs of degradation or punctures before use.[14] After handling the chemical, remove gloves using a technique that avoids skin contamination and wash hands thoroughly.[2][7]
Skin and Body Protection
-
A standard, long-sleeved laboratory coat is required to protect against incidental skin contact.[7]
-
For procedures involving a higher risk of splashes, a chemically resistant apron worn over the lab coat is advised.[14]
-
Closed-toe shoes are mandatory in any laboratory setting to protect feet from spills.[7]
Respiratory Protection
Under normal laboratory conditions with the use of a fume hood, respiratory protection is not typically required.[2] However, in the event of a large spill or a failure of ventilation controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][15]
Operational Workflow: A Step-by-Step Protocol
The following workflow is designed to integrate safety controls at each stage of handling this compound.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[3]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Spill : For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[16] Ensure the cleanup is conducted within a fume hood.[16] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.[17][18]
-
Chemical Waste : All excess this compound and any solutions containing it must be disposed of as hazardous chemical waste. Since it is a non-halogenated organic compound, it should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.[16][19][20][21] Never dispose of this chemical down the drain.[22]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and paper towels, must be collected in a clearly labeled hazardous waste bag and disposed of through your institution's EHS program.[16]
-
Container Management : Waste containers must be kept closed except when adding waste, be compatible with the chemical, and stored in a designated satellite accumulation area.[16][19][23]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, maintaining experimental integrity, and upholding environmental stewardship.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
